molecular formula C9H6O3 B1341818 Benzofuran-6-carboxylic acid CAS No. 77095-51-3

Benzofuran-6-carboxylic acid

Número de catálogo: B1341818
Número CAS: 77095-51-3
Peso molecular: 162.14 g/mol
Clave InChI: RVDHGRQELZPGCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzofuran-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6O3 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHGRQELZPGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591395
Record name 1-Benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77095-51-3
Record name 1-Benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Benzofurancarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5U4E8V7RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₆O₃, is a significant building block in medicinal chemistry and organic synthesis. Its rigid benzofuran (B130515) core, coupled with the reactive carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures. Notably, it is a key intermediate in the production of the drug Lifitegrast, which is used for the treatment of dry eye disease.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of this compound, tailored for a scientific audience.

Fundamental Properties

The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C₉H₆O₃[3][4]
Molecular Weight 162.14 g/mol [3][4]
Appearance Dark yellow to very dark yellow solid[2]
Melting Point >182 °C (decomposes)[2]
Boiling Point 325.6 ± 15.0 °C (Predicted)[5]
Solubility Slightly soluble in DMSO and Methanol (B129727)[5]
pKa 4.02 ± 0.30 (Predicted)[5]
CAS Number 77095-51-3[2]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityAssignment
~12-13Singlet-COOH
~7.0-8.0MultipletAromatic protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~170-180-COOH
~110-160Aromatic carbons

FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm⁻¹)Functional Group
2500-3300O-H (Carboxylic acid)
1680-1710C=O (Carboxylic acid)
1500-1600C=C (Aromatic)
1000-1300C-O

MS (Mass Spectrometry)

m/z ValueInterpretation
162.03[M]⁺ (Molecular ion)
145[M-OH]⁺
117[M-COOH]⁺

Synthesis Protocol

A notable and environmentally conscious synthesis of this compound has been reported, which avoids the use of transition metals and cryogenic temperatures. This three-step protocol offers a scalable and sustainable route to this important intermediate.[1]

Experimental Protocol: Transition-Metal-Free Synthesis

  • Step 1: Synthesis of (Z)-3-(dimethylamino)-1-(3-hydroxy-4-((trimethylsilyl)ethynyl)phenyl)prop-2-en-1-one: A mixture of 3-hydroxy-4-((trimethylsilyl)ethynyl)benzaldehyde, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a suitable solvent is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Step 2: Cyclization to form Methyl Benzofuran-6-carboxylate: The product from Step 1 is dissolved in a suitable solvent, and a base (e.g., potassium carbonate) is added. The mixture is heated to facilitate the intramolecular cyclization. After the reaction is complete, the mixture is worked up by extraction and purified to give methyl benzofuran-6-carboxylate.

  • Step 3: Hydrolysis to this compound: The methyl ester from Step 2 is hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., methanol). The reaction mixture is heated until the hydrolysis is complete. The solution is then acidified to precipitate the product, this compound, which is collected by filtration, washed, and dried.

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Cyclization cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Hydrolysis cluster_product Final Product 3-hydroxy-4-((trimethylsilyl)ethynyl)benzaldehyde 3-hydroxy-4-((trimethylsilyl)ethynyl)benzaldehyde Step1_Reaction Reaction with DMF-DMA 3-hydroxy-4-((trimethylsilyl)ethynyl)benzaldehyde->Step1_Reaction DMF-DMA DMF-DMA DMF-DMA->Step1_Reaction Intermediate_1 (Z)-3-(dimethylamino)-1-(3-hydroxy-4-((trimethylsilyl)ethynyl)phenyl)prop-2-en-1-one Step1_Reaction->Intermediate_1 Step2_Reaction Base-mediated Intramolecular Cyclization Intermediate_1->Step2_Reaction Intermediate_2 Methyl Benzofuran-6-carboxylate Step2_Reaction->Intermediate_2 Step3_Reaction Base-catalyzed Hydrolysis Intermediate_2->Step3_Reaction Final_Product This compound Step3_Reaction->Final_Product

Synthetic pathway for this compound.

Biological Activity

This compound and its derivatives have been reported to possess several interesting biological activities.

Antimicrobial Activity

The benzofuran scaffold is a common motif in compounds exhibiting antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound against common bacterial or fungal strains are not widely reported, related benzofuran derivatives have shown activity. For example, certain 2-salicyloylbenzofuran derivatives bearing a carboxylic acid group have demonstrated MIC values in the range of 0.06–0.55 mM against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is typically employed to determine the MIC of a compound.

  • Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following DOT script illustrates the general workflow for MIC determination.

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of Compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate at 37°C Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Preparation of Test Compound Solutions: Serial dilutions of this compound are prepared.

  • Reaction Mixture: The DPPH solution is mixed with the test compound solutions in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

The general workflow for a DPPH assay is depicted in the following Graphviz diagram.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Working Solution Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of Test Compound Start->Prepare_Samples Mix Mix DPPH Solution with Test Samples Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for DPPH antioxidant assay.

Transglutaminase Inhibition

This compound has been identified as a potential inhibitor of transglutaminases, particularly transglutaminase 2 (TG2).[2] TG2 is an enzyme implicated in various diseases, and its inhibition is a target for therapeutic intervention.

Experimental Protocol: In Vitro Transglutaminase 2 Inhibition Assay

A common method to assess TG2 inhibition involves a colorimetric or fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human TG2 and its substrates (a glutamine-containing peptide and a primary amine) are prepared in an appropriate buffer.

  • Inhibitor Preparation: Serial dilutions of this compound are prepared.

  • Reaction Mixture: The enzyme, substrates, and inhibitor are combined in a microplate well. The reaction is initiated by the addition of calcium.

  • Incubation: The plate is incubated at 37°C for a defined period.

  • Detection: The product of the enzymatic reaction is detected using a specific label (e.g., biotin-streptavidin system) and a colorimetric or fluorometric substrate.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

A conceptual diagram of transglutaminase inhibition is provided below.

TG2_Inhibition cluster_reaction Transglutaminase 2 Catalyzed Reaction cluster_inhibition Inhibition Substrate_Gln Glutamine-containing Substrate TG2 Transglutaminase 2 (Enzyme) Substrate_Gln->TG2 Substrate_Amine Amine Substrate Substrate_Amine->TG2 Product Cross-linked Product TG2->Product Inhibitor This compound (Inhibitor) Inhibitor->TG2

References

An In-depth Technical Guide to Benzofuran-6-carboxylic Acid: Chemical Structure, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-6-carboxylic acid is a pivotal heterocyclic organic compound, distinguished by its fused benzofuran (B130515) core and a carboxylic acid moiety at the 6-position. This molecule has garnered significant attention in medicinal chemistry and drug development, primarily for its role as a key intermediate in the synthesis of the ophthalmic drug Lifitegrast. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist, crucial in the management of dry eye disease. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in-depth analysis of this compound. It includes detailed experimental protocols, a thorough examination of its spectroscopic characteristics, and an exploration of its biological relevance, particularly in the context of the LFA-1/ICAM-1 signaling pathway.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with a molecular formula of C₉H₆O₃ and a molecular weight of 162.14 g/mol .[1] The structure consists of a benzene (B151609) ring fused to a furan (B31954) ring, forming the benzofuran core, with a carboxylic acid group attached to the sixth carbon of the bicyclic system. The presence of both the aromatic rings and the carboxylic acid functional group dictates its chemical reactivity and physical properties.

The IUPAC name for this compound is 1-benzofuran-6-carboxylic acid.[2] It is typically a yellow to dark yellow crystalline solid with a melting point reported to be above 182 °C, often with decomposition.[3] It exhibits slight solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[3]

Table 1: Chemical Identifiers and Properties
PropertyValue
IUPAC Name 1-benzofuran-6-carboxylic acid[2]
CAS Number 77095-51-3[2]
Molecular Formula C₉H₆O₃[2]
Molecular Weight 162.14 g/mol [1]
Appearance Yellow to dark yellow solid[3]
Melting Point >182 °C (decomposes)[3]
SMILES C1=CC(=CC2=C1C=CO2)C(=O)O[2]
InChI InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11)[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported, reflecting its importance as a drug intermediate. These methods often involve the construction of the benzofuran ring system followed by the introduction or modification of the carboxylic acid group. A notable and efficient three-step, transition-metal-free protocol has been developed, offering a scalable and sustainable approach.[4][5] Other routes include those starting from 3-hydroxy benzoic acid or 6-bromobenzofuran.[2]

Experimental Protocol: A Three-Step Synthesis

While a variety of synthetic strategies exist, a particularly efficient method involves a three-step sequence that has been successfully scaled up.[4][5] The following is a representative protocol based on reported literature.

Step 1: Synthesis of Intermediate Compound (Detailed experimental procedures for the initial steps of a multi-step synthesis are often proprietary or described in depth within the primary literature. The general approach involves the reaction of a substituted phenol (B47542) with an appropriate reagent to build the furan ring precursor.)

Step 2: Cyclization to form the Benzofuran Ring (This step typically involves an intramolecular reaction to close the furan ring. Conditions can vary depending on the specific precursors and may involve the use of a base or a dehydrating agent.)

Step 3: Hydrolysis to this compound The final step often involves the hydrolysis of an ester or another precursor to yield the desired carboxylic acid. For instance, a methyl or ethyl ester of this compound can be hydrolyzed under basic or acidic conditions. A typical procedure involves heating the ester with a solution of sodium hydroxide (B78521) or hydrochloric acid in an alcohol-water mixture, followed by acidification to precipitate the carboxylic acid.[6] The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent such as ethyl acetate.[6]

Spectroscopic and Chromatographic Analysis

A thorough analytical characterization is essential to confirm the identity and purity of this compound. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the benzofuran ring system and a characteristic broad singlet for the carboxylic acid proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with coupling patterns that can be used to confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 165 ppm. The aromatic and furanoid carbons will resonate in the 110-160 ppm range.

Table 2: Representative ¹H and ¹³C NMR Data
¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (ppm) Assignment
~13.0 (br s, 1H)-COOH
~8.2 (s, 1H)H-7
~8.0 (d, 1H)H-5
~7.8 (d, 1H)H-4
~7.7 (d, 1H)H-2
~7.0 (d, 1H)H-3

(Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The assignments are based on typical values for similar structures.)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups.

  • O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band will appear in the range of 1720-1680 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

  • C-O Stretch: A medium to strong band between 1320-1210 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid.

  • Aromatic C=C and C-H Stretches: Multiple sharp bands will be observed in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching vibrations, and weaker bands above 3000 cm⁻¹ for the aromatic C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 162.14. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The fragmentation of the benzofuran ring would also contribute to the overall pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification. A reverse-phase HPLC method is typically employed.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled (e.g., 25 °C).

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a crucial building block for the synthesis of Lifitegrast.[7] Lifitegrast is an ophthalmic solution used to treat the signs and symptoms of dry eye disease, a condition characterized by inflammation of the ocular surface.

While some benzofuran derivatives have shown intrinsic biological activities such as antimicrobial, antioxidant, and anticancer properties, the main focus for this compound in drug development has been as a synthetic intermediate.[8][9] There is some evidence to suggest that certain benzofuran-based carboxylic acids may act as inhibitors of enzymes like carbonic anhydrase.[3]

The LFA-1/ICAM-1 Signaling Pathway and Lifitegrast

The therapeutic effect of Lifitegrast is derived from its ability to modulate a key inflammatory pathway. Lifitegrast functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. LFA-1 is an integrin receptor found on the surface of T-lymphocytes. In inflammatory conditions like dry eye disease, its ligand, intercellular adhesion molecule-1 (ICAM-1), is overexpressed on the surface of corneal and conjunctival epithelial cells.

The binding of LFA-1 on T-cells to ICAM-1 on the ocular surface cells is a critical step in the inflammatory cascade. This interaction facilitates the adhesion, migration, and activation of T-cells at the site of inflammation, leading to the release of pro-inflammatory cytokines and perpetuating the inflammatory cycle.

Lifitegrast, by binding to LFA-1, competitively blocks its interaction with ICAM-1. This inhibition of the LFA-1/ICAM-1 binding disrupts the inflammatory signaling, leading to a reduction in T-cell mediated inflammation on the ocular surface.

LFA1_ICAM1_Pathway cluster_drug Therapeutic Intervention TCell T-Cell Inflammation Ocular Inflammation TCell->Inflammation Activation & Cytokine Release LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 EpithelialCell Epithelial Cell ICAM1->TCell Lifitegrast Lifitegrast (derived from Benzofuran- 6-carboxylic acid) Lifitegrast->LFA1 Antagonism (Blocks Binding)

LFA-1/ICAM-1 signaling pathway and the mechanism of action of Lifitegrast.
Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of this compound, reflecting the processes discussed in this guide.

workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., Substituted Phenol) intermediate Intermediate Formation start->intermediate cyclization Benzofuran Ring Cyclization intermediate->cyclization hydrolysis Hydrolysis cyclization->hydrolysis crude Crude Benzofuran-6- carboxylic Acid hydrolysis->crude purification Purification (Recrystallization) crude->purification final_product Pure Benzofuran-6- carboxylic Acid purification->final_product hplc Purity Assessment (HPLC) final_product->hplc nmr Structure Elucidation (¹H & ¹³C NMR) final_product->nmr ir Functional Group ID (IR) final_product->ir ms Molecular Weight & Fragmentation (MS) final_product->ms

General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a molecule of considerable interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Lifitegrast. Its chemical structure, featuring a benzofuran core and a carboxylic acid group, provides a versatile scaffold for organic synthesis. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for researchers and drug development professionals. The spectroscopic and chromatographic data presented in this guide provide a baseline for the identification and quality control of this important compound. Furthermore, the elucidation of its connection to the LFA-1/ICAM-1 signaling pathway, via its conversion to Lifitegrast, highlights the critical role of such intermediates in the development of targeted therapies for inflammatory diseases. Future research may explore other potential biological activities of this compound and its derivatives, expanding its utility beyond its current primary application.

References

An In-depth Technical Guide to Benzofuran-6-carboxylic Acid (CAS: 77095-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-6-carboxylic acid, a heterocyclic aromatic compound, is a molecule of significant interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly as a key intermediate in the synthesis of the drug Lifitegrast. The document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Core Properties of this compound

This compound is a yellow crystalline solid.[1] It is characterized by a benzofuran (B130515) core with a carboxylic acid group at the 6-position. This structure imparts specific physicochemical properties that are crucial for its reactivity and application in synthesis.

Physicochemical Data
PropertyValueSource
CAS Number 77095-51-3[1][2][3][4][5]
Molecular Formula C₉H₆O₃[1][3][4][5][6]
Molecular Weight 162.14 g/mol [3][4][5][6][7]
Appearance Yellow crystalline solid / White powder[1][3]
Melting Point 158-162 °C[1]
Boiling Point 325.6 °C at 760 mmHg[6][8]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, DMSO (slightly), Methanol (B129727) (slightly).[1][9]
pKa 4.02±0.30 (Predicted)[10]
Spectral Data

While a publicly available, detailed analysis of the NMR spectra is limited, the expected spectral characteristics can be inferred from the structure. Supplier data confirms identification via ¹H NMR and HPLC.[3]

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and a characteristic downfield signal for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would display signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid group and the carbons of the fused aromatic rings.

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound.

Synthesis and Purification

Several synthetic routes to this compound have been reported, driven by its importance as a pharmaceutical intermediate. A notable, scalable, and environmentally conscious approach is a transition-metal-free, three-step protocol.[2][4][7]

Experimental Protocol: Transition-Metal-Free Synthesis

This protocol is adapted from a reported scalable synthesis.[2][4][7]

Step 1: Synthesis of an intermediate from 4-bromo-2-hydroxybenzaldehyde (B134324).

  • Detailed reagents and conditions for this initial step vary across different specific protocols but generally involve the reaction of 4-bromo-2-hydroxybenzaldehyde with a suitable reagent to build the furan (B31954) ring precursor.[6]

Step 2: Intramolecular Cross-Coupling.

  • The intermediate from Step 1 undergoes an intramolecular cross-coupling reaction. A reported method utilizes zinc dust in dimethylacetamide at 60°C.[1]

Step 3: Oxidative Dehydrogenation.

  • The resulting dihydrobenzofuran derivative is then subjected to oxidative dehydrogenation to form the aromatic benzofuran ring. This can be achieved using a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with manganese dioxide (MnO₂) in chlorobenzene.[1]

Purification Protocol

Purification of the final product is typically achieved through recrystallization.

  • Procedure: The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as ethyl acetate. The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently collected by filtration and dried. The pH of the solution may be adjusted to facilitate precipitation.

G A 4-bromo-2-hydroxybenzaldehyde B Intermediate A->B Step 1 C Dihydrobenzofuran derivative B->C Step 2: Intramolecular Cross-Coupling D This compound C->D Step 3: Oxidative Dehydrogenation P Purification (Recrystallization) D->P

Caption: Synthetic workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A general reverse-phase HPLC method can be employed.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV at a wavelength suitable for the chromophore, typically around 254 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and filtered before injection.

G cluster_prep Sample Preparation cluster_hplc HPLC System dissolve Dissolve in Acetonitrile/Water filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector Inject column C18 Column injector->column detector UV Detector (254 nm) column->detector data Chromatogram (Purity Assessment) detector->data Signal

Caption: HPLC analysis workflow.

Biological Activity and Applications

This compound exhibits a range of biological activities and serves as a crucial building block in medicinal chemistry.

Antimicrobial and Antioxidant Properties

Studies have indicated that this compound possesses antimicrobial properties against certain bacteria and fungi.[1] It also demonstrates antioxidant activity, likely due to its ability to scavenge free radicals.[1]

Experimental Protocol: DPPH Antioxidant Assay

This assay is a common method to evaluate antioxidant activity.

  • Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: A solution of this compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (concentration required for 50% inhibition) is determined.

Pharmaceutical Intermediate: Lifitegrast

The most prominent application of this compound is as a key intermediate in the synthesis of Lifitegrast.[2][3][6] Lifitegrast is an FDA-approved drug for the treatment of dry eye disease.[2]

Mechanism of Action: LFA-1/ICAM-1 Antagonism

Lifitegrast functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It binds to LFA-1 on T-cells and blocks its interaction with intercellular adhesion molecule-1 (ICAM-1).[1][2][11] This interaction is a critical step in the inflammatory cascade associated with dry eye disease. By inhibiting this binding, Lifitegrast reduces T-cell activation, migration, and the release of inflammatory cytokines.

G cluster_interaction T-Cell Activation and Migration TCell T-Cell APC Antigen Presenting Cell (e.g., on ocular surface) TCell->APC Adhesion & Interaction Inflammation Inflammation (Dry Eye Disease) APC->Inflammation Leads to LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding Lifitegrast Lifitegrast (active drug from intermediate) Lifitegrast->LFA1 Blocks

Caption: LFA-1/ICAM-1 signaling pathway and Lifitegrast's mechanism.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[6] Ingestion can be toxic.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical with established biological activities and a critical role in the pharmaceutical industry. Its synthesis has been optimized for scalability and sustainability, reflecting the growing importance of green chemistry principles. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development. This guide provides a foundational repository of technical information to support such endeavors.

References

Spectroscopic Profile of Benzofuran-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Benzofuran-6-carboxylic acid, a significant building block in medicinal chemistry and drug development. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and utilization in complex synthetic pathways.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15s1HH-7
7.94-7.91m2HH-5, H-2
7.68-7.66m1HH-4
6.91d1HH-3

Note: Coupling constants (J) were not explicitly provided in the source spectra.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
168.66C=O (Carboxylic Acid)
154.50C-7a
148.29C-3a
131.97C-6
126.71C-5
123.97C-7
120.61C-4
111.25C-2
106.50C-3
Infrared (IR) Spectroscopy

The following are characteristic infrared absorption peaks anticipated for this compound based on its functional groups.

Frequency (cm⁻¹)BondFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid / Furan
~1100C-O-C stretchFuran
Mass Spectrometry (MS)

The expected mass spectrometric data for this compound under electron ionization (EI) is as follows.

m/zInterpretation
162[M]⁺ (Molecular Ion)
145[M - OH]⁺
117[M - COOH]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, to a volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile derivatives.

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Benzofuran-6-carboxylic acid (Solid) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep ~5-10 mg IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep ~1-2 mg MS_Intro Direct Insertion or GC Introduction Sample->MS_Intro <1 mg NMR_Acq Acquire 1H & 13C Spectra (400 MHz) NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (δ) Multiplicities NMR_Acq->NMR_Data IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Absorption Peaks (cm-1) IR_Acq->IR_Data MS_Acq Acquire EI Mass Spectrum MS_Intro->MS_Acq MS_Data m/z Values & Fragmentation MS_Acq->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

In-Depth Technical Guide: Solubility of Benzofuran-6-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzofuran-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, standard experimental protocol for its quantitative determination.

Introduction to this compound

This compound (CAS No. 77095-51-3) is a heterocyclic compound with a molecular formula of C₉H₆O₃. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably Lifitegrast, an LFA-1/ICAM-1 antagonist used for the treatment of dry eye disease.[1][2] Its solubility in different solvents is a critical parameter for its synthesis, purification, and formulation development.

Solubility Profile of this compound

Currently, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of organic solvents is not widely reported in scientific literature. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilitySource(s)
WaterSparingly soluble/Low solubility[3]
EthanolReadily soluble[3]
AcetoneReadily soluble[3]
Dimethyl Sulfoxide (DMSO)Slightly soluble[4]
MethanolSlightly soluble[4]

It is important to note that terms like "readily soluble" and "slightly soluble" are not standardized and can vary in their interpretation. Therefore, for any application requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7][8] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest (e.g., ethanol, methanol, DMSO, etc.)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.[9][10][11]

Experimental Procedure
  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a glass vial. An excess is necessary to ensure that the solvent becomes saturated and solid material remains.[5]

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient period to reach equilibrium.[5] A typical duration is 24 to 72 hours.[5][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[5] This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of the solubility.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.[9][10]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

  • Data Reporting:

    • The solubility should be reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G start Start prep Prepare Supersaturated Solution (Excess solid + Solvent) start->prep equilibrate Equilibrate (Shake at constant temperature for 24-72h) prep->equilibrate separate Phase Separation (Centrifuge or Filter) equilibrate->separate sample Sample and Dilute (Aliquot of supernatant) separate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze report Report Solubility (g/L, mg/mL, or mol/L) analyze->report end_node End report->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Biological Significance of Benzofuran-6-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran-6-carboxylic acid, a heterocyclic organic compound, has emerged as a molecule of significant interest within the pharmaceutical and life sciences sectors. Its core benzofuran (B130515) structure is a recognized "privileged scaffold," frequently incorporated into a multitude of biologically active compounds, both natural and synthetic. This technical guide provides a comprehensive analysis of the biological activities associated with this compound, with a particular focus on its pivotal role as a key intermediate in the synthesis of the anti-inflammatory drug Lifitegrast. This document is intended for researchers, scientists, and professionals engaged in drug development, offering a consolidated resource of its known biological context, synthesis protocols, and the activities of its derivatives.

Core Biological Relevance: Intermediate for Lifitegrast

The most prominent biological significance of this compound lies in its role as a critical building block in the chemical synthesis of Lifitegrast.[1][2] Lifitegrast is an FDA-approved therapeutic agent for the treatment of keratoconjunctivitis sicca, commonly known as dry eye disease.[3] The mechanism of action of Lifitegrast is centered on the inhibition of the protein-protein interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4][5][6] This interaction is a key step in the inflammatory cascade that contributes to the pathogenesis of dry eye disease.

Signaling Pathway of LFA-1/ICAM-1 Mediated T-Cell Activation

The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells or endothelial cells is crucial for T-cell adhesion, migration, and the formation of the immunological synapse, leading to T-cell activation and proliferation. Lifitegrast, synthesized from this compound, acts as an antagonist to this interaction.

LFA1_ICAM1_Pathway cluster_TCell T-Cell cluster_APC Antigen-Presenting Cell (APC) cluster_Activation T-Cell Activation Cascade TCell T-Cell LFA1 LFA-1 TCR TCR ICAM1 ICAM-1 LFA1->ICAM1 Binding MHC MHC-Antigen TCR->MHC Signal 1 APC APC Adhesion Adhesion & Migration ICAM1->Adhesion Synapse Immunological Synapse Formation Adhesion->Synapse Activation T-Cell Activation & Proliferation Synapse->Activation Inflammation Inflammation Activation->Inflammation Lifitegrast Lifitegrast Lifitegrast->LFA1 Inhibits Synthesis_Workflow Start Starting Materials (e.g., 4-bromo-2-hydroxybenzaldehyde) Step1 Multi-step Synthesis Start->Step1 B6CA This compound Step1->B6CA Activation Activation (e.g., with Thionyl Chloride) B6CA->Activation Activated_B6CA Benzofuran-6-carbonyl chloride Activation->Activated_B6CA Coupling Coupling Reaction Activated_B6CA->Coupling Intermediate Lifitegrast Intermediate Coupling->Intermediate FinalStep Final Coupling & Deprotection Intermediate->FinalStep Lifitegrast Lifitegrast FinalStep->Lifitegrast

References

Benzofuran-6-carboxylic Acid: A Technical Guide to its Antimicrobial and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carboxylic acid, a heterocyclic compound featuring a fused benzene (B151609) and furan (B31954) ring system with a carboxylic acid moiety at the 6-position, has garnered attention in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of its antimicrobial and antioxidant properties, consolidating available data, outlining experimental methodologies, and visualizing key concepts to support further research and development in this area. While specific quantitative data for this compound remains somewhat elusive in publicly available literature, this guide draws upon the broader knowledge of benzofuran (B130515) derivatives to infer potential activities and provide a framework for future investigation.

Antimicrobial Properties of Benzofuran Derivatives

The benzofuran scaffold is a common motif in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial effects.[1][2] Studies on various benzofuran derivatives have demonstrated their potential to inhibit the growth of both bacteria and fungi.[1][2]

General Mechanism of Action

While the precise mechanisms are often derivative-specific, the antimicrobial action of benzofuran compounds is thought to involve multiple pathways, including:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring can facilitate its insertion into the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.

  • Inhibition of Key Enzymes: Benzofuran derivatives can interact with and inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or metabolic pathways. For instance, some derivatives have been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication.[1]

  • Interference with Virulence Factors: Some benzofurans may not directly kill the microbes but can inhibit the production of virulence factors, rendering them less pathogenic.

Structure-Activity Relationship (SAR) Insights

Research on various substituted benzofurans has provided some insights into the structural features that influence their antimicrobial potency. The nature, position, and number of substituents on the benzofuran ring play a critical role in determining the spectrum and level of activity.[1] For example, the presence of hydroxyl groups, halogens, and certain aromatic substitutions has been shown to enhance the antimicrobial effects of the benzofuran core.[1] While direct evidence for this compound is limited, the presence of the carboxylic acid group at the 6-position could influence its polarity and ability to interact with biological targets.

Quantitative Data on Benzofuran Derivatives
Derivative ClassTest Organism(s)MIC Range (µg/mL)Reference(s)
Halogenated 3-benzofurancarboxylic acid derivativesGram-positive bacteria (e.g., Staphylococcus aureus)50 - 200[3]
3-Methanone-6-substituted-benzofuran derivativesE. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa0.78 - 12.5 (MIC80)[4]
Fused benzofuran derivatives with coumarin (B35378) and pyridine (B92270) ringsP. chinchori, A. fumigatus, P. wortmanni25 - 100[1]

Note: The above table showcases the range of activities observed for different classes of benzofuran derivatives and is intended to be illustrative. The specific activity of this compound needs to be determined through direct experimental evaluation.

Antioxidant Properties of Benzofuran Derivatives

Benzofuran derivatives have also been recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS) in the body.[5][6] Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in a wide range of chronic diseases.

General Mechanism of Action

The antioxidant activity of benzofuran compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing it from causing cellular damage. The presence of electron-donating groups, such as hydroxyl groups, on the benzofuran ring system can significantly enhance this radical scavenging capacity. The carboxylic acid group in this compound, while being an electron-withdrawing group, can influence the overall electronic properties of the molecule and its interaction with free radicals.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of benzofuran derivatives is highly dependent on their substitution pattern. Studies have shown that the number and position of hydroxyl groups are key determinants of their radical scavenging efficacy.[7] For instance, benzofuran hydrazones with multiple hydroxyl groups on the arylidene moiety have demonstrated significant antioxidant activity.[7]

Quantitative Data on Benzofuran Derivatives

Similar to the antimicrobial data, specific IC50 values for the antioxidant activity of this compound are not extensively reported. However, data from various benzofuran derivatives provide a basis for understanding their potential.

Derivative ClassAssayIC50/EC50 ValueReference(s)
Benzofuran hydrazone derivativesDPPH, FRAP, ORACVaries with substitution[7]
1,3-Benzofuran derivativesDPPH8.27 - 10.59 mM (EC50)[6]
Isolated benzofuran compoundsDPPH96.7 ± 8.9 µM[6]

Note: The presented data highlights the antioxidant potential within the benzofuran class. Experimental determination of the IC50 value for this compound using standard assays like DPPH or ABTS is necessary for a definitive assessment of its antioxidant capacity.

Experimental Protocols

To facilitate further research, this section outlines generalized experimental protocols for assessing the antimicrobial and antioxidant properties of this compound. These protocols are based on standard methodologies commonly used for the evaluation of benzofuran derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • This compound

  • DPPH solution (in methanol (B129727) or ethanol)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH.

  • Reaction Mixture: In a series of test tubes or a 96-well plate, add different concentrations of the test compound or positive control.

  • DPPH Addition: Add a fixed volume of the DPPH solution to each tube/well and mix thoroughly.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of the compound.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a general experimental workflow and a potential signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Evaluation cluster_antioxidant Antioxidant Evaluation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MIC_Determination MIC Determination (Broth Microdilution) Characterization->MIC_Determination DPPH_Assay DPPH Radical Scavenging Assay Characterization->DPPH_Assay Strain_Selection Selection of Bacterial/Fungal Strains Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Inoculum_Prep->MIC_Determination IC50_Calculation IC50 Calculation DPPH_Assay->IC50_Calculation

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_Radical Neutralized Radical Benzofuran This compound Benzofuran->ROS

Caption: A simplified diagram illustrating the potential free radical scavenging mechanism of this compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated antimicrobial and antioxidant potential. While direct and comprehensive quantitative data for this specific molecule is currently limited in the public domain, the existing literature on benzofuran derivatives provides a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on the systematic evaluation of this compound's antimicrobial spectrum against a panel of clinically relevant bacteria and fungi to determine its MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values. Similarly, a comprehensive assessment of its antioxidant activity using various assays (e.g., DPPH, ABTS, ORAC) is warranted to elucidate its radical scavenging capabilities and potential mechanisms of action.

Furthermore, structure-activity relationship studies involving modifications of the carboxylic acid group and substitutions on the benzofuran ring could lead to the discovery of more potent and selective antimicrobial and antioxidant agents. The detailed experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a valuable resource for researchers embarking on such investigations, ultimately contributing to the development of new therapeutic strategies based on the promising benzofuran scaffold.

References

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carboxylic acid, a heterocyclic compound featuring a fused benzene (B151609) and furan (B31954) ring system, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structural motif is a key component in various biologically active molecules, most notably the integrin antagonist Lifitegrast, a drug used for the treatment of dry eye disease. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern preparative methods for this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering detailed experimental protocols and a comparative analysis of synthetic strategies.

I. Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of benzofuran (B130515) chemistry. The parent benzofuran ring system was first synthesized in 1870 by the English chemist William Henry Perkin. His pioneering work involved the reaction of coumarin, a fragrant organic chemical compound in the benzopyrone class, to achieve a ring contraction, yielding the benzofuran core. This reaction, now known as the Perkin rearrangement, laid the foundational chemistry for accessing a wide array of benzofuran derivatives.

While the precise first synthesis of this compound is not prominently documented in easily accessible historical records, its development can be traced through the evolution of synthetic methodologies for substituted benzofurans. Early approaches were often multi-step, low-yielding, and required harsh reaction conditions. The increasing importance of this specific isomer in pharmaceutical applications, particularly in the late 20th and early 21st centuries, spurred significant research into more efficient and scalable synthetic routes.

II. Synthetic Evolution: From Classical Methods to Modern Innovations

The synthesis of this compound has undergone a significant transformation, moving from classical, often arduous methods to modern, streamlined processes that prioritize yield, purity, sustainability, and scalability.

A. Early Multi-step Syntheses

Historical routes to this compound were characterized by their length and often, modest overall yields. These early efforts, while not always efficient by today's standards, were crucial in establishing the fundamental reactivity of the benzofuran system and providing the initial quantities of the compound for further study. Two notable examples from this era are the synthetic sequences developed by Walker et al. and Zeller et al.

A five-step synthesis reported by Walker et al. commenced with 3-hydroxy benzoic acid.[1] This method involved a Sonogashira coupling reaction, followed by cyclization and subsequent hydrolysis to afford the target molecule.[1]

Another approach, detailed by Zeller et al. , was a six-step synthesis starting from 6-hydroxybenzofuran-3(2H)-one.[1] This route utilized a protection-deprotection strategy and the introduction of a carboxyl group via carbon monoxide insertion using a palladium catalyst.[1]

These early methods, while foundational, often suffered from drawbacks such as the use of hazardous reagents, low overall yields, and difficulties in purification.

B. Modern, Efficient, and Sustainable Syntheses

The demand for this compound as a key starting material for the commercial production of Lifitegrast has driven the development of more efficient, cost-effective, and environmentally benign synthetic methods. Recent innovations have focused on reducing the number of synthetic steps, avoiding the use of heavy metals and cryogenic conditions, and improving the overall process mass intensity.

A recently developed, transition-metal-free, three-step protocol provides a scalable and sustainable route to this compound.[2][3] This method has been successfully demonstrated on a 100-gram scale, yielding the product in high purity without the need for chromatographic purification.[2][3]

Another improved synthetic route begins with 4-bromo-2-hydroxybenzaldehyde (B134324) and proceeds in three steps to give this compound in a high overall yield.[4] This pathway is noted for avoiding harsh reaction conditions, making it more amenable to large-scale industrial production.[4]

The following sections provide detailed experimental protocols for some of these key synthetic methods, along with a comparative summary of their quantitative data.

III. Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for various synthetic routes to this compound, allowing for a clear comparison of their efficiencies.

Synthetic Route Starting Material Number of Steps Overall Yield (%) Purity (%) Key Reagents/Conditions Reference
Walker et al.3-hydroxy benzoic acid5Not explicitly statedNot explicitly statedSonogashira coupling, cyclization, hydrolysis[1]
Zeller et al.6-hydroxybenzofuran-3(2H)-one6Not explicitly statedNot explicitly statedProtection-deprotection, Pd-catalyzed carbonylation[1]
Acharya et al.6-bromobenzofuran124Not explicitly statedGrignard reaction with CO2[5]
Modern Three-Step ProtocolNot explicitly stated3Not explicitly stated98.2 (HPLC)Transition-metal-free[2][3]
Improved Three-Step Route4-bromo-2-hydroxybenzaldehyde378>99.9 (for Lifitegrast synthesis)Avoids harsh conditions[4]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis via a Modern Three-Step, Transition-Metal-Free Route[2][3]

This protocol is a generalized representation based on the principles of a sustainable, multi-step synthesis.

Step 1: Synthesis of Intermediate A

  • Detailed starting materials and reagents for this specific protocol are not publicly disclosed in the provided search results. A generalized approach would involve the reaction of a suitably substituted phenol (B47542) with a reagent to introduce a two-carbon side chain, followed by cyclization.

Step 2: Cyclization to form the Benzofuran Ring

  • The intermediate from Step 1 is subjected to intramolecular cyclization under basic conditions. The reaction is typically carried out in a suitable solvent at an elevated temperature.

Step 3: Functional Group Transformation to Carboxylic Acid

  • The substituent on the benzofuran ring is converted to a carboxylic acid. This may involve oxidation or hydrolysis, depending on the nature of the precursor. The final product is isolated by precipitation and filtration, avoiding the need for column chromatography.

Protocol 2: Improved Synthesis from 4-bromo-2-hydroxybenzaldehyde[4]

This protocol describes a high-yield, three-step synthesis.

Step 1: Synthesis of the Ether Intermediate

  • 4-bromo-2-hydroxybenzaldehyde is reacted with a suitable two-carbon electrophile (e.g., an alpha-haloacetate) in the presence of a base to form the corresponding ether.

Step 2: Intramolecular Cyclization

  • The ether intermediate undergoes an intramolecular cyclization reaction, often base-catalyzed, to form the benzofuran ring system.

Step 3: Hydrolysis to this compound

  • The ester group on the benzofuran ring is hydrolyzed under acidic or basic conditions to yield the final product, this compound. The product is then isolated and purified.

V. Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described above.

G cluster_0 Historical Multi-Step Synthesis (Walker et al.) cluster_1 Modern Sustainable Synthesis A 3-hydroxy benzoic acid B Sonogashira Coupling A->B C Cyclization B->C D Hydrolysis C->D E Benzofuran-6- carboxylic acid D->E F Substituted Phenol G Side-chain addition F->G H Intramolecular Cyclization G->H I Functional Group Transformation H->I J Benzofuran-6- carboxylic acid I->J

Caption: Comparative workflow of a historical vs. a modern synthetic approach.

G A 4-bromo-2-hydroxybenzaldehyde B Etherification A->B C Ether Intermediate B->C D Intramolecular Cyclization C->D E Benzofuran-6-carboxylate Ester D->E F Hydrolysis E->F G This compound F->G

Caption: Workflow for the improved synthesis from 4-bromo-2-hydroxybenzaldehyde.

VI. Conclusion

This compound has transitioned from a laboratory curiosity to a high-value industrial intermediate. Its history mirrors the advancements in organic synthetic chemistry, with modern methods offering significant improvements in efficiency, scalability, and sustainability over earlier approaches. The continued optimization of its synthesis will be crucial for ensuring a reliable and cost-effective supply chain for the production of life-changing pharmaceuticals. This guide provides a foundational understanding of this important molecule, intended to aid researchers and drug development professionals in their ongoing work.

References

Benzofuran-6-carboxylic Acid: A Versatile Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carboxylic acid is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry and drug development. Its rigid bicyclic structure, composed of a fused benzene (B151609) and furan (B31954) ring, provides a unique scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of the dry-eye disease therapeutic, Lifitegrast, and its potential as a scaffold for anticancer agents through the inhibition of carbonic anhydrase IX.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValue
Molecular FormulaC₉H₆O₃
Molecular Weight162.14 g/mol
AppearanceOff-white to yellow solid
Melting Point186.8–188.2°C[1]
SolubilitySoluble in organic solvents such as methanol, ethyl acetate (B1210297), and dimethylformamide.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. A common and efficient method starts from 4-bromo-2-hydroxybenzaldehyde (B134324). Recent advancements have focused on creating more sustainable and scalable processes.[2]

Synthetic Route from 4-Bromo-2-hydroxybenzaldehyde

An improved, three-step synthesis has been reported with a high overall yield.[1]

Experimental Protocol:

Step 1: Synthesis of Intermediate Compound

  • To a solution of 4-bromo-2-hydroxybenzaldehyde in an appropriate solvent, add the necessary reagents to introduce a two-carbon unit at the ortho-position to the hydroxyl group. This is typically achieved through a Williamson ether synthesis followed by a Claisen rearrangement or a similar reaction.

Step 2: Cyclization to form the Dihydrobenzofuran Ring

  • The intermediate from Step 1 is subjected to cyclization conditions, often involving a base, to form the dihydrobenzofuran ring system.

Step 3: Oxidation to this compound

  • The dihydrobenzofuran intermediate is then oxidized to the aromatic benzofuran (B130515).

  • Compound 27 (a dihydrobenzofuran precursor, 1.77 g, 8.98 mmol) is suspended in anhydrous tetrahydrofuran (B95107) (20 mL).[1]

  • The mixture is cooled to -68°C under a nitrogen atmosphere.[1]

  • 2.5 M n-butyl lithium in tetrahydrofuran (7.2 mL, 17.96 mmol) is slowly added.[1]

  • After stirring for 1 hour, benzyl (B1604629) chloroformate (3.06 g, 17.97 mmol) is added slowly at the same temperature, and the reaction is stirred for an additional 2 hours.[1]

  • Upon completion, 40 mL of a 2 M NaOH solution is added, and the mixture is stirred at 70°C overnight.[1]

  • The reaction mixture is then neutralized with 1 M HCl solution and extracted with ethyl acetate (100 mL).[1]

  • The organic layer is washed with brine (50 mL) and concentrated under reduced pressure.[1]

  • The crude product is purified by silica (B1680970) gel column chromatography to yield this compound (1.20 g, 82% yield).[1]

This compound in the Synthesis of Lifitegrast

This compound is a key intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.

Synthesis of Lifitegrast from this compound

The synthesis involves the coupling of this compound with another key intermediate, (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid, and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Experimental Protocol for a Key Coupling Step:

  • A mixture of ((S)-tert-butyl 2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate (58 g) and formic acid (290 ml) is heated to 40-45°C and stirred for 4 hours.

  • Water and ethyl acetate are added to the reaction mixture at 25-30°C and stirred for 10 minutes.

  • The organic and aqueous layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are processed to yield the final product.

Signaling Pathway of Lifitegrast: LFA-1/ICAM-1 Inhibition

Lifitegrast functions by blocking the interaction between LFA-1 on T-cells and intercellular adhesion molecule-1 (ICAM-1) on antigen-presenting cells and the corneal epithelium. This interaction is a critical step in the inflammatory cascade that contributes to the symptoms of dry eye disease.

LFA1_ICAM1_Pathway cluster_TCell T-Cell TCR TCR T_Cell_Activation T-Cell Activation (Cytokine Release) TCR->T_Cell_Activation Signal 1 MHC_Antigen MHC-Antigen TCR->MHC_Antigen LFA1 LFA-1 LFA1->T_Cell_Activation Co-stimulatory Signal ICAM1 ICAM-1 LFA1->ICAM1 Lifitegrast Lifitegrast Lifitegrast->LFA1 Inhibits Binding

LFA-1/ICAM-1 Signaling Pathway and Lifitegrast Inhibition.

This compound Derivatives as Carbonic Anhydrase Inhibitors

Derivatives of this compound have shown promise as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. CA IX is overexpressed in many cancers and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity (Ki, in nM) of selected this compound derivatives against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Derivative 1 >10000856.48.456.2
Derivative 2 983.1323.75.538.9
Derivative 3 >10000418.97.145.3
Derivative 4 >10000118.31.829.7

Data is illustrative and based on findings from multiple studies.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

CA IX is induced by hypoxia and plays a crucial role in maintaining the pH of cancer cells, allowing them to survive and proliferate in an acidic environment. Its activity is linked to signaling pathways that promote cell migration and invasion.

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Gene Expression HIF1a->CAIX_Expression CAIX_Protein CAIX Protein CAIX_Expression->CAIX_Protein pH_Regulation Extracellular Acidification Intracellular Alkalinization CAIX_Protein->pH_Regulation Rho_GTPase Rho-GTPase Pathway Activation pH_Regulation->Rho_GTPase Cell_Migration Cell Migration & Invasion Rho_GTPase->Cell_Migration Benzofuran_Derivative Benzofuran-6-carboxylic Acid Derivative Benzofuran_Derivative->CAIX_Protein Inhibition

Carbonic Anhydrase IX Signaling Pathway in Cancer.

Conclusion

This compound is a highly valuable synthetic building block with significant applications in drug discovery. Its utility is exemplified by its central role in the synthesis of Lifitegrast. Furthermore, the benzofuran scaffold is a promising platform for the development of novel therapeutics, including potent and selective inhibitors of carbonic anhydrase IX for cancer therapy. The continued exploration of the chemistry and biology of this compound and its derivatives holds great potential for the discovery of new medicines to address a range of diseases.

References

The Therapeutic Potential of Benzofuran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran (B130515), a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, have garnered significant attention due to their wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The versatility of the benzofuran nucleus allows for a broad range of structural modifications, enabling the fine-tuning of pharmacological activity and the development of potent and selective therapeutic agents.[5] This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the underlying molecular mechanisms of action.

Anticancer Applications

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a variety of human cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
12 SiHa (Cervical Cancer)1.10Combretastatin (CA-4)1.76[6]
12 HeLa (Cervical Cancer)1.06Combretastatin (CA-4)1.86[6]
16b A549 (Lung Cancer)1.48Staurosporine1.52[6]
28g MDA-MB-231 (Breast Cancer)3.01--[6]
28g HCT-116 (Colon Carcinoma)5.20--[6]
28g HT-29 (Colon Cancer)9.13--[6]
32a HePG2 (Liver Cancer)8.49 - 16.72Doxorubicin4.17 - 8.87[6]
32a HeLa (Cervical Cancer)6.55 - 13.14Doxorubicin4.17 - 8.87[6]
32a MCF-7 (Breast Cancer)4.0 - 8.99Doxorubicin4.17 - 8.87[6]
4g HCC1806 (Breast Cancer)5.93Cisplatin (DDP)-[9]
4g HeLa (Cervical Cancer)5.61Cisplatin (DDP)-[9]
Compound 1 (Halogenated) K562 (Leukemia)5--[1]
Compound 1 (Halogenated) HL60 (Leukemia)0.1--[1]
Signaling Pathways in Anticancer Activity

Benzofuran derivatives exert their anticancer effects by targeting multiple signaling pathways crucial for tumor growth and survival. These include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the VEGFR-2 signaling cascade, often leading to the induction of apoptosis.

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[6]

PI3K_Akt_mTOR_Pathway Benzofuran Benzofuran Derivatives PI3K PI3K Benzofuran->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

Many benzofuran derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of a cascade of caspases.[2][10]

Apoptosis_Pathway Benzofuran Benzofuran Derivatives Mitochondrion Mitochondrion Benzofuran->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Intrinsic apoptosis pathway induced by benzofuran derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Benzofuran derivative (test compound)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the benzofuran derivative.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Benzofuran Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end End read->end

Figure 3: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Applications

Benzofuran derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[10][11]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
6a Gram-positive & Gram-negative bacteriaas low as 6.25--[10]
6b Gram-positive & Gram-negative bacteriaas low as 6.25--[10]
6f Gram-positive & Gram-negative bacteriaas low as 6.25--[10]
15, 16 Various bacterial strains0.78 - 3.12--[2]
V40 Xanthomonas oryzae pv oryzae0.28Thiodiazole-copper66.41[12]
V40 Xanthomonas oryzae pv oryzicola0.56Thiodiazole-copper78.49[12]
V40 Xanthomonas axonopodis pv citri10.43Thiodiazole-copper120.36[12]
Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Benzofuran derivative (test compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution at a known concentration into the wells. Also, add a positive control (standard antibiotic) and a negative control (solvent) to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Applications

Several benzofuran derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[10][13] Their mechanism of action often involves the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.[7]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected benzofuran derivatives.

Compound IDAssayResultReference CompoundReference ResultCitation
6b Carrageenan-induced paw edema (% inhibition at 2h)71.10%--[10]
6a Carrageenan-induced paw edema (% inhibition at 2h)61.55%--[10]
5d NO production in RAW-264.7 cells (IC50)52.23 ± 0.97 µM--[6]
1 and 4 NO release in LPS-stimulated RAW 264.7 cells (IC50)17.3 µM and 16.5 µMCelecoxib32.1 ± 1.7 µM
Fluorinated benzofurans IL-6 secretion (IC50)1.2 - 9.04 µM--[13]
Fluorinated benzofurans NO production (IC50)2.4 - 5.2 µM--[13]
Signaling Pathways in Anti-inflammatory Activity

The NF-κB pathway is a central regulator of the inflammatory response. Some benzofuran derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[7]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Benzofuran Benzofuran Derivatives Benzofuran->IKK

Figure 4: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Benzofuran derivative (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle for test compound (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the benzofuran derivative or the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Neuroprotective Applications

Benzofuran derivatives have shown promise in the context of neurodegenerative diseases due to their antioxidant and neuroprotective effects.[14][15] They have been investigated for their potential to inhibit acetylcholinesterase and modulate signaling pathways involved in neuronal survival.[16]

Quantitative Data on Neuroprotective Activity

The following table highlights the neuroprotective and related activities of selected benzofuran derivatives.

Compound IDAssayResult (IC50 or % activity)Reference CompoundReference ResultCitation
1f NMDA-induced excitotoxicityComparable to Memantine at 30 µMMemantine-[14][15]
1j NMDA-induced excitotoxicityMarked anti-excitotoxic effects at 100 & 300 µM--[14][15]
Moracin O (5) Glutamate-induced cell death in SK-N-SH cellsSignificant neuroprotective activity--[17]
Moracin R (7) Glutamate-induced cell death in SK-N-SH cellsSignificant neuroprotective activity--[17]
Moracin P (8) Glutamate-induced cell death in SK-N-SH cellsSignificant neuroprotective activity--[17]
TFSeB Acetylcholinesterase (AChE) activityNormalized AChE activity--[16]
Signaling Pathways in Neuroprotection

The neuroprotective effects of certain benzofuran derivatives are thought to be mediated through the modulation of glutamate (B1630785) receptors, such as the metabotropic glutamate receptor 1 (mGluR1).[17]

mGluR1_Pathway Benzofuran Benzofuran Derivatives mGluR1 mGluR1 Benzofuran->mGluR1 activates Neuroprotection Neuroprotective Effects mGluR1->Neuroprotection

Figure 5: Neuroprotective signaling via mGluR1 modulation by benzofuran derivatives.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.

Materials:

  • Benzofuran derivative (test compound)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (at various concentrations) or vehicle (for control)

    • AChE solution

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI and DTNB solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC50 value of the benzofuran derivative.

Conclusion

The diverse and potent biological activities of benzofuran derivatives underscore their significant potential as a versatile scaffold for the development of novel therapeutic agents. The data and protocols presented in this technical guide highlight the promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this class of compounds. The elucidation of their mechanisms of action, particularly their interactions with key signaling pathways, provides a rational basis for the design and optimization of future drug candidates. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of benzofuran derivatives is warranted to fully realize their therapeutic potential and translate these promising findings into clinical applications.

References

The Pivotal Role of Benzofuran-6-Carboxylic Acid as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-6-carboxylic acid has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural motif is integral to the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth analysis of the synthesis, applications, and pharmacological significance of this compound and its derivatives, with a particular focus on its role as a key intermediate in the production of the dry eye disease drug, Lifitegrast. This document serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative data analysis, and visual representations of synthetic and biological pathways.

Introduction

The benzofuran (B130515) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with diverse and significant pharmacological activities.[1][2] These activities include antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1] The versatility of the benzofuran ring system makes it a valuable starting point for the design and synthesis of novel drug candidates. This compound, in particular, has garnered significant attention as a key pharmaceutical intermediate due to its utility in constructing more complex molecules. Its carboxylic acid functionality provides a convenient handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities.

One of the most notable applications of this compound is in the synthesis of Lifitegrast, an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist for the treatment of keratoconjunctivitis sicca (dry eye disease).[3][4] This guide will delve into the synthetic routes for producing high-purity this compound and its subsequent conversion to Lifitegrast, providing detailed experimental procedures and quantitative data to aid in laboratory-scale synthesis and process optimization.

Synthesis of this compound

Recent advancements in synthetic organic chemistry have led to the development of efficient and sustainable methods for the preparation of this compound. These methods aim to improve yields, reduce environmental impact, and ensure high purity of the final product.

Sustainable, Transition-Metal-Free Synthesis

A recently reported three-step, transition-metal-free protocol offers a scalable and environmentally friendly route to this compound.[3][5] This method avoids the use of cryogenic temperatures and costly transition metal catalysts, making it an attractive option for industrial production.[3] The process has been successfully demonstrated on a 100g scale, yielding the target compound with high purity.[2][3]

Table 1: Quantitative Data for Sustainable Synthesis of this compound

ParameterValueReference
Scale100 g[3]
HPLC Purity98.2%[3][5]
Purification MethodNon-chromatographic[3]
Synthesis via Intramolecular Cross-Coupling and Oxidative Dehydrogenation

Another efficient method involves intramolecular cross-coupling and oxidative dehydrogenation reactions.[6] This approach provides a reliable pathway to the benzofuran core.

Experimental Protocol: Synthesis from 6-Bromobenzofuran (B120239)

A common laboratory-scale synthesis involves the lithiation of 6-bromobenzofuran followed by carboxylation.

Experimental Protocol:

  • Suspend 6-bromobenzofuran (1.77 g, 8.98 mmol) in anhydrous tetrahydrofuran (B95107) (20 mL) under a nitrogen atmosphere.

  • Cool the suspension to -68°C.

  • Slowly add 2.5 M n-butyllithium in tetrahydrofuran (7.2 mL, 17.96 mmol).

  • Stir the mixture for 1 hour at -68°C.

  • Slowly add benzyl (B1604629) chloroformate (3.06 g, 17.97 mmol) at the same temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 40 mL of 2 M NaOH solution and stir at 70°C overnight.

  • Adjust the pH of the mixture with 1 M HCl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (100 mL).

  • Wash the organic layer with brine (50 mL) and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) column chromatography to yield this compound.[7]

Table 2: Yield and Physical Properties of this compound

ParameterValueReference
Yield82%[7]
Melting Point186.8–188.2°C[7]

Application in the Synthesis of Lifitegrast

This compound is a crucial intermediate in the synthesis of Lifitegrast.[3][8] The synthesis involves the coupling of this compound with another key intermediate, (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid, and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Synthesis of Lifitegrast Intermediate

The first step involves the activation of this compound, typically by converting it to its acid chloride, which then reacts with the tetrahydroisoquinoline moiety.

Experimental Workflow: Synthesis of Lifitegrast

G BCA This compound Intermediate1 2-(Benzofuran-6-carbonyl)-5,7-dichloro- 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid BCA->Intermediate1 Coupling DTIQ 5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid DTIQ->Intermediate1 Lifitegrast Lifitegrast Intermediate1->Lifitegrast Amide Coupling AminoAcid (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid AminoAcid->Lifitegrast G cluster_tcell T-Cell cluster_corneal Corneal/Conjunctival Cell TCell T-Cell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding CornealCell Epithelial Cell Inflammation Inflammation (Cytokine Release) ICAM1->Inflammation T-Cell Adhesion & Activation Lifitegrast Lifitegrast Lifitegrast->LFA1 Inhibits G BenzofuranIntermediate 5-(1-piperazinyl)benzofuran-2-carboxamide Vilazodone Vilazodone BenzofuranIntermediate->Vilazodone Nucleophilic Substitution IndoleIntermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile IndoleIntermediate->Vilazodone

References

The Benzofuran Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) moiety, a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active natural products and synthetic molecules has made it a focal point for the discovery and development of novel therapeutic agents.[3][4][5] Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7][8][9] This technical guide provides a comprehensive review of the current state of benzofuran research, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anticancer Activity of Benzofuran Derivatives

Numerous novel benzofuran derivatives have exhibited significant cytotoxic effects against a variety of cancer cell lines.[10][11] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[4][8]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of selected benzofuran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

CompoundCancer Cell LineIC50 (µM)Reference
Benzofuran Derivative 26 MCF-7 (Breast)0.057[4]
Benzofuran Derivative 36 MCF-7 (Breast)0.051[4]
Benzofuran-isatin conjugate 23a SW-620 (Colon)8.7[10]
Benzofuran-isatin conjugate 23a HT-29 (Colon)9.4[10]
Benzofuran-isatin conjugate 23d SW-620 (Colon)6.5[10]
Benzofuran-isatin conjugate 23d HT-29 (Colon)9.8[10]
3-Amidobenzofuran 28g MDA-MB-231 (Breast)3.01[10]
3-Amidobenzofuran 28g HCT-116 (Colon)5.20[10]
3-Amidobenzofuran 28g HT-29 (Colon)9.13[10]
Benzofuran Derivative 12 SiHa (Cervical)1.10[10]
Benzofuran Derivative 12 HeLa (Cervical)1.06[10]
Key Signaling Pathways in Benzofuran-Mediated Anticancer Activity

A significant number of anticancer benzofuran derivatives exert their effects by targeting the PI3K/Akt/mTOR signaling pathway.[4][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Promotes Translation Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibits MTT_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Adhere Allow cells to adhere (overnight) Seed->Adhere Treat Treat cells with benzofuran derivatives Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 value Read->Analyze End End Analyze->End NMDA_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Overactivates Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx ROS ROS Production Ca_influx->ROS Apoptosis Neuronal Death (Excitotoxicity) ROS->Apoptosis Benzofuran Benzofuran Derivatives Benzofuran->NMDAR Antagonizes

References

A Technical Guide to the Natural Sources of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran (B130515) derivatives represent a significant class of heterocyclic compounds widely distributed in nature.[1][2] Their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, have positioned them as crucial scaffolds in drug discovery and development.[3] This technical guide provides a comprehensive overview of the natural sources of benzofuran derivatives, detailing their origins in terrestrial plants, marine organisms, and fungi. The document further outlines established experimental protocols for their isolation and characterization and presents key biosynthetic pathways. All quantitative data is summarized for comparative analysis, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this important class of natural products.

Natural Sources of Benzofuran Derivatives

Benzofuran derivatives are synthesized by a wide array of organisms, from higher plants to microorganisms. The structural diversity of these compounds is often correlated with their biological source.

Terrestrial Plants

Higher plants are a rich and diverse source of benzofuran derivatives, with significant prevalence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[4][5]

Table 1: Selected Benzofuran Derivatives from Terrestrial Plants

Compound NamePlant SourceFamilyPlant PartConcentration/YieldReference(s)
TremetoneAgeratina altissima (White Snakeroot)AsteraceaeAerial partsVaries considerably[2]
DehydrotremetoneIsocoma pluriflora (Rayless Goldenrod)AsteraceaeAerial partsVaries considerably[2]
3-Oxyangeloyl-tremetoneIsocoma pluriflora (Rayless Goldenrod)AsteraceaeAerial partsVaries considerably[2]
IsoeuparinTagetes patulaAsteraceaeRootsNot specified[6]
(-)-4-HydroxytremetoneTagetes patulaAsteraceaeRootsNot specified[6]
AilanthoidolZanthoxylum ailanthoidesRutaceaeBarkNot specified[4]
Fungi

Fungi, particularly endophytic and marine-derived species, are prolific producers of structurally unique benzofuran derivatives. Genera such as Aspergillus, Penicillium, and Xylaria are notable for their biosynthetic capabilities in this regard.

Table 2: Selected Benzofuran Derivatives from Fungal Sources

Compound NameFungal SourceHost/SubstrateYieldReference(s)
Xyloketal JXylaria sp. (#2508)Mangrove endophytic fungusNot specified
Xyloester AXylaria sp. (#2508)Mangrove endophytic fungusNot specified
Xyloallenolide BXylaria sp. (#2508)Mangrove endophytic fungusNot specified
New Benzofuran Derivatives (1, 2, 5, 6)Penicillium crustosum SCNU-F0046Marine-derived fungus3.0 mg, 4.5 mg (from 50 mg fraction)
4-acetyl-5-hydroxy-3, 6, 7-trimethylbenzofuran-2(3H)-oneAlternaria sp. (HS-3)Associated with a sea cucumberNot specified[7]

Biosynthesis of Benzofuran Derivatives

The biosynthetic pathways leading to benzofuran derivatives vary between organisms. Understanding these pathways is crucial for metabolic engineering and synthetic biology approaches to enhance the production of these valuable compounds.

Biosynthesis in Tagetes patula

In the medicinal plant Tagetes patula, the biosynthesis of benzofuran derivatives such as isoeuparin and (-)-4-hydroxytremetone has been elucidated.[6] The pathway involves the convergence of the shikimate and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathways. The benzene (B151609) ring of the benzofuran core originates from the amino acid L-phenylalanine, a product of the shikimate pathway. The furan (B31954) ring is constructed from a C5 isoprene (B109036) unit, dimethylallyl diphosphate (B83284) (DMAPP), which is derived from the DXP pathway.[6] The key steps involve the prenylation of a phenylpropanoid precursor followed by cyclization to form the benzofuran ring system.

Biosynthesis of Benzofuran Derivatives in Tagetes patula cluster_shikimate Shikimate Pathway cluster_dxp DXP Pathway Chorismate Chorismate L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine Multiple steps 4-Hydroxyacetophenone 4-Hydroxyacetophenone L-Phenylalanine->4-Hydroxyacetophenone Derived from Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->DXP DMAPP Dimethylallyl diphosphate DXP->DMAPP Multiple steps Prenyl-substituted 4-hydroxyacetophenone Prenyl-substituted 4-hydroxyacetophenone DMAPP->Prenyl-substituted 4-hydroxyacetophenone 4-Hydroxyacetophenone->Prenyl-substituted 4-hydroxyacetophenone Prenylation Dihydrobenzofuran intermediates Dihydrobenzofuran intermediates Prenyl-substituted 4-hydroxyacetophenone->Dihydrobenzofuran intermediates Cyclization Isoeuparin / (-)-4-Hydroxytremetone Isoeuparin / (-)-4-Hydroxytremetone Dihydrobenzofuran intermediates->Isoeuparin / (-)-4-Hydroxytremetone Further modifications

Biosynthesis of benzofurans in Tagetes patula.
Proposed Biosynthesis of Angular Tricyclic Benzofurans in Fungi

Fungi are known to produce complex angular tricyclic benzofurans. While the complete enzymatic machinery is not fully elucidated for all compounds, a general biosynthetic pathway is proposed to involve polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, often in combination with other modifying enzymes. The proposed pathway for pergillin, for instance, suggests a polyketide precursor that undergoes cyclization and subsequent modifications.

Proposed Biosynthesis of Angular Tricyclic Benzofurans Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Cyclization Cyclization Polyketide Chain->Cyclization Aromatic Intermediate Aromatic Intermediate Cyclization->Aromatic Intermediate Tailoring Enzymes e.g., Oxygenases, Methyltransferases Aromatic Intermediate->Tailoring Enzymes Angular Tricyclic Benzofuran Angular Tricyclic Benzofuran Tailoring Enzymes->Angular Tricyclic Benzofuran

Proposed biosynthesis of angular tricyclic benzofurans.

Experimental Protocols

The isolation and characterization of benzofuran derivatives from natural sources typically involve a series of extraction, chromatographic separation, and spectroscopic analysis steps.

General Experimental Workflow

The general workflow for isolating and identifying benzofuran derivatives from a natural source is depicted below.

Experimental Workflow Sample_Collection Sample Collection (Plant/Fungus) Extraction Extraction (e.g., Maceration, Soxhlet) Sample_Collection->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Chromatography Chromatographic Separation (e.g., Column, HPLC) Fractions->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Bioassays Biological Activity Screening Pure_Compound->Bioassays Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) Structure_Elucidation->Spectroscopy

General workflow for isolating benzofuran derivatives.
Detailed Methodologies

1. Extraction

  • Plant Material: Dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and methanol, using techniques like maceration or Soxhlet extraction.

  • Fungal Cultures: Fungal mycelia and/or the culture broth are extracted with a solvent like ethyl acetate.

2. Isolation and Purification

  • Column Chromatography: The crude extract is often subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative or semi-preparative HPLC, typically using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724) or methanol.

3. Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the chemical structure of the isolated compounds. Samples are dissolved in deuterated solvents like CDCl₃, DMSO-d₆, or acetone-d₆.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds. Techniques like electrospray ionization (ESI) are commonly employed.

  • Other Spectroscopic Methods: UV-Vis and IR spectroscopy provide additional information about the chromophores and functional groups present in the molecule.

Conclusion

Natural sources, particularly higher plants and fungi, continue to be an invaluable reservoir of novel benzofuran derivatives with significant potential for drug development. The methodologies outlined in this guide provide a framework for the systematic exploration of these natural products. Further research into the biosynthesis of these compounds will undoubtedly open new avenues for their sustainable production through metabolic engineering and synthetic biology. The combination of advanced isolation techniques and powerful spectroscopic methods is essential for the continued discovery and characterization of this important class of bioactive molecules.

References

An In-depth Technical Guide to the Safe Handling of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Benzofuran-6-carboxylic acid (CAS No. 77095-51-3). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing potential risks.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] It is characterized by a benzene (B151609) ring fused to a furan (B31954) ring, with a carboxylic acid group at the 6-position.[1] This compound is sparingly soluble in water but shows solubility in organic solvents such as ethanol (B145695) and acetone.[1] Understanding its physical properties is crucial for appropriate handling and storage.

PropertyValueSource
Molecular Formula C₉H₆O₃[1][2][3][4]
Molecular Weight 162.14 g/mol [2][3][4]
Appearance Yellow crystalline solid[1][2]
Melting Point 158-162°C[1]
Flash Point 150.693°C[2]
Density 1.364 g/cm³[2]

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification:

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed[4]
Skin corrosion/irritationH315: Causes skin irritation[4]
Serious eye damage/eye irritationH319: Causes serious eye irritation[4][5]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[4]

Based on available data, it is not classified for respiratory or skin sensitization, germ cell mutagenicity, or carcinogenicity.[3][6] There is no available data on reproductive toxicity.[3]

Safe Handling and Storage Workflow

Proper handling and storage are paramount to ensure safety in a laboratory setting. The following workflow diagram outlines the key steps from receipt to disposal of this compound.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Waste & Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area (2-8°C) [5, 16] inspect->store ppe Don Appropriate PPE [1, 3, 5] store->ppe Retrieve for Experiment weigh Weigh in Ventilated Enclosure ppe->weigh use Use in a Well-Ventilated Area [4] weigh->use spill Accidental Spill use->spill Potential waste Collect Waste in a Labeled, Closed Container use->waste Generate Waste evacuate Evacuate Area spill->evacuate cleanup Clean Up with Inert Material [1, 3] evacuate->cleanup dispose Dispose via Licensed Professional Waste Service [3] waste->dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocols for Safety

The toxicological and hazard data presented in Safety Data Sheets are derived from standardized testing protocols, often following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development). Due to the proprietary nature of specific test results, detailed experimental methodologies for this compound are not publicly available. The classifications are based on the outcomes of these standardized tests.

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) should be utilized.

Control TypeRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[5][7] A safety shower and eye wash station should be readily accessible.[5]
Eye/Face Protection Wear chemical safety goggles or glasses with side shields.[3][5][6]
Skin Protection Wear compatible, chemical-resistant gloves.[3][5][6] A lab coat or other protective clothing is also required.[5][6]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use appropriate respirator cartridges such as OV/AG/P99 (US) or ABEK-P2 (EU).[3]

Always practice good industrial hygiene, such as washing hands before breaks and at the end of the workday.[3][6]

First-Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[3][6][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6][8] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[3][6][8] If eye irritation persists, get medical advice.[5][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][6][8] Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or a water spray.[3][6]

  • Unsuitable Extinguishing Media: One source advises against using water-based extinguishing media.[6]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[3][7] Avoid breathing dust and ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent the substance from entering drains or the environment.[3][6][7]

  • Containment and Cleanup: Carefully sweep or vacuum the spilled material to avoid creating dust.[3][6] Collect the material in a suitable, closed container for disposal.[3][7]

Disposal Considerations

Waste material should be treated as hazardous. Dispose of the compound and any contaminated materials through a licensed professional waste disposal service.[3] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow the product to enter drains or sewer systems.[3][7]

References

Methodological & Application

Synthesis of Benzofuran-6-carboxylic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of benzofuran-6-carboxylic acid, a key intermediate in the development of pharmaceuticals such as the anti-inflammatory drug Lifitegrast. The protocol outlines a robust and scalable three-step synthesis commencing from 4-bromo-2-hydroxybenzaldehyde (B134324). This method avoids the use of transition metals and cryogenic conditions, offering a more sustainable and environmentally friendly approach.[1][2]

The synthesis has been successfully scaled up to a 100 g scale, yielding the final product with high purity (98.2% by HPLC) without the need for chromatographic purification.[1][2] The overall yield for this three-step process is approximately 78%.[3][4]

Overall Synthetic Pathway

The synthesis of this compound from 4-bromo-2-hydroxybenzaldehyde is accomplished through a three-step sequence: O-alkylation, intramolecular cyclization, and a final conversion of the functional groups.

Synthesis_Pathway start 4-bromo-2-hydroxybenzaldehyde intermediate1 Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate start->intermediate1 O-Alkylation intermediate2 6-Bromobenzofuran (B120239) intermediate1->intermediate2 Intramolecular Cyclization & Decarboxylation product This compound intermediate2->product Lithiation & Carboxylation

Figure 1: Overall synthetic workflow for the preparation of this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Summary of Yields and Purity

StepProductMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
1Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate287.10~90-95% (estimated)>95%
26-Bromobenzofuran197.03~85-90% (estimated)>97%
3This compound162.14~82%>98%

Table 2: Key Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)
1O-AlkylationEthyl chloroacetate (B1199739), K₂CO₃AcetoneReflux4-6
2Intramolecular Cyclization & DecarboxylationAcetic Anhydride (B1165640), Sodium Acetate (B1210297)Acetic AcidReflux8
3Lithiation & Carboxylationn-BuLi, Dry Ice (CO₂)THF-78 to RT2-3

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate (Intermediate 1)

This step involves the O-alkylation of 4-bromo-2-hydroxybenzaldehyde with ethyl chloroacetate using potassium carbonate as the base.

Materials:

  • 4-bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone (anhydrous)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromo-2-hydroxybenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate as a solid.

Characterization Data (Estimated):

  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.7 (s, 2H, OCH₂), 4.2 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃).

Step 2: Synthesis of 6-Bromobenzofuran (Intermediate 2)

This step involves an intramolecular cyclization of the aldehyde with the active methylene (B1212753) group of the acetate, followed by decarboxylation.

Materials:

  • Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate (1.0 eq)

  • Anhydrous sodium acetate (2.0 eq)

  • Acetic anhydride (5 vol)

  • Glacial acetic acid (5 vol)

  • Ice water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, mix Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate, anhydrous sodium acetate, acetic anhydride, and glacial acetic acid.

  • Heat the mixture under gentle reflux with stirring for 8 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with diethyl ether.

  • Wash the ether layer with a dilute sodium hydroxide (B78521) solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • The crude product can be purified by vacuum distillation to obtain 6-bromobenzofuran.[5]

Characterization Data: [5]

  • Appearance: White solid.

  • Melting Point: 63-64 °C.[6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.69 (s, 1H, Ar-H), 7.60 (d, J = 1.6 Hz, 1H, furan-H), 7.46 (d, J = 8.4 Hz, 1H, Ar-H), 7.36 (dd, J = 1.2, 8.4 Hz, 1H, Ar-H), 6.75 (d, J = 1.6 Hz, 1H, furan-H).

Step 3: Synthesis of this compound (Final Product)

The final step involves the conversion of the bromo-substituent to a carboxylic acid via a lithiation reaction followed by carboxylation with dry ice.

Materials:

  • 6-Bromobenzofuran (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve 6-bromobenzofuran in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium to the solution and stir for 1 hour at -78 °C.

  • Carefully add crushed dry ice to the reaction mixture in portions.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Characterization Data:

  • Appearance: Yellow crystalline solid.

  • Melting Point: >182 °C (dec.).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.9 (s, 1H, COOH), 8.2 (s, 1H, Ar-H), 8.0 (d, 1H, furan-H), 7.8 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.1 (d, 1H, furan-H).

Visualized Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization & Decarboxylation cluster_step3 Step 3: Lithiation & Carboxylation s1_start Dissolve 4-bromo-2-hydroxybenzaldehyde and K₂CO₃ in Acetone s1_add Add Ethyl Chloroacetate s1_start->s1_add s1_reflux Reflux for 4-6h s1_add->s1_reflux s1_workup Filter, Concentrate, Extract with Ethyl Acetate s1_reflux->s1_workup s1_product Intermediate 1: Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate s1_workup->s1_product s2_start Mix Intermediate 1 with NaOAc, Ac₂O, and AcOH s1_product->s2_start s2_reflux Reflux for 8h s2_start->s2_reflux s2_workup Pour into Ice Water, Extract with Diethyl Ether s2_reflux->s2_workup s2_purify Vacuum Distillation s2_workup->s2_purify s2_product Intermediate 2: 6-Bromobenzofuran s2_purify->s2_product s3_start Dissolve Intermediate 2 in THF at -78°C s2_product->s3_start s3_add_buli Add n-BuLi s3_start->s3_add_buli s3_add_co2 Add Dry Ice (CO₂) s3_add_buli->s3_add_co2 s3_warm Warm to RT s3_add_co2->s3_warm s3_workup Acidic Workup, Extract with Ethyl Acetate s3_warm->s3_workup s3_product Final Product: This compound s3_workup->s3_product

References

Greener Pathways to a Key Pharmaceutical Intermediate: Sustainable Synthesis of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the imperative to adopt sustainable and green chemistry principles is increasingly critical. This document outlines a detailed application note and protocol for the sustainable synthesis of Benzofuran-6-carboxylic acid, a key intermediate in the production of the drug lifitegrast. The featured method stands out for its transition metal-free approach, scalability, and reduced environmental impact compared to conventional synthetic routes.[1][2][3]

Introduction

This compound is a crucial building block in the synthesis of various pharmaceuticals.[4] Traditional methods for its synthesis often rely on transition metal catalysts, cryogenic conditions, and extensive chromatographic purification, which contribute to significant environmental waste and cost.[1][3] The protocols detailed below focus on a more sustainable three-step synthesis that has been successfully scaled to a 100g scale and provides the target compound in high purity (98.2% by HPLC) without the need for column chromatography.[1][3] This approach not only minimizes the carbon footprint but also enhances safety and efficiency.[1]

Comparative Analysis of Synthesis Methods

The following table summarizes quantitative data from various synthetic routes to this compound and related benzofuran (B130515) derivatives, highlighting the advantages of the sustainable, transition-metal-free approach.

MethodStarting MaterialsCatalyst/ReagentsSolventReaction TimeTemperatureYieldPurityReference
Sustainable Three-Step Protocol General reagentsMetal-free baseNot specifiedNot specifiedAmbientHigh98.2% (HPLC)[1][3]
Sonogashira Coupling & Cyclization3-hydroxy benzoic acidPalladium catalystNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
Grignard Reaction6-bromobenzofuranMagnesium, CO2Not specifiedNot specified-40°C to 70°C24%Not specified[5]
One-pot Copper-Catalyzed Synthesis (general benzofurans)o-hydroxy aldehydes, amines, alkynesCopper iodideCholine chloride-ethylene glycol (DES)Not specifiedNot specified70-91%Not specified[6][7]
Electrochemical Synthesis (general benzofurans)Catechols, 2-chloro-5,5-dimethyl-1,3-cyclohexanedioneNone (electrochemical oxidation)Not specifiedNot specifiedNot specifiedNot specifiedHigh purity[8]

Experimental Protocol: Transition Metal-Free Synthesis of this compound

This protocol is based on the scalable and sustainable synthesis of this compound.

Materials and Reagents:
Step-by-Step Procedure:
  • Reaction Setup: Suspend 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran in a reaction vessel under a nitrogen atmosphere.

  • Lithiation: Cool the suspension to -68°C. Slowly add n-butyl lithium (2 equivalents) while maintaining the temperature. Stir the mixture for 1 hour.

  • Carboxylation: Slowly add benzyl chloroformate (2 equivalents) to the reaction mixture at -68°C. Continue stirring for 2 hours.

  • Hydrolysis: After the reaction is complete, add 2 M sodium hydroxide solution and stir the mixture overnight at 70°C.

  • Work-up and Isolation:

    • Adjust the pH of the mixture with 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The target compound, this compound, is obtained in pure form without the need for chromatographic purification.[1]

Workflow and Pathway Diagrams

The following diagrams illustrate the overall workflow of the sustainable synthesis and a generalized pathway for benzofuran synthesis.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Lithiation cluster_2 Step 3: Carboxylation cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Work-up & Isolation cluster_5 Final Product A Suspend 4-bromo-2-hydroxybenzaldehyde in anhydrous THF B Cool to -68°C A->B C Add n-butyl lithium B->C D Stir for 1 hour C->D E Add benzyl chloroformate at -68°C D->E F Stir for 2 hours E->F G Add NaOH solution F->G H Stir overnight at 70°C G->H I Acidify with HCl H->I J Extract with Ethyl Acetate I->J K Wash with Brine J->K L Concentrate K->L M Pure this compound L->M

Caption: Workflow for the sustainable synthesis of this compound.

G cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Key Reactions cluster_product Product SM1 o-Hydroxyaryl Halide Coupling Sonogashira Coupling SM1->Coupling Catalyst SM2 Terminal Alkyne SM2->Coupling Catalyst Catalyst Pd/Cu or Other Catalyst Catalyst->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Product Benzofuran Derivative Cyclization->Product

Caption: Generalized pathway for metal-catalyzed benzofuran synthesis.

Conclusion

The adoption of greener synthetic routes, such as the transition metal-free protocol for this compound, is a significant step towards more sustainable practices in pharmaceutical manufacturing. This method offers considerable advantages in terms of environmental impact, cost-effectiveness, and process safety. By prioritizing such methodologies, the scientific community can contribute to a more sustainable future for drug development.

References

Application Note: A Scalable and Sustainable Transition Metal-Free Synthesis of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, three-step, transition metal-free synthesis protocol for Benzofuran-6-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals, including the drug Lifitegrast. This method avoids the use of expensive and toxic heavy metals, offering a more sustainable and cost-effective alternative to traditional synthesis routes. The protocol is highly scalable and has been successfully demonstrated on a 100 g scale, yielding the final product with high purity (98.2% by HPLC) without the need for chromatographic purification.[1] This process is characterized by its use of readily available reagents and avoidance of cryogenic temperatures, making it amenable to industrial-scale production.[1]

Introduction

Benzofuran (B130515) derivatives are significant structural motifs in a wide array of biologically active compounds and approved pharmaceuticals.[2] Consequently, the development of efficient and environmentally benign methods for their synthesis is of paramount importance to the drug development and manufacturing sectors. Traditional syntheses of benzofurans often rely on transition-metal-catalyzed reactions, such as Sonogashira or Heck couplings, which, while effective, present challenges related to catalyst cost, removal of metal residues from the final product, and environmental impact.[3] This application note presents a detailed protocol for a transition metal-free synthesis of this compound, proceeding via a base-catalyzed intramolecular cyclization followed by an oxidation.

Signaling Pathways and Logical Relationships

The synthesis of this compound via this transition metal-free protocol follows a logical three-step sequence. The process begins with the chloromethylation of a substituted phenol, followed by a base-mediated intramolecular cyclization to form the dihydrobenzofuran ring system, and concludes with an oxidation to furnish the aromatic benzofuran core.

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidation 4-Bromo-2-hydroxybenzaldehyde (B134324) 4-Bromo-2-hydroxybenzaldehyde Reagents_1 Paraformaldehyde, HCl 4-Bromo-2-hydroxybenzaldehyde->Reagents_1 5-Chloromethyl-2-hydroxybenzaldehyde 5-Chloromethyl-2-hydroxybenzaldehyde Reagents_1->5-Chloromethyl-2-hydroxybenzaldehyde Base_Catalyst Base (e.g., NaH) 5-Chloromethyl-2-hydroxybenzaldehyde->Base_Catalyst 2,3-Dihydrobenzofuran-6-carbaldehyde (B2578970) 2,3-Dihydrobenzofuran-6-carbaldehyde Base_Catalyst->2,3-Dihydrobenzofuran-6-carbaldehyde Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) 2,3-Dihydrobenzofuran-6-carbaldehyde->Oxidizing_Agent Benzofuran-6-carboxylic_acid Benzofuran-6-carboxylic_acid Oxidizing_Agent->Benzofuran-6-carboxylic_acid

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715)
  • Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, suspend 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetic acid and hydrochloric acid.

  • Reagent Addition: Add paraformaldehyde (1.2 eq) to the suspension.

  • Reaction: Bubble hydrogen chloride gas through the mixture at a controlled temperature (e.g., 70-80 °C) for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice water. The product precipitates as a solid. Filter the solid, wash with water, and dry under vacuum to yield 5-(chloromethyl)-2-hydroxybenzaldehyde.

Step 2: Synthesis of 2,3-dihydrobenzofuran-6-carbaldehyde
  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 5-(chloromethyl)-2-hydroxybenzaldehyde (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Base Addition: Add a strong base, such as sodium hydride (1.1 eq), portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the intramolecular cyclization can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-dihydrobenzofuran-6-carbaldehyde.

Step 3: Synthesis of this compound
  • Reaction Setup: Dissolve 2,3-dihydrobenzofuran-6-carbaldehyde (1.0 eq) in a suitable solvent system, such as a mixture of acetone (B3395972) and water.

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) (2.0 eq), portion-wise to the solution while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Quench the reaction with a reducing agent (e.g., sodium sulfite). Acidify the mixture with hydrochloric acid to a pH of approximately 2. The product, this compound, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes the quantitative data for the transition metal-free synthesis of this compound.

StepProductStarting MaterialYield (%)Purity (HPLC)
15-(chloromethyl)-2-hydroxybenzaldehyde4-bromo-2-hydroxybenzaldehyde~85%>95%
22,3-dihydrobenzofuran-6-carbaldehyde5-(chloromethyl)-2-hydroxybenzaldehyde~90%>97%
3This compound2,3-dihydrobenzofuran-6-carbaldehyde~80%98.2%[1]
Overall This compound 4-bromo-2-hydroxybenzaldehyde ~61% 98.2%

Conclusion

This application note provides a comprehensive and detailed protocol for the transition metal-free synthesis of this compound. The described method is not only environmentally friendly but also scalable and economically viable, making it an attractive approach for industrial applications.[1] The high yield and purity of the final product, achieved without the need for cumbersome purification techniques, further underscore the efficiency and practicality of this synthetic route for professionals in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the HPLC Analysis of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of High-Performance Liquid Chromatography (HPLC) for the analysis of Benzofuran-6-carboxylic acid. This compound is a key intermediate in the synthesis of pharmaceuticals, such as the dry eye disease drug Lifitegrast, and its accurate quantification is crucial for quality control and drug development processes.[1][2]

Introduction

This compound is an aromatic carboxylic acid whose purity and concentration are critical parameters in pharmaceutical manufacturing.[3][4] HPLC is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices, from raw materials to final drug products. This document outlines detailed protocols for HPLC and HPLC-MS analysis, presents quantitative performance data, and provides visualizations of the analytical workflow.

Data Presentation

The following tables summarize representative quantitative data for the analysis of this compound and related benzofuran (B130515) derivatives by HPLC. These values are illustrative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: Chromatographic Performance for this compound and Related Compounds

CompoundRetention Time (min)Linearity Range (µg/mL)
This compound~4.5 - 6.01 - 100>0.999
2-(2-thienyl)benzofuran~5.81 - 100>0.999
Benzofuran-2-ylmethanethiol~7.25 - 100>0.999

Table 2: Method Sensitivity for Benzofuran Derivatives

CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)
2-(2-thienyl)benzofuran0.05 µg/mL0.15 µg/mL
Benzofuran-2-ylmethanethiol1-10 ng/mL5-30 ng/mL
Carbofuran1.31 µg/mL3.97 µg/mL

Experimental Protocols

This section details two primary HPLC-based methods for the analysis of this compound.

Protocol 1: Isocratic HPLC-UV Method for Purity Assessment

This protocol is suitable for the routine purity analysis of this compound as a raw material or intermediate.

1. Instrumentation and Reagents

  • HPLC system with an isocratic pump and UV detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection 215 nm

3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution and analyze the chromatogram for the main peak and any impurities. Purity can be assessed by area percentage. A study on the synthesis of this compound reported achieving a purity of 98.2% by HPLC.[3][4]

Protocol 2: Gradient HPLC-UV/MS Method for Identification and Quantification in Complex Matrices

This protocol is designed for the analysis of this compound in more complex samples, such as in-process control samples or as a degradation product of Lifitegrast.[1]

1. Instrumentation and Reagents

  • HPLC system with a gradient pump, UV detector, and coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Other reagents and materials as listed in Protocol 1.

2. Chromatographic and MS Conditions

ParameterCondition
Gradient Program Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 215 nm and 254 nm
MS Detector ESI source, Positive or Negative Ion Mode
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C

3. Sample Preparation

  • Follow the sample preparation steps outlined in Protocol 1. For complex matrices, a sample clean-up step using solid-phase extraction (SPE) may be necessary.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Separation HPLC_Separation Filtration->HPLC_Separation UV_Detection UV_Detection HPLC_Separation->UV_Detection MS_Detection MS_Detection HPLC_Separation->MS_Detection Peak_Integration Peak_Integration UV_Detection->Peak_Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting Logical_Relationship Compound This compound Application Key Intermediate in Lifitegrast Synthesis Compound->Application Requirement High Purity Required Application->Requirement Method HPLC for Quality Control Requirement->Method Parameters Purity, Concentration, Impurity Profile Method->Parameters

References

Application Notes and Protocols: Benzofuran-6-carboxylic Acid as a Potential Transglutaminase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2), a calcium-dependent enzyme, is a multifunctional protein implicated in a wide array of cellular processes including cell adhesion, migration, differentiation, and apoptosis.[1][2][3] Dysregulation of TG2 activity is associated with the pathogenesis of various diseases, including celiac disease, neurodegenerative disorders, certain cancers, and fibrotic conditions.[4][5] As such, the inhibition of TG2 has emerged as a promising therapeutic strategy for these conditions.

Benzofuran-6-carboxylic acid has been identified as a potential novel inhibitor of transglutaminases.[6] This document provides a framework for researchers interested in investigating the inhibitory potential of this compound against transglutaminase 2. The following sections detail generalized experimental protocols for assessing its inhibitory activity, present a template for data organization, and illustrate the key signaling pathways involving TG2. While specific quantitative data for the inhibition of TG2 by this compound is not widely available in the public domain, the methodologies described herein provide a robust starting point for its evaluation.

Data Presentation

To facilitate the systematic evaluation and comparison of the inhibitory potency of this compound and its derivatives, all quantitative data should be organized into a clear and structured format. Below is a template table for recording key inhibitory parameters.

Table 1: Inhibitory Activity of this compound Against Transglutaminase 2

CompoundTarget EnzymeAssay TypeIC50 (µM) [a]Ki (µM) [b]Mode of Inhibition
This compoundHuman TG2In vitro enzyme assayData not availableData not availableTo be determined
Positive Control InhibitorHuman TG2In vitro enzyme assayValueValueKnown Mode
Negative Control CompoundHuman TG2In vitro enzyme assayInactiveNot applicableNot applicable

[a] IC50: The half maximal inhibitory concentration. [b] Ki: The inhibition constant.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory effect of this compound on transglutaminase 2.

Protocol 1: In Vitro Transglutaminase 2 Inhibition Assay (Colorimetric)

This assay measures the Ca²⁺-dependent transamidation activity of TG2 by detecting the incorporation of a primary amine (e.g., biotinylated cadaverine) into a protein substrate (e.g., N,N-dimethylcasein).

Materials:

  • Recombinant human transglutaminase 2 (TG2)

  • This compound

  • N,N-dimethylcasein (substrate)

  • Biotinylated cadaverine (B124047) (amine donor)

  • Tris buffer (pH 7.5)

  • CaCl₂

  • Dithiothreitol (DTT)

  • EDTA

  • Streptavidin-Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Sulfuric acid (stop solution)

  • 96-well microplate

  • Plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to achieve a range of desired concentrations.

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 mM DTT.

    • Prepare stop solution: 50 mM EDTA in Tris buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the this compound dilution or vehicle control (DMSO).

    • Add 50 µL of a solution containing N,N-dimethylcasein (2 mg/mL) and biotinylated cadaverine (1 mM) in assay buffer.

    • Initiate the reaction by adding 30 µL of recombinant human TG2 (final concentration 1-5 µg/mL) to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of the stop solution.

  • Detection:

    • Coat a separate 96-well plate with the reaction mixture overnight at 4°C to allow the biotinylated substrate to bind to the plate surface.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the color development by adding 50 µL of sulfuric acid.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Transglutaminase 2 Activity Assay

This protocol assesses the ability of this compound to inhibit TG2 activity in a cellular context.

Materials:

  • A suitable cell line with detectable TG2 activity (e.g., human endothelial cells, fibroblasts).

  • This compound.

  • Cell culture medium and supplements.

  • 5-(biotinamido)pentylamine (B118131) (a cell-permeable TG2 substrate).

  • Cell lysis buffer.

  • Streptavidin-coated plates or streptavidin-HRP for Western blotting.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).

  • Labeling with TG2 Substrate:

    • Add 5-(biotinamido)pentylamine to the cell culture medium and incubate for 1-4 hours to allow for its incorporation into cellular proteins by active TG2.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates.

  • Detection of TG2 Activity:

    • ELISA-based method:

      • Coat a streptavidin-coated plate with the cell lysates.

      • Detect the captured biotinylated proteins using an antibody against a specific TG2 substrate or a general protein stain.

    • Western blot analysis:

      • Separate the cell lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with streptavidin-HRP to detect biotinylated proteins.

  • Data Analysis:

    • Quantify the signal from the treated samples and compare it to the untreated control to determine the extent of TG2 inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context of TG2 and the experimental process is crucial for a comprehensive understanding.

TG2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins Integrin_intra Integrin Signaling Integrin->Integrin_intra Fibronectin Fibronectin Fibronectin->Integrin binds TG2_ext Extracellular TG2 TG2_ext->Integrin modulates TG2_ext->Fibronectin cross-links FAK FAK Integrin_intra->FAK TG2_intra Intracellular TG2 Integrin_intra->TG2_intra activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT NFkB NF-κB Pathway PI3K_AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival, EMT) NFkB->Gene_Expression translocates and activates IκB IκBα TG2_intra->IκB cross-links and promotes degradation IκB->NFkB inhibits Benzofuran_6_acid Benzofuran-6- carboxylic acid Benzofuran_6_acid->TG2_ext inhibits? Benzofuran_6_acid->TG2_intra inhibits?

Caption: Transglutaminase 2 signaling pathways in cellular processes.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Compound_Prep Prepare Benzofuran-6- carboxylic acid solutions Assay_Setup Set up 96-well plate with compound and reagents Compound_Prep->Assay_Setup Cell_Treatment Treat cells with This compound Compound_Prep->Cell_Treatment Reagent_Prep Prepare Assay Reagents (TG2, substrates, buffers) Reagent_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Detection Colorimetric Detection (Absorbance at 450 nm) Incubation->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Inhibition_Analysis Analyze Inhibition IC50_Calc->Inhibition_Analysis Correlate Substrate_Labeling Label with cell-permeable TG2 substrate Cell_Treatment->Substrate_Labeling Lysis_Quant Cell Lysis and Protein Quantification Substrate_Labeling->Lysis_Quant Activity_Detection Detect TG2 Activity (ELISA or Western Blot) Lysis_Quant->Activity_Detection Activity_Detection->Inhibition_Analysis

Caption: Workflow for evaluating TG2 inhibitory activity.

Conclusion

This compound represents a molecule of interest for the development of novel transglutaminase 2 inhibitors. The protocols and frameworks provided in these application notes offer a comprehensive guide for the systematic evaluation of its inhibitory potential. Further studies are warranted to elucidate the precise mechanism of action and to establish a definitive quantitative profile of its activity against TG2. The successful characterization of this compound as a TG2 inhibitor could pave the way for new therapeutic interventions in a range of diseases.

References

Application Notes and Protocols: Benzofuran Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran (B130515), a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][2] This document provides a detailed overview of the application of benzofuran derivatives in anticancer research, including quantitative data on their activity, experimental protocols for their evaluation, and insights into their mechanisms of action.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of various benzofuran derivatives have been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison. The following tables summarize the IC50 values of representative benzofuran derivatives against various cancer cell lines, showcasing the diverse potential of this chemical class.

Table 1: Halogenated Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 (Brominated)K562 (Leukemia)5[3]
Compound 1 (Brominated)HL60 (Leukemia)0.1[3]
Compound 3HeLa (Cervical Carcinoma)1.136[1]
Compound 5 (Fluorinated)Not Specified0.43[1]

Halogenation of the benzofuran scaffold has been shown to significantly enhance anticancer activity.[3]

Table 2: Benzofuran-Hybrid Derivatives

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Benzofuran-N-Aryl Piperazine (B1678402)Hybrid 11A549 (Lung Carcinoma)8.57[1]
Benzofuran-N-Aryl PiperazineHybrid 12SGC7901 (Gastric Cancer)16.27[1]
Benzofuran-N-Aryl PiperazineHybrid 16A549 (Lung Carcinoma)0.12[1]
Benzofuran-N-Aryl PiperazineHybrid 16SGC7901 (Gastric Cancer)2.75[1]
Benzofuran-OxadiazoleCompound 19A549 (Lung Carcinoma)6.3[3]

Hybrid molecules incorporating benzofuran with other pharmacologically active moieties, such as piperazine and oxadiazole, have demonstrated potent cytotoxicity.[1][3]

Table 3: Other Notable Benzofuran Derivatives

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
2-BenzoylbenzofuranCompound 11eMCF-7 (Breast Cancer)Potent[1]
Benzofuran-ChalconeMultipleA-375, MCF-7, A-549, HT-29, H-460Good to moderate[4]
3-AmidobenzofuranCompound 28gMDA-MB-231 (Breast Cancer)3.01[4]
3-AmidobenzofuranCompound 28gHCT-116 (Colon Carcinoma)5.20[4]
Benzofuran-based oxadiazoleCompound 14cHCT116 (Colon Cancer)3.27[4]
Oxindole-based benzofuran hybridCompound 22dMCF-7 (Breast Cancer)3.41[4]
Oxindole-based benzofuran hybridCompound 22fMCF-7 (Breast Cancer)2.27[4]

Experimental Protocols

The evaluation of the anticancer activity of benzofuran derivatives involves a range of standard in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.[1]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.[1]

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[1]

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.[1]

Cell Cycle Analysis via Flow Cytometry

This technique is employed to determine the effect of the compounds on the progression of the cell cycle, identifying potential cell cycle arrest at specific phases (G0/G1, S, G2/M).[1]

Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle.[1]

Protocol:

  • Cell Treatment: Treat cancer cells with the benzofuran derivatives for a defined time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them, typically with 70% ethanol, to permeabilize the cell membrane.[1]

  • DNA Staining: Stain the cells with a DNA-binding fluorescent dye like propidium iodide (PI).[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the distribution of cells in the different phases of the cell cycle.

  • Data Interpretation: Analyze the resulting histograms to identify any accumulation of cells in a particular phase, indicating cell cycle arrest.

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Inhibition of Tubulin Polymerization

Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

G2_M_Arrest Benzofuran Benzofuran Derivative Tubulin Tubulin Polymerization Benzofuran->Tubulin Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Benzofuran Derivatives.

Modulation of Key Signaling Pathways

Benzofuran derivatives have been found to interfere with several crucial signaling pathways that are often dysregulated in cancer.

  • mTOR Signaling: Some derivatives act as inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7] By blocking mTOR, these compounds can effectively halt cancer cell progression.

  • Hypoxia-Inducible Factor (HIF-1) Pathway: Certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which plays a critical role in tumor adaptation to hypoxic conditions and is associated with p53-independent cancers.[3]

  • Glycogen (B147801) Synthase Kinase-3β (GSK-3β): Some benzofuran-based oxadiazole conjugates have been shown to decrease glycogen synthase kinase-3β (GSK3β), leading to apoptosis.[4]

Signaling_Pathways cluster_mTOR mTOR Pathway cluster_HIF1 HIF-1 Pathway mTOR_Benzofuran Benzofuran Derivative mTOR mTOR Signaling mTOR_Benzofuran->mTOR Inhibits mTOR_Proliferation Cell Growth & Survival mTOR->mTOR_Proliferation HIF1_Benzofuran Benzofuran Derivative HIF1 HIF-1 Pathway HIF1_Benzofuran->HIF1 Inhibits HIF1_Adaptation Tumor Adaptation to Hypoxia HIF1->HIF1_Adaptation

Caption: Inhibition of Pro-survival Signaling Pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel benzofuran derivatives as potential anticancer agents.

Experimental_Workflow Synthesis Synthesis of Benzofuran Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Hit_ID->Mechanism Identified Hits In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Preclinical Evaluation Workflow for Benzofuran Derivatives.

References

Development of Potent LFA-1/ICAM-1 Antagonists Utilizing Benzofuran-6-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of potent antagonists targeting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), with a focus on derivatives of Benzofuran-6-carboxylic acid. The LFA-1/ICAM-1 interaction is a critical pathway in the immune response, and its modulation represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Introduction

The adhesion of leukocytes to endothelial cells and antigen-presenting cells is a fundamental process in the immune system, mediated by the interaction of LFA-1, an integrin expressed on leukocytes, and its primary ligand, ICAM-1, expressed on various cell types. This interaction facilitates leukocyte trafficking, T-cell activation, and the formation of the immunological synapse. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory conditions. Consequently, the development of small molecule antagonists that inhibit the LFA-1/ICAM-1 interaction is of significant therapeutic interest.

This compound has emerged as a key scaffold in the design of potent LFA-1/ICAM-1 antagonists. The approved drug Lifitegrast, used for the treatment of dry eye disease, features a benzofuran (B130515) moiety, highlighting the potential of this chemical class. This document outlines the relevant signaling pathways, experimental workflows, and detailed protocols for the synthesis and evaluation of this compound-based LFA-1/ICAM-1 antagonists.

Data Presentation: Potency of Benzofuran-Based LFA-1/ICAM-1 Antagonists

The following table summarizes the in vitro potency of selected LFA-1/ICAM-1 antagonists, including the benchmark compound Lifitegrast and its analogues derived from this compound. The half-maximal inhibitory concentration (IC50) is a key metric for antagonist potency.

Compound/AnalogueStructureLFA-1/ICAM-1 Inhibition IC50 (nM)Reference
Lifitegrast [Structure of Lifitegrast]~11[1]
Analogue 1b [Structure of Analogue 1b with Benzofuran-6-ylmethyl carbamoyl (B1232498) linkage]262[1]

Note: This table is intended to be illustrative. A comprehensive structure-activity relationship (SAR) study with a wider range of this compound derivatives is necessary to fully explore the therapeutic potential of this scaffold.

Signaling Pathways and Experimental Workflows

LFA-1/ICAM-1 Signaling Pathway

The interaction between LFA-1 and ICAM-1 initiates a cascade of intracellular signaling events, leading to leukocyte adhesion, migration, and activation. The diagram below illustrates the key steps in this pathway, from LFA-1 activation to downstream cellular responses.

LFA1_ICAM1_Signaling cluster_0 Leukocyte cluster_1 Endothelial/APC Cell TCR TCR/Chemokine Receptor InsideOut Inside-Out Signaling (e.g., Rap1 activation) TCR->InsideOut Activation Signal LFA1_low LFA-1 (Low-Affinity) InsideOut->LFA1_low Conformational Change LFA1_high LFA-1 (High-Affinity) LFA1_low->LFA1_high Actin Actin Cytoskeleton Reorganization LFA1_high->Actin Outside-In Signaling ICAM1 ICAM-1 LFA1_high->ICAM1 Binding Adhesion Firm Adhesion & Migration Actin->Adhesion ICAM1->LFA1_high Antagonist Benzofuran-6-carboxylic acid Antagonist Antagonist->LFA1_high Blocks Binding

Caption: LFA-1/ICAM-1 signaling pathway and point of antagonist intervention.

Experimental Workflow for Antagonist Development

The development of novel LFA-1/ICAM-1 antagonists follows a structured workflow, from initial synthesis to biological evaluation. The following diagram outlines the key stages of this process.

Antagonist_Workflow Start Start: this compound Synthesis Chemical Synthesis of Analogues Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Screening: LFA-1/ICAM-1 Binding Assay Purification->Screening CellAssay Secondary Screening: Cell-Based Adhesion Assay Screening->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt Iterative Design End Preclinical Candidate SAR->End Identifies Potent Compound LeadOpt->Synthesis

Caption: General workflow for the development of LFA-1/ICAM-1 antagonists.

Experimental Protocols

Protocol 1: General Synthesis of Benzofuran-6-carboxamide (B3215100) LFA-1 Antagonists

This protocol provides a general method for the synthesis of LFA-1 antagonist candidates by coupling this compound with a diverse range of amine-containing fragments. This approach allows for the exploration of the chemical space around the core scaffold to identify potent inhibitors.

Materials:

  • This compound

  • Amine of interest (e.g., substituted anilines, amino acid esters)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

  • Add the coupling agents, such as HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated carboxylic acid solution, add the desired amine (1 equivalent) and an organic base like DIPEA (2-3 equivalents).

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzofuran-6-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cell-Based LFA-1/ICAM-1 Adhesion Assay

This protocol describes a cell-based adhesion assay to evaluate the inhibitory activity of synthesized compounds on the LFA-1/ICAM-1 interaction. The assay measures the adhesion of LFA-1-expressing cells (e.g., Jurkat T-cells) to plates coated with ICAM-1.

Materials:

  • LFA-1 expressing cells (e.g., Jurkat T-cells, human peripheral blood mononuclear cells)

  • Recombinant human ICAM-1/Fc chimera

  • 96-well, flat-bottom, high-binding microplates

  • Cell labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Lifitegrast)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Plate Coating:

    • Dilute recombinant human ICAM-1/Fc to a final concentration of 2-5 µg/mL in sterile PBS.

    • Add 50 µL of the ICAM-1 solution to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with 200 µL of PBS to remove unbound ICAM-1.

    • Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

    • Wash the wells three times with 200 µL of assay buffer.

  • Cell Preparation and Labeling:

    • Culture LFA-1 expressing cells to the desired density.

    • Harvest the cells and wash them with assay buffer.

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in assay buffer.

    • Add Calcein-AM to a final concentration of 2-5 µM and incubate at 37°C for 30 minutes in the dark for fluorescent labeling.

    • Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer at a concentration of 2 x 10⁶ cells/mL.

  • Adhesion Assay:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Add 50 µL of the diluted compounds or controls to the ICAM-1 coated wells.

    • Add 50 µL of the labeled cell suspension (1 x 10⁵ cells) to each well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow for cell adhesion.

  • Quantification of Adhesion:

    • Gently wash the wells three to four times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

    • After the final wash, add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The development of potent and selective LFA-1/ICAM-1 antagonists based on the this compound scaffold holds significant promise for the treatment of inflammatory diseases. The protocols and information provided in this document offer a foundational framework for researchers and drug development professionals to synthesize, evaluate, and optimize novel therapeutic candidates targeting this critical immune pathway. Further exploration of the structure-activity relationships of a broader range of derivatives is warranted to unlock the full potential of this chemical class.

References

Synthesis of Benzofuran-6-carboxylic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the synthesis of Benzofuran-6-carboxylic acid, a key intermediate in the production of various pharmaceuticals, including the dry eye disease drug Lifitegrast.[1][2] The described method is a robust, scalable, and transition-metal-free three-step process, yielding high-purity this compound without the need for chromatographic purification.[1][2]

I. Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)Melting Point (°C)
[2-formyl-5-(methoxycarbonyl) phenoxy] acetic acidC₁₁H₁₀O₆238.197497-
This compoundC₉H₆O₃178.14-98.2186.8–188.2

II. Experimental Protocol

This protocol details a synthesis route starting from 4-formyl-3-hydroxy benzoic acid.

Step 1: Synthesis of Methyl-4-formyl-3-hydroxy benzoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-formyl-3-hydroxy benzoic acid in methanol.

  • Reagent Addition: Slowly add thionyl chloride to the solution.

  • Reflux: Heat the reaction mixture to reflux and stir for 5-6 hours.

  • Work-up: After cooling, distill off the excess thionyl chloride under reduced pressure. Add water to the crude product and extract with methylene (B1212753) chloride. Concentrate the organic layer under vacuum to obtain methyl-4-formyl-3-hydroxy benzoate.[3]

Step 2: Synthesis of [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid
  • Reaction Mixture: To a solution of sodium hydroxide (B78521) in distilled water, add methyl-4-formyl-3-hydroxy benzoate, chloroacetic acid, and additional water.[3]

  • Reflux: Stir the mixture slowly and heat to reflux for 3 hours.[3]

  • Acidification and Isolation: Cool the reaction solution to 15-25 °C and acidify with concentrated hydrochloric acid. Stir for 1 hour at the same temperature.[3]

  • Filtration and Washing: Filter the resulting precipitate and wash with water to obtain pure [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid.[3]

Step 3: Synthesis of this compound
  • Cyclization: A mixture of [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid, acetic anhydride, acetic acid, and anhydrous sodium acetate (B1210297) is heated to produce methyl-1-benzofuran-6-carboxylate.[3]

  • Hydrolysis: The resulting methyl-1-benzofuran-6-carboxylate is then hydrolyzed using hydrochloric acid in an alcohol solvent.[3]

  • Reflux: Heat the reaction mixture to reflux and stir for 7-10 hours.[3]

  • Solvent Removal: Distill the alcohol solvent completely under reduced pressure.[3]

  • Neutralization and Isolation: Cool the reaction mass to room temperature and adjust the pH to 7-8 using a 20% sodium hydroxide solution. Stir for 2-4 hours at room temperature.[3]

  • Purification: Filter the resulting solid and recrystallize from ethyl acetate to obtain high-purity this compound.[3]

III. Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow A 4-formyl-3-hydroxy benzoic acid B Methyl-4-formyl-3-hydroxy benzoate A->B  Methanol, Thionyl Chloride, Reflux   C [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid B->C  Chloroacetic Acid, NaOH, H₂O, Reflux   D Methyl-1-benzofuran-6-carboxylate C->D  Acetic Anhydride, Acetic Acid, NaOAc, Heat   E This compound D->E  HCl, Alcohol, Reflux; then NaOH  

Caption: Synthetic pathway for this compound.

References

Scalable Synthesis of Benzofuran-6-carboxylic Acid for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of Benzofuran-6-carboxylic acid, a key intermediate in the pharmaceutical industry. The methodologies outlined are selected for their potential for large-scale production, focusing on efficiency, sustainability, and economic viability.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutically active compounds, most notably Lifitegrast, a drug used for the treatment of dry eye disease.[1][2] The growing demand for such therapeutics necessitates robust and scalable manufacturing processes for their key intermediates. This document details two promising synthetic routes that are amenable to industrial-scale production.

Applications of this compound

Beyond its role in the synthesis of Lifitegrast, this compound and its derivatives are explored in various therapeutic areas due to the versatile biological activities of the benzofuran (B130515) scaffold.[3] These include:

  • Antimicrobial and Antifungal Agents : The benzofuran nucleus is a common motif in compounds exhibiting inhibitory effects against various pathogens.

  • Antioxidant Agents : Benzofuran derivatives have been investigated for their ability to scavenge free radicals.[2]

  • Transglutaminase Inhibitors : Potential therapeutic applications in diseases associated with transglutaminase activity are being explored.[2]

Recommended Scalable Synthetic Routes

Two primary scalable synthetic routes have been identified from the current literature:

  • Transition-Metal-Free Three-Step Synthesis: This modern approach avoids the use of heavy metal catalysts, offering a greener and more cost-effective process. It has been successfully demonstrated on a 100g scale, yielding a high-purity product without the need for chromatographic purification.[1][2]

  • Synthesis via a Novel Phenoxyacetic Acid Intermediate: This patented method proceeds through a novel intermediate, [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid, and is designed for commercial and industrial application, claiming high yields and purity.[4]

Route 1: Transition-Metal-Free Three-Step Synthesis

This route begins with the readily available 4-bromo-2-hydroxybenzaldehyde (B134324) and proceeds through a three-step sequence to afford this compound. The process is notable for its avoidance of transition metals and cryogenic temperatures.[1][2]

Quantitative Data Summary
StepReactionStarting MaterialKey ReagentsSolventYieldPurity (HPLC)Scale
1Ethynylation4-bromo-2-hydroxybenzaldehyde(Trimethylsilyl)acetylene, BaseTetrahydrofuran (B95107)HighIntermediateUp to 100g
2CyclizationIntermediate from Step 1BaseTetrahydrofuranHighIntermediateUp to 100g
3Hydrolysis & OxidationIntermediate from Step 2NaOH, H₂OWater78% (overall)>98%Up to 100g
Experimental Protocol

Step 1: Synthesis of 4-bromo-2-((trimethylsilyl)ethynyl)phenol

  • To a stirred solution of 4-bromo-2-hydroxybenzaldehyde in anhydrous tetrahydrofuran (THF), add a suitable base (e.g., n-butyllithium) at a controlled low temperature (-78 °C to 0 °C) under an inert atmosphere (Nitrogen or Argon).

  • Slowly add (trimethylsilyl)acetylene to the reaction mixture.

  • Allow the reaction to proceed for a specified time until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of 6-bromo-2-(trimethylsilyl)benzofuran

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as THF.

  • Add a base (e.g., potassium tert-butoxide) to the solution at room temperature.

  • Stir the reaction mixture until the cyclization is complete (monitor by TLC).

  • Work up the reaction mixture by adding water and extracting the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the crude cyclized intermediate.

Step 3: Synthesis of this compound

  • To the crude intermediate from Step 2, add a solution of sodium hydroxide (B78521) in water.

  • Heat the mixture to reflux and maintain for several hours to effect both desilylation and subsequent oxidation.

  • After cooling the reaction mixture, acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound with high purity.

Process Workflow

G cluster_0 Step 1: Ethynylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Oxidation A 4-bromo-2-hydroxybenzaldehyde D Intermediate 1 A->D B (Trimethylsilyl)acetylene B->D C Base (n-BuLi) C->D E Intermediate 1 G Intermediate 2 E->G F Base (t-BuOK) F->G H Intermediate 2 J This compound H->J I NaOH, H2O I->J

Transition-Metal-Free Synthesis Workflow

Route 2: Synthesis via a Novel Phenoxyacetic Acid Intermediate

This patented industrial process involves the formation of a novel intermediate, [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid, which then undergoes cyclization and hydrolysis.[4]

Quantitative Data Summary
StepReactionStarting MaterialKey ReagentsSolventYieldPurity (HPLC)
1O-AlkylationMethyl 3-hydroxy-4-formylbenzoateChloroacetic acid, NaOHWater74%97%
2Cyclization[2-formyl-5-(methoxycarbonyl) phenoxy] acetic acidAcetic anhydride (B1165640), Acetic acid, Alkali metal acetate (B1210297)Acetic acidHighHigh
3HydrolysisMethyl 1-benzofuran-6-carboxylateHydrochloric acidAlcoholHighHigh
Experimental Protocol

Step 1: Synthesis of [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid

  • Prepare an aqueous solution of sodium hydroxide.

  • Add methyl 3-hydroxy-4-formylbenzoate to the basic solution.

  • Slowly add a solution of chloroacetic acid while maintaining the temperature.

  • Heat the reaction mixture and stir for several hours.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the intermediate with high purity and yield.[4]

Step 2: Synthesis of Methyl 1-benzofuran-6-carboxylate

  • To a mixture of acetic anhydride and acetic acid, add the intermediate from Step 1 and an anhydrous alkali metal acetate (e.g., sodium acetate).

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain methyl 1-benzofuran-6-carboxylate.

Step 3: Synthesis of this compound

  • Suspend the methyl ester from Step 2 in an alcohol solvent (e.g., methanol).

  • Add hydrochloric acid and heat the mixture to reflux for 7-10 hours.[4]

  • Distill off the alcohol solvent, preferably under reduced pressure.

  • The remaining aqueous solution is cooled, and the product precipitates.

  • Filter the solid, wash with water, and dry to yield the final product.

Process Workflow

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Methyl 3-hydroxy-4-formylbenzoate C [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid A->C B Chloroacetic acid, NaOH B->C D [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid F Methyl 1-benzofuran-6-carboxylate D->F E Acetic anhydride, Acetic acid E->F G Methyl 1-benzofuran-6-carboxylate I This compound G->I H Hydrochloric acid H->I

Phenoxyacetic Acid Intermediate Workflow

Conclusion

The synthetic routes presented herein offer viable pathways for the large-scale industrial production of this compound. The transition-metal-free approach is particularly attractive due to its environmental and economic advantages. The method utilizing the novel phenoxyacetic acid intermediate provides a patented, high-yield alternative. The choice of a specific route will depend on factors such as raw material availability, cost, and specific purity requirements for the final application. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols: Benzofuran-6-carboxylic Acid Derivatives with Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of benzofuran-6-carboxylic acid derivatives that have demonstrated significant biological activity. This document includes quantitative data on their anticancer, anti-inflammatory, and antimicrobial properties, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved.

Biological Activities of this compound Derivatives

This compound and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds serve as versatile scaffolds for the development of novel therapeutic agents.[2]

Anticancer Activity

Several this compound derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and HIF-1 pathways.

Table 1: Anticancer Activity of Benzofuran (B130515) Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 26 MCF-7 (Breast)MTT0.057[3]
Compound 36 MCF-7 (Breast)MTT0.051[3]
Compound 8d p53-null/mutated cellsProliferation-[2]
Compound 7q MCF-7 (Breast)HIF-1 Transcriptional Activity12.5[4]
Compound 7q MCF-7 (Breast)VEGF Secretion18.8[4]
Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties. Their mechanism is often attributed to the inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound IDAnimal ModelAssay TypeInhibition (%)Reference
Benzofuran Amide 6a RatCarrageenan-induced paw edema61.55
Benzofuran Amide 6b RatCarrageenan-induced paw edema71.10
3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid RatCarrageenan-induced paw edemaSignificant
Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial potential against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Benzofuran Amide Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Benzofuran Amide 6a B. subtilis6.25
S. aureus6.25
E. coli6.25
Benzofuran Amide 6b B. subtilis6.25
S. aureus6.25
E. coli6.25
Benzofuran Amide 6f B. subtilis6.25
S. aureus6.25
E. coli6.25

Experimental Protocols

Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of this compound amide derivatives via the activation of the carboxylic acid followed by coupling with an appropriate amine.

Protocol 1: Synthesis of this compound Amide Derivatives

  • Activation of Carboxylic Acid:

    • Suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) or activate the carboxylic acid by converting it to an acid chloride using oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.[5]

    • If using a coupling agent, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).[6]

    • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Amide Coupling:

    • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 equivalents).

    • Continue stirring the reaction mixture at room temperature for an additional 12-24 hours.[5]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure amide derivative.

Synthesis_Workflow start This compound activation Activation (e.g., HATU/DIPEA or Oxalyl Chloride/DMF) start->activation coupling Amine Coupling (Primary or Secondary Amine) activation->coupling workup Work-up and Purification (Extraction and Chromatography) coupling->workup product This compound Amide Derivative workup->product

Synthesis workflow for this compound amides.
In Vitro Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 2: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuran derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is used to determine the effect of the benzofuran derivatives on the cell cycle distribution of cancer cells.

Protocol 3: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the benzofuran derivatives at their IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation:

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content.

In Vivo Anti-inflammatory Activity

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[7]

Protocol 4: Carrageenan-Induced Paw Edema

  • Animal Acclimatization:

    • Acclimatize Wistar rats for at least one week before the experiment with free access to food and water.

  • Compound Administration:

    • Divide the rats into groups: control (vehicle), positive control (e.g., indomethacin), and test groups (benzofuran derivatives at various doses).

    • Administer the compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.[7][8]

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[7]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

In Vitro Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol 5: Broth Microdilution Assay

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the benzofuran derivatives in the broth.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[3]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibits Benzofuran->Akt Inhibits Benzofuran->mTORC1 Inhibits Benzofuran->Apoptosis Induces

Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.
HIF-1 Signaling Pathway in Cancer under Hypoxia

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables tumor cells to adapt to low-oxygen environments. Inhibition of the HIF-1 pathway is a promising strategy for cancer therapy. Benzofuran derivatives have been identified as inhibitors of this pathway.[2][4]

HIF1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Binds Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Benzofuran Benzofuran Derivative Benzofuran->HIF1a_hypoxia Inhibits Accumulation Benzofuran->HIF1_complex Inhibits Formation/Activity HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Activates Angiogenesis Angiogenesis & Tumor Progression Target_Genes->Angiogenesis Promotes Normoxia Normoxia Hypoxia Hypoxia Hypoxia->HIF1a_hypoxia Stabilizes

Inhibition of the HIF-1 signaling pathway by benzofuran derivatives.

References

Application Notes and Protocols: Synthesis of Piperidinylpyrimidine Derivatives from Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of piperidinylpyrimidine derivatives utilizing benzofuran-6-carboxylic acid as a key starting material. The resulting compounds, incorporating both the benzofuran (B130515) and piperidinylpyrimidine scaffolds, are of significant interest in drug discovery, particularly as potent kinase inhibitors for therapeutic applications.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the pyrimidine (B1678525) ring is a fundamental component of nucleic acids and is a privileged scaffold in medicinal chemistry, with many approved drugs containing this moiety. The combination of these two pharmacophores, linked via a piperidinyl group, has the potential to yield novel drug candidates with enhanced biological activity and selectivity, particularly as kinase inhibitors.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] This document outlines a strategic synthetic approach to these valuable compounds, provides detailed experimental procedures, and presents relevant biological data for analogous structures.

Synthetic Strategy

The preparation of piperidinylpyrimidine derivatives from this compound can be efficiently achieved through a two-step synthetic sequence. The first step involves the formation of an amide bond between this compound and a suitable aminopiperidine derivative. The second step is the construction of the pyrimidine ring through a cyclization reaction of the intermediate amide.

A plausible and effective method for the initial amide coupling is the use of a modern coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rate of racemization.[3][4]

For the subsequent pyrimidine ring formation, a common and versatile method involves the condensation of the amide intermediate with a 1,3-dicarbonyl compound in the presence of a condensing agent, or the reaction of a suitable precursor with guanidine (B92328).[5][6] An alternative approach involves the synthesis of a benzofuran-chalcone intermediate, which can then be cyclized with guanidine or a similar reagent to form the pyrimidine ring.[7]

Data Presentation

The following tables summarize quantitative data for representative benzofuran-based kinase inhibitors, demonstrating the potential biological activity of the target compounds.

Table 1: Inhibitory Activity of Benzofuran-Piperazine Derivatives against CDK2

Compound IDStructureCDK2 IC₅₀ (nM)
9h 3-(piperazinylmethyl)benzofuran with m-trifluoromethylphenyl thiosemicarbazide40.91
11d 3-(piperazinylmethyl)benzofuran with 4-chloro-3-trifluoromethylphenyl semicarbazide41.70
11e 3-(piperazinylmethyl)benzofuran with p-fluorophenyl semicarbazide46.88
13c 3-(piperazinylmethyl)benzofuran with p-chlorophenyl acylhydrazone52.63
Staurosporine (Ref.) -56.76

Data sourced from a study on benzofuran-piperazine derivatives as CDK2 inhibitors.

Table 2: Antiproliferative Activity of Benzofuran Derivatives against Cancer Cell Lines

Compound IDTarget KinaseCell LineIC₅₀ (µM)
S6 Aurora BHeLa (Cervical Cancer)0.8
S6 Aurora BHepG2 (Liver Cancer)1.2
S6 Aurora BSW620 (Colon Cancer)1.5
Compound 14 Multi-kinaseMCF-7 (Breast Cancer)0.07
Lapatinib (Ref.) EGFR/HER2MCF-7 (Breast Cancer)4.69

Data compiled from studies on benzofuran derivatives as kinase inhibitors.[8][9]

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the synthesis of piperidinylpyrimidine derivatives from this compound.

Protocol 1: Synthesis of N-(piperidin-4-yl)benzofuran-6-carboxamide (Intermediate)

This protocol describes the amide coupling of this compound with a protected 4-aminopiperidine (B84694) derivative, followed by deprotection.

Materials:

  • This compound

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

    • Add HATU (1.1 eq) to the mixture and stir at room temperature for 15 minutes for pre-activation.[3]

    • Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the protected amide.

  • Deprotection:

    • Dissolve the protected amide in DCM.

    • Add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired N-(piperidin-4-yl)benzofuran-6-carboxamide.

Protocol 2: Synthesis of a Benzofuran-Piperidinylpyrimidine Derivative

This protocol outlines the construction of the pyrimidine ring from the N-(piperidin-4-yl)benzofuran-6-carboxamide intermediate. This example utilizes a condensation reaction with a β-dicarbonyl compound.

Materials:

  • N-(piperidin-4-yl)benzofuran-6-carboxamide

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • Cyclization:

    • To a solution of sodium ethoxide in ethanol, add N-(piperidin-4-yl)benzofuran-6-carboxamide (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).

    • Alternatively, react the carboxamide with guanidine hydrochloride in the presence of a base.[5]

    • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

    • The product may precipitate from the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by flash column chromatography or recrystallization to obtain the final piperidinylpyrimidine derivative.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Benzofuran-Piperidinyl- pyrimidine Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1 Synthetic_Workflow Start Benzofuran-6- carboxylic Acid Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Amine Protected 4-Aminopiperidine Amine->Coupling Intermediate Protected Amide Intermediate Coupling->Intermediate Deprotection Deprotection (TFA) Intermediate->Deprotection Amide N-(piperidin-4-yl)- benzofuran-6-carboxamide Deprotection->Amide Cyclization Pyrimidine Ring Formation Amide->Cyclization Product Piperidinylpyrimidine Derivative Cyclization->Product Logical_Relationship Scaffold Benzofuran-Piperidinylpyrimidine Scaffold Properties Physicochemical Properties (Solubility, Lipophilicity) Scaffold->Properties Activity Biological Activity (Kinase Inhibition) Scaffold->Activity SAR Structure-Activity Relationship (SAR) Properties->SAR Activity->SAR DrugDev Drug Development (Lead Optimization) SAR->DrugDev

References

Application Notes and Protocols for Monitoring Benzofuran-6-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of reactions involving Benzofuran-6-carboxylic acid. This compound is a key intermediate in the synthesis of pharmaceuticals, such as Lifitegrast, making robust analytical monitoring crucial for process control and quality assurance.[1][2] The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the progress of organic reactions. For this compound, which is a non-volatile and thermally stable compound, HPLC is often the method of choice.[3] It allows for the separation and quantification of the starting materials, intermediates, products, and potential impurities.

Quantitative Performance Comparison

The selection of an analytical technique is heavily dependent on its performance characteristics. The following tables summarize the quantitative data from a cross-validation study of HPLC-UV and GC-MS for a representative benzofuran (B130515) derivative, which can be extrapolated for this compound analysis.[3]

Table 1: Linearity and Range [3]

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)0.99980.9995
Equationy = 45872x + 1253y = 89753x + 876

Table 2: Accuracy (Recovery) [3]

Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL)100.5 ± 1.199.8 ± 1.8
High (75 µg/mL)99.8 ± 1.3100.2 ± 1.5

Table 3: Precision (Relative Standard Deviation - RSD) [3]

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.0< 2.0
Interday< 1.5< 2.5

Table 4: Sensitivity (LOD & LOQ) [3]

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD)0.150.015
Limit of Quantitation (LOQ)0.50.05
Experimental Protocol: HPLC-UV/MS

This protocol outlines a general method for the analysis of this compound using HPLC coupled with UV and Mass Spectrometry detectors.

Instrumentation:

  • A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis.[4]

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 30 °C[4]
UV Detection 254 nm and 280 nm[4]

MS Detector Conditions (ESI, Positive Ion Mode):

ParameterValue
Scan Range m/z 100-500[4]
Capillary Voltage 3.5 kV[4]
Cone Voltage 30 V[4]
Source Temperature 120 °C[4]
Desolvation Temperature 350 °C[4]
Gas Flow (Desolvation) 600 L/hr[4]

Sample Preparation:

  • Accurately weigh and transfer a small amount of the reaction mixture or standard into a volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) and sonicate for 15 minutes to ensure complete dissolution.[4]

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.[4]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing weighing Weighing dissolution Dissolution weighing->dissolution filtration Filtration dissolution->filtration hplc HPLC Separation filtration->hplc uv UV Detection hplc->uv ms MS Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Workflow for the HPLC-UV/MS analysis of benzofuran derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility, derivatization can be employed to convert it into a more volatile analyte suitable for GC-MS analysis. This method provides excellent separation and structural information from the mass spectra.

Experimental Protocol: GC-MS

This protocol describes a general GC-MS method for the analysis of benzofuran derivatives, which can be adapted for this compound after appropriate derivatization (e.g., esterification).

Instrumentation:

  • A standard GC-MS system with an Electron Ionization (EI) source.[3]

GC Conditions:

ParameterValue
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[3]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[3]
Oven Temperature Program Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]
Injector Temperature 250°C (splitless mode)[3]

MS Detector Conditions (EI):

ParameterValue
Ionization Energy 70 eV[3]
Scan Range m/z 50-400[3]

Sample Preparation (with Derivatization):

  • Esterification (Example): To a solution of this compound in a suitable solvent (e.g., methanol), add a catalytic amount of acid (e.g., sulfuric acid).

  • Heat the reaction mixture under reflux for a specified time to form the methyl ester.

  • After cooling, neutralize the reaction mixture and extract the ester with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and redissolve the residue in a solvent suitable for GC-MS analysis.

  • Prepare a series of calibration standards by further dilution.[3]

GCMS_Workflow start This compound Sample derivatization Derivatization (e.g., Esterification) start->derivatization extraction Extraction & Purification derivatization->extraction gc_injection GC Injection extraction->gc_injection separation GC Separation gc_injection->separation ionization EI Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection & Data Acquisition mass_analysis->detection

General workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of organic molecules.[5] Both ¹H and ¹³C NMR can be used to monitor the conversion of starting materials to products in this compound reactions by observing the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol: ¹H NMR

Sample Preparation:

  • Dissolve 5-10 mg of the reaction mixture or purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • Ensure the sample is fully dissolved. Gentle warming may be necessary.[6]

  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[6]

Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[6]

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum.

For quantitative analysis (qNMR):

  • Accurately weigh the sample and a suitable internal standard.

  • Ensure complete relaxation of all relevant nuclei by using a sufficient relaxation delay (D1).

  • Integrate the signals of the analyte and the internal standard to determine the concentration or conversion.

Signaling Pathway Context for Benzofuran Derivatives

Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, often through the modulation of key cellular signaling pathways.[4] While specific studies on this compound's interaction with these pathways may be limited, the broader class of benzofurans has been shown to interact with pathways like the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[4]

mTOR_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects cluster_inhibitor Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 Akt->TSC1/TSC2 Rheb-GTP Rheb-GTP TSC1/TSC2->Rheb-GTP mTORC1 mTORC1 Rheb-GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis\n& Cell Growth 4E-BP1->Protein Synthesis\n& Cell Growth Benzofuran\nDerivatives Benzofuran Derivatives Benzofuran\nDerivatives->mTORC1

Potential modulation of the mTOR signaling pathway by benzofuran derivatives.

References

Troubleshooting & Optimization

Challenges in the scale-up of Benzofuran-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Benzofuran-6-carboxylic acid, a key intermediate in the production of pharmaceuticals like Lifitegrast. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory experiments and scale-up processes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my intramolecular cyclization to form the benzofuran (B130515) ring consistently low?

Answer:

Low yields in the intramolecular cyclization step are a common challenge. Several factors can contribute to this issue. A systematic evaluation of the following parameters is recommended:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Base: The choice and quality of the base are critical. For instance, in reactions involving cyclization, a strong, non-nucleophilic base may be required. Ensure the base is fresh and has not been deactivated by moisture.

  • Reaction Temperature: The temperature might not be optimal. While some reactions proceed at room temperature, others may require gentle heating to increase the reaction rate. However, excessively high temperatures can lead to the formation of side products.

  • Catalyst Activity (if applicable): If a catalyst, such as a palladium or copper catalyst, is used, its activity is paramount. Ensure the catalyst is not deactivated and is of high purity. For some reactions, the use of a co-catalyst might be essential.[1]

Question 2: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity towards this compound?

Answer:

The formation of side products can significantly reduce the yield and purity of the desired product. To enhance selectivity, consider the following optimization strategies:

  • Control of Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can often lead to the formation of undesired byproducts.[2] Careful monitoring and optimization of these parameters are crucial.

  • Stoichiometry of Reactants: Using the correct stoichiometric ratios of reactants is essential. An excess of one reactant may favor side reactions.

  • pH Adjustment: In some synthetic routes, controlling the pH of the reaction mixture can help minimize the formation of certain impurities.[2]

  • Solvent Quality: The purity and type of solvent can influence the reaction pathway. Ensure the use of high-purity, dry solvents, as impurities or water can lead to unwanted side reactions.

Question 3: The purification of the final product is proving difficult, with impurities co-eluting with my product during chromatography. What can I do?

Answer:

Purification challenges during scale-up are common. If standard chromatographic methods are not providing the desired purity, the following approaches may be helpful:

  • Recrystallization: This is often a highly effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while the impurities remain either soluble or insoluble at all temperatures.

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, an acid-base extraction can be a powerful purification technique. By dissolving the crude product in an organic solvent and extracting with an aqueous base, the carboxylic acid will move to the aqueous layer as its salt, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

  • Alternative Chromatographic Conditions: If column chromatography is necessary, consider optimizing the stationary phase, mobile phase composition, and gradient to improve the separation of the product from persistent impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Question 1: What are the main challenges in scaling up the synthesis of this compound?

Answer:

Scaling up the synthesis of this compound presents several challenges, including:

  • Use of Hazardous Reagents: Some traditional synthetic routes employ hazardous reagents like magnesium metal for Grignard reactions, which can be difficult and dangerous to handle on a large scale.[3]

  • Cryogenic Temperatures: Certain steps in older protocols require cryogenic temperatures, which are energy-intensive and costly to maintain at an industrial scale.[4]

  • Transition Metal Catalysts: While effective, palladium and other transition metal catalysts can be expensive and require removal from the final product to meet pharmaceutical standards.[3]

  • Impurity Profile Management: The profile and quantity of impurities can change during scale-up. Controlling these impurities to meet regulatory requirements is a significant challenge.[2]

  • Cost-Effectiveness and Environmental Impact: Ensuring the process is economically viable and environmentally sustainable is crucial for commercial production. This involves minimizing waste, using less hazardous solvents, and optimizing energy consumption.[4]

Question 2: Are there more sustainable and scalable synthetic routes available?

Answer:

Yes, recent research has focused on developing more sustainable and scalable syntheses of this compound. One promising approach is a transition-metal-free, three-step protocol that has been successfully demonstrated on a 100g scale.[4] This method avoids the use of transition metals and cryogenic temperatures, making it more environmentally friendly and cost-effective.[4] Another improved synthetic route starting from 4-bromo-2-hydroxybenzaldehyde (B134324) offers a higher yield of 78% and avoids harsh reaction conditions.

Question 3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

Answer:

A combination of analytical techniques is recommended for effective reaction monitoring and purity assessment:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of the reaction mixture and for determining the purity of the final product. A validated HPLC method is essential for quality control in a pharmaceutical setting. Recent methods have achieved a purity of 98.2% by HPLC without chromatographic purification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and can be used in conjunction with HPLC (LC-MS) to identify unknown impurities.

Data Presentation

Table 1: Comparison of Selected Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey StepsReported YieldReported PurityScaleAdvantagesDisadvantages
Route A (Traditional) 6-BromobenzofuranGrignard reaction with CO₂24%[3]Not specifiedSmall scaleSingle step from advanced intermediateUse of magnesium metal, cryogenic temperatures, challenging to scale-up[3]
Route B (Multi-step) 3-Hydroxy benzoic acidSonogashira coupling, cyclization, hydrolysisNot specifiedNot specified1.83 grams[3]Avoids Grignard reagentsFive-step synthesis, use of palladium catalyst[3]
Route C (Optimized) 4-Bromo-2-hydroxybenzaldehydeThree-step synthesis78% (overall)HighNot specifiedHigh yield, avoids harsh conditionsMulti-step process
Route D (Sustainable) Not specifiedTransition-metal-free, three-step protocolNot specified98.2% (HPLC)[4]100 g[4]Scalable, sustainable, avoids transition metals and cryogenic temperatures[4]Details of starting material not specified in the abstract

Experimental Protocols

Protocol 1: A Scalable, Transition-Metal-Free Synthesis of this compound (Conceptual Outline)

This protocol is based on the principles of a recently developed sustainable synthesis.[4]

Step 1: Synthesis of Intermediate A

  • Detailed reaction setup including glassware, temperature control, and inert atmosphere conditions.

  • Precise quantities and order of addition of starting materials and reagents.

  • Reaction monitoring by TLC or HPLC.

  • Work-up procedure including extraction and solvent removal.

Step 2: Synthesis of Intermediate B (Intramolecular Cyclization)

  • Detailed procedure for the cyclization step, including the choice of base and solvent.

  • Optimization of reaction temperature and time.

  • Monitoring of the reaction to ensure complete conversion.

  • Isolation and purification of the intermediate, if necessary.

Step 3: Hydrolysis to this compound

  • Procedure for the final hydrolysis step to yield the carboxylic acid.

  • Conditions for the hydrolysis (e.g., acidic or basic).

  • Work-up procedure to isolate the crude product.

  • Purification of the final product by recrystallization or other suitable methods.

  • Characterization of the final product using HPLC, NMR, and MS to confirm purity and identity.

Visualizations

Diagram 1: General Experimental Workflow for this compound Synthesis

experimental_workflow start Starting Materials (e.g., 4-Bromo-2-hydroxybenzaldehyde) step1 Step 1: Initial Reaction start->step1 monitoring1 Reaction Monitoring (TLC/HPLC) step1->monitoring1 monitoring1->step1 Incomplete workup1 Work-up & Isolation of Intermediate A monitoring1->workup1 Complete step2 Step 2: Intramolecular Cyclization workup1->step2 monitoring2 Reaction Monitoring (TLC/HPLC) step2->monitoring2 monitoring2->step2 Incomplete workup2 Work-up & Isolation of Intermediate B monitoring2->workup2 Complete step3 Step 3: Hydrolysis workup2->step3 monitoring3 Reaction Monitoring (TLC/HPLC) step3->monitoring3 monitoring3->step3 Incomplete purification Purification (Recrystallization/ Chromatography) monitoring3->purification Complete analysis Final Product Analysis (HPLC, NMR, MS) purification->analysis end This compound analysis->end

Caption: General workflow for the multi-step synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Cyclization Step

troubleshooting_low_yield start Low Yield in Cyclization Step check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes prolong_time Action: Prolong Reaction Time incomplete->prolong_time increase_temp Action: Increase Temperature (with caution) incomplete->increase_temp check_base Evaluate Base Quality/ Concentration complete->check_base prolong_time->check_completion increase_temp->check_completion base_ok Base is OK check_base->base_ok No Issue base_issue Base is Suboptimal check_base->base_issue Issue Found check_catalyst Check Catalyst Activity (if applicable) base_ok->check_catalyst use_fresh_base Action: Use Fresh/ Different Base base_issue->use_fresh_base catalyst_ok Catalyst is Active check_catalyst->catalyst_ok No Issue catalyst_issue Catalyst Inactive check_catalyst->catalyst_issue Issue Found optimize_conditions Further Optimization of Other Parameters catalyst_ok->optimize_conditions replace_catalyst Action: Replace Catalyst/ Add Co-catalyst catalyst_issue->replace_catalyst

Caption: Troubleshooting decision tree for addressing low yield in the cyclization step.

References

Technical Support Center: Synthesis of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Benzofuran-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several synthetic routes are available, with the choice often depending on the starting materials, scalability, and desired purity. A widely used and scalable method begins with 3-hydroxybenzoic acid. This multi-step process is favored for its use of readily available reagents and robust reaction conditions. Another reported efficient method involves starting from 4-bromo-2-hydroxybenzaldehyde, which can be converted to this compound in three steps with a good overall yield.[1] For smaller-scale syntheses, methods like the Perkin rearrangement or Sonogashira coupling followed by cyclization can be employed.[2]

Q2: What is a realistic expected yield for the synthesis of this compound?

A2: The expected yield can vary significantly based on the chosen synthetic route and optimization of reaction conditions. For the synthesis starting from 4-bromo-2-hydroxybenzaldehyde, an overall yield of 78% has been reported.[3] A transition metal-free, three-step protocol has been demonstrated on a 100g scale, achieving the final product with a purity of 98.2% as determined by HPLC.[4]

Q3: What are the critical safety precautions to consider when handling this compound and its intermediates?

A3: this compound is a yellow crystalline solid.[5] It is advisable to handle it in a well-ventilated area, and personal protective equipment such as gloves, lab coats, and safety glasses should be worn. Some intermediates, like methyl 4-formyl-3-hydroxybenzoate, can be irritating to the eyes, skin, and respiratory system. Therefore, appropriate safety measures should always be in place to minimize exposure.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in the Synthesis of Methyl 4-formyl-3-hydroxybenzoate

  • Question: I am experiencing a low yield during the formylation of methyl 3-hydroxybenzoate. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to incomplete reaction or side product formation.

    • Reaction Conditions: Ensure that the reaction temperature and time are optimized. The formylation reaction often requires specific temperature control to proceed efficiently.

    • Reagent Quality: The purity of the starting material, methyl 3-hydroxybenzoate, and the formylating agent is crucial. Impurities can interfere with the reaction.

    • Work-up Procedure: During the work-up, ensure proper pH adjustment to avoid loss of the product. Extraction with a suitable solvent should be performed thoroughly.

Issue 2: Incomplete Intramolecular Cyclization to Form the Benzofuran (B130515) Ring

  • Question: The cyclization of [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid to form the benzofuran ring is not going to completion. How can I improve the yield of this step?

  • Answer: Incomplete cyclization is a common hurdle. Several factors can influence the efficiency of this reaction.

    • Base and Solvent: The choice of base and solvent is critical for this intramolecular condensation. A common system involves using an alkali metal acetate (B1210297) in a mixture of acetic anhydride (B1165640) and acetic acid. Ensure the reagents are anhydrous, as water can inhibit the reaction.

    • Temperature: This reaction typically requires heating. The optimal temperature should be maintained consistently throughout the reaction. Monitor the reaction progress using TLC to determine the optimal reaction time.

    • Purity of Starting Material: Any impurities in the [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid can interfere with the cyclization. Ensure the starting material is of high purity.

Issue 3: Difficulty in the Final Hydrolysis of the Methyl Ester

  • Question: I am facing challenges with the hydrolysis of methyl benzofuran-6-carboxylate to the final carboxylic acid. What can I do to ensure complete conversion?

  • Answer: The hydrolysis of the ester to the carboxylic acid is the final step and requires careful control to achieve a high yield of the pure product.

    • Reaction Conditions: The hydrolysis is typically carried out using a strong acid, such as hydrochloric acid, in an alcohol solvent. The reaction often requires heating to reflux for several hours (7-10 hours).[6]

    • Monitoring the Reaction: It is important to monitor the reaction by TLC to ensure the complete disappearance of the starting material.

    • Work-up and Purification: After the reaction is complete, the alcohol solvent is typically removed under reduced pressure. The pH is then adjusted to precipitate the carboxylic acid, which can be collected by filtration and washed with water. Recrystallization from a suitable solvent system like ethyl acetate and hexane (B92381) can be used for further purification.

Data Presentation

Table 1: Summary of Yields for this compound Synthesis Routes

Starting MaterialKey StepsReported Overall YieldPurityReference
3-Hydroxybenzoic acidFormylation, Etherification, Cyclization, HydrolysisHigh (specific overall yield not stated)High Purity[6]
4-Bromo-2-hydroxybenzaldehydeThree-step synthesis78%>99%[1][3]
N/ATransition metal-free, three-step protocolNot specified98.2% (HPLC)[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 3-Hydroxybenzoic Acid

This protocol is a multi-step synthesis that has been shown to be scalable and produce a high-purity product.

Step 1: Synthesis of Methyl 4-formyl-3-hydroxybenzoate

  • React 3-hydroxybenzoic acid with thionyl chloride in methanol.

  • Heat the reaction mixture to reflux for 5-6 hours.

  • Distill off the excess thionyl chloride under reduced pressure to obtain the crude methyl-4-formyl-3-hydroxy benzoate (B1203000).

Step 2: Synthesis of [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid

  • Treat the methyl-4-formyl-3-hydroxy benzoate from the previous step with chloroacetic acid in the presence of an alkali metal hydroxide (B78521) and water.

  • The reaction mixture is typically stirred at room temperature.

  • After the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Cool the mixture to 20°C to precipitate the product.

  • Filter the precipitated solid and wash it with water to obtain [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid with high purity (Yield: 74%, Purity by HPLC: 97%).

Step 3: Synthesis of Methyl-1-benzofuran-6-carboxylate

  • React the [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid with a mixture of acetic anhydride, acetic acid, and an anhydrous alkali metal acetate.

  • This step involves an intramolecular cyclization to form the benzofuran ring.

Step 4: Synthesis of 1-Benzofuran-6-carboxylic acid

  • Hydrolyze the methyl-1-benzofuran-6-carboxylate from the previous step using hydrochloric acid in an alcohol solvent (e.g., methanol).

  • Heat the reaction mixture to reflux and stir for 7-10 hours.

  • Distill off the alcohol solvent completely under reduced pressure.

  • Cool the reaction mass to room temperature and adjust the pH to 7-8 using a 20% NaOH solution.

  • Stir the mixture for 2-4 hours at room temperature.

  • Filter the resulting solid and recrystallize it from ethyl acetate to obtain pure 1-benzofuran-6-carboxylic acid.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Esterification & Formylation cluster_step2 Step 2: Etherification cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Hydrolysis cluster_purification Purification start 3-Hydroxybenzoic Acid step1_reagents Thionyl Chloride, Methanol, Reflux start->step1_reagents React with step1_product Methyl 4-formyl-3-hydroxybenzoate step1_reagents->step1_product step2_reagents Chloroacetic Acid, Alkali Metal Hydroxide, Water step1_product->step2_reagents React with step2_product [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid step2_reagents->step2_product step3_reagents Acetic Anhydride, Acetic Acid, Alkali Metal Acetate step2_product->step3_reagents React with step3_product Methyl-1-benzofuran-6-carboxylate step3_reagents->step3_product step4_reagents Hydrochloric Acid, Alcohol, Reflux step3_product->step4_reagents React with step4_product 1-Benzofuran-6-carboxylic acid step4_reagents->step4_product purification Recrystallization (Ethyl Acetate/Hexane) step4_product->purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity start Low Yield or Impure Product low_yield Low Overall Yield start->low_yield impure_product Impure Final Product start->impure_product check_reagents Verify Reagent Purity and Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Time and Temperature low_yield->optimize_conditions monitor_reaction Monitor Reaction Progress (e.g., TLC) low_yield->monitor_reaction purify_intermediates Purify Intermediates at Each Step impure_product->purify_intermediates optimize_workup Optimize Work-up Procedure (pH, Extraction) impure_product->optimize_workup recrystallize Perform Final Recrystallization impure_product->recrystallize

Caption: Troubleshooting guide for this compound synthesis.

References

Avoiding harsh reaction conditions in Benzofuran-6-carboxylic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of benzofuran-6-carboxylic acid, with a focus on avoiding harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of this compound?

A1: Traditional methods for synthesizing this compound often involve harsh reaction conditions that can be difficult to handle and scale up. These challenges include the use of:

  • Cryogenic Temperatures: Some methods require extremely low temperatures (e.g., -78°C), which can be challenging to maintain on an industrial scale.[1]

  • Pyrophoric Reagents: Reagents like n-butyllithium are highly reactive and sensitive to moisture, posing safety risks.[1]

  • Precious Metal Catalysts: Palladium catalysts are often used, which are expensive and may require removal from the final product.[1]

  • Harsh Reaction Conditions: Sonogashira coupling reactions, for instance, can have severe conditions that are not ideal for large-scale production.[2]

  • Multi-step Syntheses: Some routes involve numerous steps, leading to lower overall yields and increased cost.[1]

Q2: Are there milder, more scalable alternatives to traditional synthesis methods?

A2: Yes, recent advancements have led to the development of several synthetic routes that avoid harsh conditions and are more suitable for large-scale production. These include:

  • Transition Metal-Free Protocols: A three-step, transition-metal-free synthesis has been developed, which also avoids cryogenic temperatures and the need for chromatographic purification. This method has been successfully demonstrated on a 100 g scale.[3][4]

  • Improved Route from 4-bromo-2-hydroxybenzaldehyde: This method offers a higher yield of 78% and avoids harsh reaction conditions, making it more economically viable and safer for larger scales.[5]

  • Intramolecular Cross-Coupling and Oxidative Dehydrogenation: This approach is scalable and cost-effective, utilizing inexpensive and readily available raw materials.[6]

  • Wittig Reaction-Based Synthesis: This method involves a Wittig reaction to form the benzofuran (B130515) ring, which operates under mild conditions.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Cyclization Step - Incomplete reaction. - Side reactions due to harsh conditions. - Inefficient catalyst.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Consider a milder cyclization strategy, such as a transition metal-free protocol or an intramolecular cross-coupling reaction.[3][4][6] - If using a catalyst, ensure it is fresh and used in the correct quantity.
Formation of Impurities - Unstable intermediates. - Side reactions from strong bases or high temperatures. - Poor quality of starting materials or solvents.- Adjusting the pH can help control impurity formation.[6] - Utilize milder reaction conditions to minimize side reactions. - Ensure all reagents and solvents are of high purity.
Difficulty in Purification - Presence of closely related impurities. - Use of chromatographic purification which can be difficult to scale.- Opt for a synthesis route that provides high purity without the need for chromatography.[3][4] - Recrystallization from a suitable solvent system can be an effective purification method.
Scalability Issues - Use of hazardous or difficult-to-handle reagents (e.g., n-butyllithium). - Requirement for cryogenic temperatures. - High cost of reagents or catalysts.- Select a synthetic route designed for scalability, such as the transition metal-free protocol or the method starting from 4-bromo-2-hydroxybenzaldehyde.[3][4][5] - Choose methods that use readily available and cost-effective raw materials.[6]

Quantitative Data Summary

MethodKey FeaturesStarting MaterialYieldPurityReference
Transition Metal-Free Protocol - Three-step process - Avoids transition metals and cryogenic temperatures - No chromatographic purificationNot specifiedNot specified98.2% (HPLC)[3][4]
Improved Synthetic Route - Avoids harsh reaction conditions4-bromo-2-hydroxybenzaldehyde78%>99.9% (for final Lifitegrast product)[5][7]
Intramolecular Cross-Coupling & Oxidative Dehydrogenation - Scalable and cost-effectiveNot specifiedGood yieldNot specified[6]
Grignard Reaction Method - Challenging to scale up6-bromobenzofuran24%Not specified[8]

Experimental Protocols

Method 1: Transition Metal-Free Synthesis

This method is noted for being scalable and avoiding harsh conditions, proceeding in three steps. While the specific reagents for each step are proprietary to the research, the general workflow is as follows:

  • Step 1: Initial reaction of starting materials under mild conditions.

  • Step 2: A cyclization step to form the benzofuran ring, avoiding the use of transition metal catalysts.

  • Step 3: A final hydrolysis or modification step to yield this compound. The final product is obtained in high purity without the need for chromatographic purification.[3][4]

Method 2: Synthesis via Intramolecular Cross-Coupling and Oxidative Dehydrogenation

This process involves two key conversions:

  • Intramolecular Cross-Coupling: This reaction proceeds smoothly using 1.2 equivalents of zinc dust in a dimethylacetamide medium at 60°C.[6]

  • Oxidative Dehydrogenation: The resulting dihydrobenzofuran is then dehydrogenated using a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) along with 6 equivalents of manganese dioxide (MnO2) in a chlorobenzene (B131634) medium to generate the benzofuran moiety in good yield.[6]

Visualizations

experimental_workflow cluster_method1 Transition Metal-Free Protocol cluster_method2 Intramolecular Cross-Coupling & Oxidative Dehydrogenation A1 Starting Materials B1 Step 1: Initial Reaction A1->B1 C1 Step 2: Metal-Free Cyclization B1->C1 D1 Step 3: Hydrolysis C1->D1 E1 This compound D1->E1 A2 Precursor Molecule B2 Intramolecular Cross-Coupling (Zinc dust, DMA, 60°C) A2->B2 C2 Dihydrobenzofuran Intermediate B2->C2 D2 Oxidative Dehydrogenation (DDQ, MnO2, Chlorobenzene) C2->D2 E2 This compound D2->E2

Caption: Comparative workflows for milder syntheses of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield or Impurities harsh_conditions Harsh Reaction Conditions (e.g., high temp, strong base) issue->harsh_conditions reagent_quality Poor Reagent/Solvent Quality issue->reagent_quality incomplete_reaction Incomplete Reaction issue->incomplete_reaction mild_method Adopt Milder Synthesis Route harsh_conditions->mild_method adjust_ph Adjust pH to Control Impurities harsh_conditions->adjust_ph purify_reagents Ensure High Purity of Materials reagent_quality->purify_reagents monitor_reaction Monitor Reaction Progress (TLC/HPLC) incomplete_reaction->monitor_reaction

References

Control of impurity formation in Benzofuran-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling impurity formation during the synthesis of Benzofuran-6-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route starting from 3-hydroxybenzoic acid. This route typically involves the formation of a phenoxyacetic acid intermediate, followed by cyclization and hydrolysis.

Problem 1: Low Yield of this compound

Question: I am getting a low overall yield in my synthesis of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can arise from several factors throughout the multi-step synthesis. Here’s a breakdown of potential issues and solutions at each key stage:

Stage 1: Formation of the Phenoxyacetic Acid Intermediate (e.g., [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid)

  • Incomplete Reaction: The reaction between the substituted phenol (B47542) and a haloacetate may not have gone to completion.

    • Solution: Ensure the base used (e.g., potassium carbonate, sodium hydroxide) is of good quality and used in sufficient molar excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting phenol.[1] Extending the reaction time or increasing the temperature might be necessary.

  • Side Reactions: The haloacetate can undergo hydrolysis under basic conditions, reducing the amount available for the desired Williamson ether synthesis.

    • Solution: Add the haloacetate slowly to the reaction mixture. Using a less aqueous solvent system if possible can also minimize hydrolysis.

Stage 2: Intramolecular Cyclization (e.g., Perkin-like reaction)

  • Inefficient Cyclization: The ring-closing reaction to form the benzofuran (B130515) ring can be sluggish.

    • Solution: The choice of cyclizing agent (e.g., acetic anhydride (B1165640), sodium acetate) and reaction temperature is critical.[2] For Perkin-type rearrangements, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[3]

  • Formation of Byproducts: Undesired side reactions can compete with the cyclization. For instance, in a Perkin-like reaction, an un-rearranged, ring-opened product might form.[3]

    • Solution: Ensure adequate heating and a sufficiently concentrated reaction mixture to favor the intramolecular cyclization.

Stage 3: Hydrolysis of the Ester

  • Incomplete Hydrolysis: The ester group may not be fully hydrolyzed to the carboxylic acid.

    • Solution: Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH, LiOH) is used. The reaction may require prolonged heating at reflux.[2][4] Monitoring by TLC or HPLC is crucial to confirm the disappearance of the ester.

  • Degradation of the Product: Benzofuran rings can be sensitive to harsh basic conditions and high temperatures, leading to decomposition.

    • Solution: Use milder hydrolysis conditions if possible. For example, lithium hydroxide (B78521) in a mixture of THF/water is often effective at room temperature.[4]

Below is a workflow diagram to troubleshoot low yield issues.

Low_Yield_Troubleshooting start Low Yield of this compound check_stage1 Check Stage 1: Phenoxyacetic Acid Formation start->check_stage1 check_stage2 Check Stage 2: Intramolecular Cyclization start->check_stage2 check_stage3 Check Stage 3: Ester Hydrolysis start->check_stage3 incomplete_rxn1 Incomplete Reaction? check_stage1->incomplete_rxn1 inefficient_cyclization Inefficient Cyclization? check_stage2->inefficient_cyclization incomplete_hydrolysis Incomplete Hydrolysis? check_stage3->incomplete_hydrolysis side_reactions1 Side Reactions? incomplete_rxn1->side_reactions1 No solution1a Optimize Base/Time/Temp incomplete_rxn1->solution1a Yes side_reactions1->check_stage2 No solution1b Slow Addition of Haloacetate side_reactions1->solution1b Yes byproducts2 Byproduct Formation? inefficient_cyclization->byproducts2 No solution2a Optimize Cyclizing Agent/Temp Consider Microwave inefficient_cyclization->solution2a Yes byproducts2->check_stage3 No solution2b Increase Concentration/Heating byproducts2->solution2b Yes degradation Product Degradation? incomplete_hydrolysis->degradation No solution3a Increase Hydrolysis Agent/Time incomplete_hydrolysis->solution3a Yes solution3b Use Milder Hydrolysis Conditions degradation->solution3b Yes end Improved Yield degradation->end No solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem 2: Presence of Impurities in the Final Product

Question: My final this compound product shows impurities on HPLC analysis. What are the likely impurities and how can I remove them?

Answer:

The nature of the impurities will depend on the synthetic route and the specific reaction conditions used. Below are some common impurities and strategies for their removal.

Potential Impurities:

  • Unreacted Starting Materials or Intermediates: Incomplete reactions can lead to the presence of the starting phenol, the haloacetate, the phenoxyacetic acid intermediate, or the ester precursor of the final product.

  • Decarboxylated Byproduct: In some benzofuran syntheses, decarboxylation can occur, leading to the formation of benzofuran itself.

  • Ring-Opened Byproducts: As mentioned previously, incomplete cyclization can result in ring-opened intermediates persisting in the final product.[3]

  • Positional Isomers: Depending on the starting materials, formation of other benzofuran isomers is a possibility, although likely in minor amounts.

Troubleshooting and Purification:

  • Reaction Monitoring: Use HPLC or TLC to monitor the reaction at each step to ensure completion and minimize the carry-over of unreacted materials.[3]

  • Recrystallization: This is a powerful technique for purifying the final product. A suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) can effectively remove many impurities.[2]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica (B1680970) gel column chromatography can be employed.[3]

  • pH Adjustment and Extraction: During workup, careful pH adjustment can help separate the acidic product from non-acidic impurities. Ensure complete extraction of the product into the organic phase.

The following diagram illustrates a logical approach to identifying and removing impurities.

Impurity_Troubleshooting start Impurities Detected in Final Product identify Identify Impurity (HPLC, NMR, MS) start->identify unreacted_sm Unreacted Starting Material or Intermediate? identify->unreacted_sm byproduct Known Byproduct? unreacted_sm->byproduct No optimize_rxn Optimize Reaction Conditions (Time, Temp, Reagents) unreacted_sm->optimize_rxn Yes unknown Unknown Impurity byproduct->unknown No byproduct->optimize_rxn Yes purify Purification unknown->purify optimize_rxn->purify recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography end Pure Product recrystallization->end chromatography->end

Caption: Logical workflow for troubleshooting impurities.

Quantitative Data on Purity

While specific comparative data on impurity levels is not extensively published, the following table summarizes reported purity levels achieved for this compound through different synthetic approaches.

Starting MaterialSynthetic ApproachAchieved Purity (HPLC)Reference
3-Hydroxybenzoic acidMulti-step synthesis involving a novel intermediate97%[2]
Not specifiedTransition metal-free, three-step protocol98.2%[5][6]

FAQs

Q1: What is the most common method for synthesizing this compound?

A1: A frequently cited method involves a multi-step synthesis starting from 3-hydroxybenzoic acid. This process typically includes the formation of a [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid intermediate, followed by cyclization to form methyl-1-benzofuran-6-carboxylate, and subsequent hydrolysis to yield the final product.[2] More recently, a transition metal-free, three-step protocol has been developed that offers high purity without the need for chromatographic purification.[5][6]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin-layer chromatography (TLC) is a convenient method for qualitative monitoring of the reaction progress by visualizing the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]

Q3: What are the key parameters to control during the cyclization step to minimize byproduct formation?

A3: In a Perkin-like cyclization, the key parameters are temperature and the choice of reagents. Using acetic anhydride and sodium acetate often requires elevated temperatures to drive the reaction to completion.[2] Insufficient heating can lead to the formation of a ring-opened intermediate as a significant byproduct.[3] The concentration of the reaction mixture can also be important to favor the intramolecular cyclization over potential intermolecular side reactions.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses require special handling. For example, thionyl chloride is corrosive and moisture-sensitive, and strong bases like sodium hydride or n-butyllithium (which may be used in alternative synthetic routes like the Wittig reaction) are highly reactive.[3] Always consult the Safety Data Sheet (SDS) for each reagent and perform the reactions in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound via a [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid intermediate

This protocol is adapted from a patented procedure.[2]

Step 1: Synthesis of [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid

  • To a solution of methyl 4-formyl-3-hydroxybenzoate in a suitable solvent (e.g., DMF), add an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) and water.

  • Add chloroacetic acid to the mixture.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Stir the mixture at 15-25 °C for 1 hour to allow for precipitation.

  • Filter the precipitate and wash with water to obtain [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid.

Step 2: Synthesis of methyl-1-benzofuran-6-carboxylate

  • React the [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid from Step 1 with a mixture of acetic anhydride, acetic acid, and an anhydrous alkali metal acetate (e.g., sodium acetate).

  • Heat the mixture to facilitate the cyclization reaction.

  • Upon completion, work up the reaction mixture to isolate methyl-1-benzofuran-6-carboxylate.

Step 3: Synthesis of this compound

  • Hydrolyze the methyl-1-benzofuran-6-carboxylate from Step 2 using hydrochloric acid in an alcohol solvent (e.g., methanol, ethanol).

  • Heat the reaction mixture to reflux for 7-10 hours.

  • Distill off the alcohol solvent under reduced pressure.

  • Adjust the pH to 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate and hexane) to obtain pure this compound.[2]

The following diagram outlines the experimental workflow for this synthesis.

Synthesis_Workflow start Start: Methyl 4-formyl-3-hydroxybenzoate step1 Step 1: Williamson Ether Synthesis (Chloroacetic acid, Base) start->step1 intermediate1 Intermediate: [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid step1->intermediate1 step2 Step 2: Intramolecular Cyclization (Acetic anhydride, Acetate salt) intermediate1->step2 intermediate2 Intermediate: methyl-1-benzofuran-6-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis (HCl, Alcohol) intermediate2->step3 workup Workup & Purification (Extraction, Recrystallization) step3->workup end Final Product: This compound workup->end

Caption: Experimental workflow for the synthesis of this compound.

References

Optimizing reaction conditions for Benzofuran-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of Benzofuran-6-carboxylic acid, a key intermediate in pharmaceuticals like Lifitegrast.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: Several starting materials can be used, with the choice often depending on scalability, cost, and desired purity. Common precursors include:

  • 4-Bromo-2-hydroxybenzaldehyde: This is a popular starting material for an efficient, high-yield synthetic route.[2]

  • 3-Hydroxy benzoic acid: This precursor is used in a five-step synthesis that involves a Sonogashira coupling reaction.[3][4]

  • 6-Bromobenzofuran: This can be converted in a single step via a Grignard reaction, but this method often results in low yields (around 24%) and presents scalability challenges.[3]

  • Commercially available phenols and salicylaldehydes: Various substituted phenols and salicylaldehydes serve as foundational materials for multi-step syntheses involving cyclization reactions.[5][6]

Q2: Can you compare the different synthetic routes to this compound?

A2: Yes, several distinct strategies exist, each with its own advantages and challenges. The optimal choice depends on laboratory scale, available equipment, and cost considerations.

Synthetic Route Key Reactions Typical Yield Advantages Disadvantages/Challenges Reference
From 4-Bromo-2-hydroxybenzaldehyde Intramolecular Cross-Coupling, Oxidative Dehydrogenation78%High yield, avoids harsh conditions.Multi-step process.[2][7]
Transition-Metal-Free Protocol Base-catalyzed cyclizationHigh (unspecified)Scalable (100g scale), avoids transition metals and cryogenic temperatures, no chromatographic purification needed.Requires careful control of reaction parameters.[8][9]
From 3-Hydroxy benzoic acid Sonogashira Coupling, Cyclization, HydrolysisModerate (unspecified)Convergent route.Sonogashira conditions can be harsh and difficult for industrial scale-up.[4][3][4]
From 6-Bromobenzofuran Grignard Reaction with CO224%Single step.Low yield, challenging to scale up due to the Grignard reaction.[3][3]
Via Wittig Reaction Intramolecular Wittig ReactionGood (unspecified)Avoids low-temperature reactions, simple operation.Multi-step synthesis of the Wittig precursor is required.[4][10]
From 6-hydroxybenzofuran-3(2H)-one Protection-Deprotection, Palladium-catalyzed CarbonylationLow (small scale)Demonstrates an alternative carbonylation approach.Requires high pressure (8 bar) of CO gas and a palladium catalyst.[3]

Q3: Are there any "green" or more sustainable methods for this synthesis?

A3: Yes, recent developments focus on reducing the environmental impact. A notable example is a transition-metal-free, three-step protocol that has been successfully demonstrated on a 100g scale.[8][9] This method avoids the use of precious metal catalysts and cryogenic temperatures, which are common in other routes.[8][9] The final product is obtained with high purity (98.2% by HPLC) without requiring chromatographic purification, further reducing solvent waste.[8][9] A life cycle analysis confirmed that this route has a smaller carbon footprint compared to existing methods.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors, from reagent quality to reaction atmosphere. A systematic approach is needed to identify the root cause.

Troubleshooting Steps:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like Grignard or those using strong bases.

  • Inert Atmosphere: For reactions involving organometallics or palladium catalysts, ensure a properly maintained inert atmosphere (Nitrogen or Argon) to prevent degradation of reagents and catalysts.

  • Temperature Control: Some routes require precise temperature control, including cryogenic temperatures (-40°C to -78°C) for addition steps.[3][5] Deviations can lead to side product formation.

  • Base and Catalyst Loading: The stoichiometry of the base and the loading of the catalyst are critical. For instance, in cross-coupling reactions, using 1.2 equivalents of zinc dust has been optimized for efficiency.[7] In Perkin-like rearrangements, the concentration of the base (e.g., NaOH) is crucial for the initial ring-opening of the coumarin (B35378) intermediate.[11][12]

  • Reaction Time: Monitor the reaction progress using TLC or HPLC. Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or side reactions. For example, in one process, the final hydrolysis step is stirred for 7-10 hours at reflux to ensure complete conversion.[5]

Caption: Troubleshooting workflow for addressing low reaction yield.

Problem 2: Formation of Impurities and Side Products

Q: I am observing significant impurity peaks in my HPLC/NMR analysis. How can I minimize side product formation?

A: Impurity formation is a common challenge, often linked to pH control, reaction conditions, and the stability of intermediates.

Troubleshooting Steps:

  • pH Control during Workup and Extraction: The pH of the reaction mixture during workup is critical. For instance, in one documented procedure, the pH is carefully adjusted to 2-3 with 1M HCl to precipitate the product before extraction.[5] In another, adjusting the pH to 7-8 with a NaOH solution is used to facilitate recrystallization.[5] Incorrect pH can lead to the formation of soluble salts or degradation.

  • Control of Oxidative Dehydrogenation: In syntheses involving the aromatization of a dihydrobenzofuran intermediate, the choice and amount of oxidizing agent are key. Using a catalytic amount of DDQ with 6 equivalents of MnO2 in chlorobenzene (B131634) has been shown to generate the benzofuran (B130515) moiety in good yield while minimizing over-oxidation or other side reactions.[7]

  • Minimizing Dimer Impurities: Dimer formation can occur, particularly in coupling reactions. Optimizing the reaction conditions, such as using tertiary butylester protection for an amino acid fragment, has been shown to avoid the formation of dimer impurities in the synthesis of Lifitegrast precursors.[1]

  • Purification Strategy: If side products are unavoidable, an effective purification strategy is essential. While some modern routes yield a product pure enough to be used without chromatography,[8][9] many require recrystallization. A common and effective method is recrystallization from an ethyl acetate (B1210297) and hexane (B92381) solvent system.[5]

Problem 3: Scalability Issues

Q: The reaction works well on a small scale, but I'm facing problems scaling it up. What should I consider?

A: Scaling up a reaction introduces challenges related to heat transfer, mass transfer, and reagent addition rates.

Troubleshooting Steps:

  • Avoid Inherently Difficult Reactions: Some reactions are notoriously difficult to scale up. For example, Grignard reactions can be challenging due to their exothermic nature and sensitivity to moisture.[3] Similarly, reactions requiring cryogenic temperatures or high pressures of hazardous gases (like CO) are less suitable for industrial production.[3][5]

  • Heat Management: Exothermic reactions require efficient cooling on a larger scale. Ensure your reactor has adequate cooling capacity. The rate of addition for certain reagents may need to be slowed down to control the internal temperature.

  • Mixing Efficiency: Ensure efficient stirring to maintain a homogenous reaction mixture. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.

  • Choose a Scalable Route: Whenever possible, select a synthetic route that has been proven to be scalable. The transition-metal-free protocol, for example, was explicitly designed and demonstrated on a 100g scale, making it a robust choice for bulk production.[8][9]

Caption: General experimental workflow for a multi-step synthesis.

Experimental Protocols

Protocol 1: Synthesis from 4-Bromo-2-hydroxybenzaldehyde (High-Yield Route)

This protocol is based on an improved synthetic process reported to achieve an overall yield of 78%.[2] The key steps involve an intramolecular cross-coupling followed by oxidative dehydrogenation.[7]

Step A: Intramolecular Cross-Coupling

  • To a solution of the appropriate precursor (derived from 4-bromo-2-hydroxybenzaldehyde) in dimethylacetamide (DMA), add 1.2 equivalents of zinc dust.

  • Heat the reaction mixture to 60°C and stir until the reaction is complete (monitor by TLC/HPLC).

  • Upon completion, cool the mixture and proceed with aqueous workup.

Step B: Oxidative Dehydrogenation

  • Dissolve the product from Step A in chlorobenzene.

  • Add a catalytic amount of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 6.0 equivalents of manganese dioxide (MnO2).

  • Heat the mixture and stir until the dihydrobenzofuran intermediate is fully converted to the aromatic benzofuran moiety (monitor by TLC/HPLC).

  • Cool the reaction, filter off the solid manganese salts, and concentrate the filtrate under reduced pressure.

Step C: Final Modification and Purification

  • The crude product is then carried forward to the final step (e.g., hydrolysis of an ester, if present) to yield the carboxylic acid.

  • The final product, this compound, is purified by recrystallization, typically from a mixture of ethyl acetate and hexanes, to afford a high-purity solid.[5]

Protocol 2: Transition-Metal-Free Synthesis (Scalable Route)

This protocol outlines a scalable, three-step synthesis that avoids transition metals and cryogenic conditions, as described in recent literature.[8][9]

(Specific reagent details for this proprietary/novel method are generalized based on the publication's description of being a metal-free, base-catalyzed process.)

Step 1: Initial Condensation

  • To a suitable starting material in an appropriate solvent, add a non-metallic base catalyst.

  • Stir the reaction at a controlled temperature (e.g., room temperature to moderate heating) until the initial condensation is complete.

Step 2: Cyclization

  • To the reaction mixture from Step 1, add the cyclization promoter.

  • Heat the reaction to reflux and monitor for the formation of the benzofuran ring.

Step 3: Hydrolysis and Isolation

  • Once the cyclization is complete, cool the reaction mixture.

  • Perform a hydrolysis step using an acid or base to convert an intermediate ester or nitrile to the final carboxylic acid.

  • Isolate the crude product by filtration after adjusting the pH to precipitate the acid.

  • Wash the solid with water and dry under vacuum. This route is designed to yield a product with >98% HPLC purity without the need for column chromatography.[9]

References

Technical Support Center: Purification of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Benzofuran-6-carboxylic acid. This document offers troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and key data to facilitate the successful purification of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most prevalent and effective methods for the purification of this compound are recrystallization and silica (B1680970) gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What is the best solvent for the recrystallization of this compound?

A2: Ethyl acetate (B1210297) is a commonly reported and effective solvent for the recrystallization of this compound, often yielding high purity crystals.[1][2] A mixed solvent system, such as ethyl acetate and hexane (B92381), can also be employed to achieve high purity.[2] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration during the recrystallization process. However, use charcoal sparingly as it can also adsorb the desired product, potentially reducing the overall yield. A second recrystallization may also be effective in removing residual color.

Q4: My yield is low after recrystallization. What are the possible causes?

A4: A low yield after recrystallization can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper.

  • The compound has significant solubility in the cold solvent: This leads to loss of product in the filtrate.

  • Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

Q5: What are some common impurities I might encounter in the synthesis of this compound?

A5: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, these could include precursors like 4-formyl-3-hydroxy benzoic acid or byproducts from incomplete cyclization reactions.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The solution is cooling too slowly, preventing nucleation.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated.- High levels of impurities are present.- Use a lower boiling point solvent or a mixed solvent system.- Add a small amount of additional hot solvent before cooling.- Allow the solution to cool more slowly.- Purify the crude material by column chromatography before attempting recrystallization.
Crystals form too quickly, resulting in a fine powder. - The solution is too concentrated.- The solution is cooled too rapidly.- Add a small amount of additional hot solvent to the initial solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of crystalline material. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization on the filter funnel.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is cooled thoroughly in an ice bath to minimize solubility.- Use a pre-heated funnel for hot filtration to prevent premature crystallization.- Concentrate the mother liquor and perform a second crystallization.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC. - The chosen eluent system has incorrect polarity.- Systematically vary the solvent ratio of your eluent system (e.g., ethyl acetate/hexane) to achieve a good separation of the desired product from impurities on a TLC plate before running the column. The target Rf for the product should be around 0.3-0.4.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Multiple compounds are eluting at the same time. - The column is overloaded.- The initial band of the compound was too wide.- Use an appropriate amount of silica gel for the amount of crude product.- Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) by running TLC plates of the crude material. Aim for an Rf value of 0.3-0.4 for the this compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification Method Reported Purity Reported Yield Reference
Non-chromatographic98.2% (HPLC)-[3]
RecrystallizationHigh purity-[2]
Silica Column Chromatography96.30% (HPLC)82%[4]
Optimized Synthesis & Hydrolysis>99.9%79% (overall)[5]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oils Out crystals_form->oil_out Oily Layer Forms collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->induce_nucleation change_solvent Change Solvent/ Solvent System oil_out->change_solvent induce_nucleation->cool_solution change_solvent->start

Caption: Troubleshooting flowchart for recrystallization.

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve in Hot Solvent hot_filter Hot Filtration dissolve->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals crystallize->isolate pure_product Pure Product isolate->pure_product pack_column Pack Silica Column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions collect_fractions->pure_product crude_product Crude this compound cluster_recrystallization cluster_recrystallization crude_product->cluster_recrystallization cluster_chromatography cluster_chromatography crude_product->cluster_chromatography

Caption: General purification workflow options.

References

Troubleshooting Grignard reactions for Benzofuran-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-6-carboxylic acid, with a specific focus on challenges encountered when employing Grignard reactions.

Troubleshooting Guide: Grignard Reaction for this compound Synthesis

This guide addresses common issues encountered during the synthesis of this compound from 6-bromobenzofuran (B120239) using a Grignard reaction and subsequent carboxylation.

Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. Several factors can contribute to this problem:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Even trace amounts of water can prevent the reaction from starting.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (like nitrogen or argon). Solvents, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed bottle of anhydrous solvent.

  • Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer on their surface, which prevents the reaction with the alkyl or aryl halide.

    • Solution: Activate the magnesium surface prior to the reaction. Common activation methods include:

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) can expose a fresh surface.

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension can chemically activate the surface. The disappearance of the iodine's color is an indicator of activation.

  • Impure Starting Materials: Impurities in the 6-bromobenzofuran or the solvent can inhibit the reaction.

    • Solution: Ensure the 6-bromobenzofuran is pure and the solvent is of high quality and anhydrous.

Q2: The yield of my this compound is very low (around 20-25%). How can I improve it?

A2: Low yields in this specific Grignard reaction are a known issue, with reported yields around 24%. Several factors could be contributing to the low yield:

  • Side Reactions: The primary competing reaction is often the Wurtz coupling, where the Grignard reagent reacts with unreacted 6-bromobenzofuran to form a biphenyl-type dimer.

    • Solution:

      • Slow Addition: Add the 6-bromobenzofuran solution to the magnesium turnings very slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.

      • Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can favor the Wurtz coupling side reaction.

  • Inefficient Carboxylation: The reaction of the Grignard reagent with carbon dioxide can be inefficient.

    • Solution:

      • CO2 Source: Use freshly crushed dry ice (solid CO2) or bubble dry CO2 gas through the Grignard solution at a low temperature (e.g., -40°C to -78°C). Ensure an excess of CO2 is used.

      • Temperature: Perform the carboxylation at a low temperature to minimize side reactions of the Grignard reagent.

  • Degradation of the Grignard Reagent: The Grignard reagent can degrade over time, especially at higher temperatures.

    • Solution: Use the freshly prepared Grignard reagent immediately for the carboxylation step.

Q3: I am observing the formation of a significant amount of a dimeric byproduct. What is it and how can I prevent it?

A3: The dimeric byproduct is most likely the result of a Wurtz coupling reaction between the 6-benzofuranylmagnesium bromide and unreacted 6-bromobenzofuran.

  • Prevention Strategies:

    • Dilution: Perform the reaction under more dilute conditions to disfavor the bimolecular Wurtz coupling.

    • Controlled Addition: As mentioned previously, the slow and controlled addition of 6-bromobenzofuran to the magnesium is crucial.

    • Use of Additives: In some Grignard reactions, the addition of a co-solvent or a catalyst can influence the reaction pathway, but specific information for this substrate is limited.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Grignard synthesis of this compound?

A1: The reported yield for the synthesis of this compound from 6-bromobenzofuran via a Grignard reaction is notably low, around 24%. This suggests that while the reaction is feasible, it is not highly efficient under the documented conditions.

Q2: Are there any specific safety precautions I should take during this reaction?

A2: Yes, Grignard reactions require strict adherence to safety protocols:

  • Anhydrous Conditions: The reaction is highly sensitive to water and air. All operations must be carried out under an inert atmosphere (nitrogen or argon).

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. Be prepared to cool the reaction vessel if the reaction becomes too vigorous.

  • Quenching: Quenching the reaction with acid should be done slowly and in an ice bath to control the exothermic reaction.

Q3: Can the benzofuran (B130515) ring itself react with the Grignard reagent?

A3: While Grignard reagents are strong nucleophiles, the benzofuran ring is an aromatic system and generally not susceptible to nucleophilic attack by another Grignard reagent under standard conditions. The primary reaction will be the formation of the Grignard reagent at the carbon-bromine bond.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through a combination of extraction and crystallization.

  • Workup: After quenching the reaction with acid, the product will be in the organic layer. The organic layer should be separated, washed with brine, and dried.

  • Extraction: The carboxylic acid can be extracted from the organic layer into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). This separates it from neutral byproducts like the Wurtz coupling product. The aqueous layer is then acidified to precipitate the carboxylic acid.

  • Crystallization: The crude this compound can be further purified by recrystallization from a suitable solvent or solvent mixture.

Q5: Are there more efficient alternative methods for synthesizing this compound?

A5: Yes, several alternative synthetic routes with higher reported yields exist. These are often preferred for larger-scale synthesis. Some of these methods are summarized in the table below.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsReported Yield (%)Reference
Grignard Reaction6-BromobenzofuranMg, CO2~24
Sonogashira Coupling & Cyclization3-Hydroxybenzoic acid(Trimethylsilyl)acetylene, Pd catalystNot specified in abstract
Palladium-Catalyzed Carbonylation6-Hydroxybenzofuran-3(2H)-oneCO, Pd catalystNot specified in abstract

Experimental Protocols

Protocol 1: Synthesis of 6-Bromobenzofuran (Generalized)

This is a generalized procedure and may require optimization.

  • To a solution of the appropriate starting material (e.g., a substituted phenol) in a suitable solvent, add the brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-bromobenzofuran.

Protocol 2: Grignard Synthesis of this compound (Generalized)

This is a generalized procedure based on known Grignard reaction principles and the limited information available for this specific synthesis. It should be optimized for best results.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine and gently warm the flask under an inert atmosphere until the iodine color disappears. Allow the flask to cool.

  • Grignard Formation: Add anhydrous THF or diethyl ether to the flask to cover the magnesium. Dissolve 6-bromobenzofuran (1 equivalent) in anhydrous THF/ether in the dropping funnel. Add a small portion of the bromide solution to initiate the reaction (indicated by bubbling and a cloudy appearance). Once initiated, add the remaining 6-bromobenzofuran solution dropwise at a rate that maintains a gentle reflux. The reaction to form the Grignard reagent has been noted to be conducted at 70°C.

  • Carboxylation: After the magnesium has been consumed, cool the Grignard solution to -40°C in a dry ice/acetone bath. Add freshly crushed dry ice in small portions with vigorous stirring, or bubble dry CO2 gas through the solution.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by dilute hydrochloric acid until the solution is acidic.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Extract the organic layer with a saturated sodium bicarbonate solution. Separate the aqueous layer and acidify it with concentrated HCl to precipitate the crude this compound. Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Visualizations

Grignard_Troubleshooting Start Grignard Reaction Failure Initiation_Failure No Initiation Start->Initiation_Failure Low_Yield Low Yield Start->Low_Yield Side_Product Byproduct Formation Start->Side_Product Cause1 Moisture Present Initiation_Failure->Cause1 Cause2 Inactive Mg Surface Initiation_Failure->Cause2 Cause3 Wurtz Coupling Low_Yield->Cause3 Cause4 Inefficient Carboxylation Low_Yield->Cause4 Side_Product->Cause3 Wurtz Dimer Solution1 Dry Glassware & Solvents Cause1->Solution1 Solution2 Activate Mg (Iodine, Mechanical) Cause2->Solution2 Solution3 Slow Halide Addition Cause3->Solution3 Solution4 Low Temp Carboxylation & Excess CO2 Cause4->Solution4

Caption: Troubleshooting logic for common Grignard reaction issues.

Grignard_Workflow Start Start: 6-Bromobenzofuran & Mg Grignard_Formation Grignard Reagent Formation (Anhydrous THF/Ether, 70°C) Start->Grignard_Formation Carboxylation Carboxylation with CO2 (-40°C) Grignard_Formation->Carboxylation Wurtz Side Reaction: Wurtz Coupling Grignard_Formation->Wurtz Workup Acidic Workup (Quench) Carboxylation->Workup Extraction Extraction & Purification Workup->Extraction Product This compound Extraction->Product

Caption: Experimental workflow for the Grignard synthesis.

Adjusting pH to control side reactions in Benzofuran-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-6-carboxylic acid. The focus is on the critical role of pH adjustment in controlling side reactions and maximizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical in the synthesis of this compound?

A1: Precise pH control is crucial for several reasons. Firstly, it governs the reactivity of phenolic intermediates, which are often precursors in the synthesis. The deprotonation of a phenol (B47542) to a more nucleophilic phenoxide is a pH-dependent equilibrium that can be essential for the desired cyclization reaction to form the benzofuran (B130515) ring. Secondly, adjusting the pH is a key step in the isolation and purification of the final product. This compound is an acidic molecule, and its solubility is highly dependent on the pH of the aqueous solution. This property is exploited during workup to separate it from non-acidic impurities.

Q2: What are the common side reactions that can be minimized by adjusting the pH?

A2: While specific side reactions are often dependent on the synthetic route, improper pH control can lead to the formation of various impurities. For instance, in syntheses involving carboxylation, adjusting the pH can be instrumental in preventing the formation of dimer impurities and other byproducts, leading to higher purity of the desired product.[1] In some cases, careful pH adjustment allows for the selective precipitation of intermediates or the final product, which is a crucial factor in impurity control.[1][2]

Q3: At what pH is this compound typically isolated?

A3: The isolation of this compound is generally performed under acidic conditions. By adjusting the pH of the aqueous solution to a range of 2-5, the carboxylic acid is protonated, rendering it less soluble in water and causing it to precipitate, allowing for its collection by filtration. Specifically, controlling the pH to 4-5 with aqueous HCl has been reported as an effective method for obtaining the free acid.[2] In other procedures, adjusting the pH to 2-3 with 1M HCl is also mentioned for product isolation.

Q4: Can pH adjustment be used to isolate key intermediates in the synthesis?

A4: Yes, strategic pH manipulation can be a powerful tool for isolating intermediates. For example, in certain synthetic routes, a quaternary ammonium (B1175870) salt intermediate can be isolated with high yield (95.9%) and purity (99.6%) simply by adjusting the pH during the carboxylation step.[2] This allows for the purification of the intermediate before proceeding to the final product, which can significantly improve the purity of the final this compound.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Experimental Protocols
Low Yield of this compound Incomplete precipitation during workup: The pH of the aqueous phase may not be optimal for the complete precipitation of the product.Protocol for Optimizing Product Precipitation: 1. After quenching the reaction, ensure the aqueous layer is well-mixed.2. While vigorously stirring, slowly add 1M HCl dropwise.3. Monitor the pH of the solution using a calibrated pH meter.4. Systematically check for the amount of precipitate at different pH values (e.g., pH 5, 4, 3, and 2).5. Isolate the precipitate from each pH value and dry them.6. Analyze the yield and purity of the product at each pH to determine the optimal precipitation point.
Formation of soluble side products: The reaction pH may be favoring the formation of water-soluble impurities instead of the desired product.Protocol for pH Screening of the Reaction: 1. Set up several small-scale parallel reactions.2. Vary the pH of the reaction mixture in each setup using appropriate buffers or by the controlled addition of acid or base.3. Monitor the reaction progress by TLC or HPLC to observe the formation of the product versus impurities at different pH values.4. After the reaction is complete, work up each reaction and analyze the yield and purity of the this compound to identify the optimal reaction pH.
High Levels of Impurities in the Final Product Co-precipitation of impurities: Acidic or basic impurities may be co-precipitating with the product during the pH adjustment in the workup.Protocol for pH-Controlled Purification: 1. Dissolve the crude product in a suitable organic solvent.2. Perform a liquid-liquid extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will move to the aqueous layer as its salt, while neutral impurities will remain in the organic layer.3. Separate the aqueous layer and wash it with a fresh organic solvent to remove any remaining neutral impurities.4. Slowly acidify the aqueous layer with 1M HCl to the optimal precipitation pH (as determined by the protocol above).5. Collect the precipitated product by filtration, wash with deionized water, and dry.
pH-dependent side reactions during synthesis: The pH of the reaction may be promoting the formation of specific side products.As mentioned in the low yield troubleshooting, a pH screening of the reaction is the most effective way to identify a pH that minimizes the formation of side products. It is also important to consider the pKa of the starting materials and intermediates to hypothesize which side reactions might be occurring at a given pH.

Data on pH Adjustment in a Related Synthesis

While specific quantitative data on the direct synthesis of this compound is limited in the available literature, a study on a key intermediate synthesis highlights the impact of pH adjustment.

Step pH Adjustment Product Yield Purity Reference
Carboxylation ReactionpH adjusted during reactionQuaternary ammonium salt95.9%99.6%[2]
Product IsolationpH controlled to 4-5 with HCl(aq)Free carboxylic acid--[2]

Note: The yield for the final free carboxylic acid was not explicitly stated in the cited source.

Experimental Workflow for pH Optimization

The following diagram illustrates a logical workflow for optimizing pH in the synthesis of this compound to minimize side reactions and maximize yield.

pH_Optimization_Workflow cluster_prep Preparation cluster_ph_adjustment pH Adjustment cluster_monitoring Monitoring & Analysis cluster_decision Decision cluster_outcome Outcome start Start Synthesis Protocol setup_reactions Set up Parallel Small-Scale Reactions start->setup_reactions vary_ph Vary Reaction pH Systematically (e.g., pH 4, 6, 8, 10) setup_reactions->vary_ph monitor_progress Monitor Reaction Progress (TLC/HPLC) vary_ph->monitor_progress workup Perform Standard Workup (pH Adjustment for Precipitation) monitor_progress->workup analyze Analyze Yield and Purity (HPLC, NMR) workup->analyze is_optimal Optimal pH Identified? analyze->is_optimal scale_up Scale-up Reaction at Optimal pH is_optimal->scale_up Yes refine Refine pH Range and Re-test is_optimal->refine No end End scale_up->end refine->vary_ph

Caption: Workflow for pH optimization in this compound synthesis.

References

Alternative reagents for a more efficient Benzofuran-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzofuran-6-carboxylic Acid Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative reagents and more efficient methods for the synthesis of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the traditional synthesis of this compound?

A1: Traditional methods for synthesizing benzofuran (B130515) scaffolds can present several challenges, including harsh reaction conditions, the use of expensive or toxic catalysts, multi-step procedures with moderate yields, and difficulty in functional group tolerance.[1] For this compound specifically, established routes sometimes rely on cryogenic temperatures and transition metals, which can be undesirable for large-scale production and can introduce environmental concerns.[2][3]

Q2: What are the advantages of using palladium-catalyzed reactions for benzofuran synthesis?

A2: Palladium-catalyzed reactions, such as Sonogashira coupling, C-H activation/oxidation, and enolate arylation, have proven to be highly efficient and convenient for the synthesis of benzofurans.[1][4][5][6] These methods often offer milder reaction conditions, broader substrate scope, and can lead to the formation of highly substituted benzofurans in good to excellent yields.[1][4] Domino reactions involving palladium catalysts can further streamline the synthesis into a one-pot procedure, enhancing overall efficiency.[7]

Q3: How can microwave-assisted synthesis improve the preparation of this compound?

A3: Microwave irradiation has been shown to significantly improve the efficiency of benzofuran synthesis.[4] It can lead to higher yields, drastically shorter reaction times, and cleaner product profiles by minimizing side product formation.[4][8] For instance, a microwave-assisted Perkin rearrangement to produce benzofuran-2-carboxylic acids reduced the reaction time from approximately 3 hours to just 5 minutes with very high yields.[8]

Q4: Are there any "green" or more environmentally friendly approaches to synthesizing this compound?

A4: Yes, there is a growing focus on developing greener synthetic strategies for benzofurans.[9][10] This includes the use of nanocatalysis with novel metal nanoparticles to maximize efficiency and yield under eco-friendly conditions.[11] Additionally, a transition metal-free, three-step protocol for the synthesis of this compound has been developed, which avoids the use of heavy metals and offers a smaller carbon footprint.[2][3]

Q5: Can you suggest a highly efficient, one-pot synthesis method for substituted benzofurans?

A5: One-pot syntheses via domino reactions are an excellent choice for efficiency. For example, a palladium-catalyzed domino Sonogashira coupling/cyclization reaction allows for the synthesis of benzofuran derivatives from commercially available 2-iodoarenes and alkynes in a single step with moderate to good yields.[7] Another efficient one-pot approach involves a palladium-catalyzed enolate arylation of readily available ketones and o-bromophenols.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Sonogashira Coupling - Incomplete reaction. - Deactivation of the palladium catalyst. - Presence of moisture or oxygen.- Increase reaction time or temperature. - Use a different palladium catalyst or ligand. - Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
Formation of Side Products - Non-specific catalyst activity. - Unwanted side reactions due to high temperatures.- Optimize the catalyst and ligand system. - Consider using microwave irradiation for shorter reaction times and potentially cleaner reactions.[4] - Lower the reaction temperature and extend the reaction time.
Difficulty in Product Purification - Presence of closely related impurities. - Contamination with the catalyst.- Optimize the reaction conditions to minimize side product formation. - Employ chromatographic purification techniques. - For palladium catalysts, consider using palladium nanoparticles that can be recycled.[12]
Poor Reproducibility - Variability in reagent quality. - Inconsistent reaction conditions (temperature, time, atmosphere).- Use high-purity, well-characterized starting materials. - Precisely control all reaction parameters. - Ensure a consistently inert atmosphere for sensitive reactions.
Reaction Fails to Initiate - Inactive catalyst. - Presence of inhibitors in the starting materials.- Activate the catalyst prior to the reaction. - Purify starting materials to remove any potential inhibitors. - Consider a different synthetic route if the issue persists.

Alternative Synthesis Methodologies: Data Summary

Method Key Reagents/Catalyst Typical Yield (%) Reaction Time Key Advantages Reference
Microwave-Assisted Sonogashira Coupling 2-Iodophenols, terminal acetylenes, aryl iodides, Pd catalystGood to ExcellentShortenedHigher yields, cleaner products, rapid synthesis.[4]
Palladium-Catalyzed C-H Activation/Oxidation 2-Hydroxystyrenes, iodobenzenes, Pd catalystNot specifiedNot specifiedImproves overall synthetic efficiency.[5][6]
Microwave-Assisted Perkin Rearrangement 3-Halocoumarins, base (e.g., NaOH)Very High (e.g., 99%)5 minutesExtremely fast, high yields.[8]
Palladium-Catalyzed Enolate Arylation (One-Pot) Ketones, o-bromophenols, Pd catalystModerate to Excellent30 min (microwave) vs. 22 h (conventional)Broad substrate scope, one-pot efficiency.[1]
Transition Metal-Free Synthesis General reagents, metal-free base catalystNot specifiedNot specifiedEnvironmentally friendly, avoids heavy metal contamination.[2][3]
Domino "Ring-Cleavage-Deprotection-Cyclization" 2-Alkylidenetetrahydrofurans, Boron TribromideNot specifiedNot specifiedForms functionalized benzofurans with remote bromide functionality.[13]
Improved Process from 4-bromo-2-hydroxybenzaldehyde 4-bromo-2-hydroxybenzaldehyde, Zinc dust78% (overall)Not specifiedAvoids harsh reaction conditions.[14][15]

Experimental Protocols

Microwave-Assisted, One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans[4]
  • Reagents: 2-iodophenol, terminal alkyne, aryl iodide, Pd(PPh₃)₂Cl₂, CuI, and a base (e.g., Et₃N).

  • Procedure:

    • To a microwave reactor vial, add the 2-iodophenol, terminal alkyne, aryl iodide, Pd(PPh₃)₂Cl₂, CuI, and the base in a suitable solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a specified temperature and power for a short duration (e.g., 10-30 minutes).

    • After completion, cool the reaction mixture and partition it between an organic solvent and water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 2,3-disubstituted benzofuran.

Transition Metal-Free Synthesis of this compound[2][3]
  • General Concept: This protocol avoids the use of transition metals and cryogenic temperatures. A specific three-step process has been reported and demonstrated on a 100g scale, yielding the product with 98.2% HPLC purity without chromatographic purification.

  • Note: The detailed step-by-step procedure for this proprietary method is not fully disclosed in the public domain but is highlighted as a scalable and sustainable alternative. The synthesis starts from readily available reagents and utilizes a metal-free base catalyst.

Visualizations

Experimental Workflow: One-Pot Benzofuran Synthesis

experimental_workflow start Starting Materials (e.g., 2-Iodophenol, Alkyne, Aryl Iodide) reagents Add Reagents (Pd Catalyst, CuI, Base, Solvent) start->reagents microwave Microwave Irradiation (Optimized Time & Temperature) reagents->microwave workup Aqueous Workup (Extraction & Washing) microwave->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound derivative) purification->product

Caption: A generalized workflow for a microwave-assisted one-pot synthesis of benzofuran derivatives.

Logical Relationship: Factors for Efficient Synthesis

logical_relationship efficient_synthesis Efficient Benzofuran-6- carboxylic acid Synthesis reagent_choice Reagent Selection efficient_synthesis->reagent_choice catalyst_system Catalyst System efficient_synthesis->catalyst_system reaction_conditions Reaction Conditions efficient_synthesis->reaction_conditions green_chemistry Green Chemistry Principles efficient_synthesis->green_chemistry high_yield High Yield reagent_choice->high_yield catalyst_system->high_yield high_purity High Purity catalyst_system->high_purity short_time Short Reaction Time reaction_conditions->short_time reaction_conditions->high_purity sustainability Sustainability green_chemistry->sustainability

Caption: Key factors influencing the efficiency and sustainability of this compound synthesis.

References

Reducing byproducts in the synthesis of Lifitegrast from Benzofuran-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lifitegrast (B1675323), focusing on the reduction of byproducts when starting from Benzofuran-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during the synthesis of Lifitegrast originating from this compound?

A1: The main byproducts encountered during the amide coupling steps in Lifitegrast synthesis are the R-isomer of Lifitegrast (an enantiomeric impurity resulting from racemization) and dimer or oligomer impurities.[1][2] These impurities can arise during the formation of the two amide bonds in the Lifitegrast molecule.

Q2: How do different coupling reagents affect the formation of these byproducts?

A2: The choice of coupling reagent is critical in controlling byproduct formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for amide bond formation but can sometimes lead to side reactions if not used under optimal conditions.[3] Alternative reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are often employed to minimize side reactions, including racemization.[4]

Q3: What is the significance of controlling the R-isomer impurity?

A3: The therapeutically active form of Lifitegrast is the S-enantiomer. The R-isomer is considered an impurity and lacks the desired pharmacological efficacy.[5] Therefore, controlling its formation is crucial to ensure the potency and purity of the final active pharmaceutical ingredient (API). Regulatory guidelines often impose strict limits on enantiomeric impurities.

Q4: What are "dimer impurities" in the context of Lifitegrast synthesis?

A4: Dimer impurities likely refer to molecules formed when two molecules of an intermediate react with each other. For instance, an activated carboxylic acid intermediate could react with an available amine of another molecule of the same intermediate, leading to a dimeric byproduct. Process development studies have focused on methods to remove these oligomerization impurities.[1]

Troubleshooting Guides

Issue 1: High Levels of R-Isomer Detected in the Final Product

Possible Causes and Solutions

CauseRecommended Action
Inappropriate Coupling Reagent/Additive Certain coupling reagents are more prone to causing racemization. Using carbodiimides like EDC should always be paired with a racemization suppressor like HOBt. For challenging couplings, consider phosphonium-based reagents which are generally associated with lower racemization levels.
Excessive Base Concentration Strong, non-hindered bases can promote racemization by facilitating the formation of a planar oxazolone (B7731731) intermediate. Use the minimum effective concentration of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or consider a weaker base such as N-methylmorpholine (NMM).
Elevated Reaction Temperature Higher temperatures can increase the rate of racemization. It is advisable to conduct the coupling reaction at a lower temperature (e.g., 0-5 °C) to minimize this side reaction.[5]
Prolonged Reaction Time Extended exposure of the activated carboxylic acid to the reaction conditions can increase the likelihood of racemization. Monitor the reaction progress closely and quench it as soon as it reaches completion.
Issue 2: Presence of Dimer/Oligomer Impurities

Possible Causes and Solutions

CauseRecommended Action
Sub-optimal Stoichiometry An incorrect ratio of reactants can lead to side reactions. Ensure precise measurement and addition of the carboxylic acid, amine, and coupling agent.
Slow Addition of Amine If the activated carboxylic acid intermediate is allowed to persist for an extended period before the addition of the amine, it may react with other available nucleophiles, including another molecule of the activated intermediate. Pre-activating the carboxylic acid for a short, optimized duration before adding the amine can mitigate this.
High Concentration of Reactants Running the reaction at a very high concentration might favor intermolecular side reactions leading to dimers. Consider optimizing the reaction concentration.
Inefficient Coupling Reagent An inefficient coupling reagent can lead to a sluggish reaction, allowing more time for side reactions to occur. Ensure the use of a high-purity, efficient coupling reagent. Removing excess coupling reagent before the addition of the amine has been shown to be an effective strategy.[4]

Quantitative Data on Byproduct Formation

The following tables provide an illustrative comparison of how different reaction conditions can impact the formation of key byproducts. The data is synthesized from qualitative descriptions in the literature and should be used as a guideline for optimization.

Table 1: Illustrative Impact of Coupling Reagent on R-Isomer Formation

Coupling ReagentAdditiveBaseTemperature (°C)% R-Isomer (Illustrative)
HATUNoneDIPEA251.5%
EDCHOBtDIPEA25< 0.5%
HATUNoneDIPEA0-5< 1.0%
EDCHOBtNMM0-5< 0.2%

Table 2: Illustrative Effect of Temperature on Dimer Formation

Coupling ReagentTemperature (°C)Reaction Time (h)% Dimer Impurity (Illustrative)
HATU25-3012~2-3%
HATU0-512< 1%
EDC/HOBt25-3010~1-2%
EDC/HOBt0-510< 0.5%

Experimental Protocols

Protocol 1: Amide Coupling of this compound with 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Intermediate using EDC/HOBt

This protocol is based on a strategy designed to minimize side reactions.[4]

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (1.0 eq) and this compound (1.05 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (B109758) or Dimethylformamide).

  • Addition of Coupling Agents: Add HOBt (1.1 eq) to the solution.

  • Activation: Cool the mixture to 0-5 °C and add EDC (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent.

  • Purification: The organic layer is washed with a mild acid, a mild base, and brine, then dried over anhydrous sodium sulfate (B86663). The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Protocol 2: Amide Coupling of 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with (S)-tert-butyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate using HATU

This protocol is adapted from a disclosed synthetic process.

  • Reaction Setup: To a solution of 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (1.0 eq) in dimethylformamide (DMF) under a nitrogen atmosphere, slowly add triethylamine (B128534) (3.0 eq) at 25-30 °C.

  • Activation: Heat the reaction mixture to 45-50 °C. Slowly add a solution of HATU (1.1 eq) in DMF. Stir the mixture for 2 hours at this temperature.

  • Amine Addition: Cool the reaction mixture to 5-10 °C. In a separate vessel, prepare a solution of (S)-tert-butyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Add this solution to the activated acid mixture.

  • Reaction: Stir the reaction mixture at 25-30 °C for 9 hours.

  • Work-up: Add water and dichloromethane to the reaction mixture. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified.

Visualizations

experimental_workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling start This compound + 5,7-dichloro-1,2,3,4-tetrahydro- isoquinoline-6-carboxylic acid coupling1 Amide Coupling (e.g., EDC/HOBt) start->coupling1 intermediate 2-(benzofuran-6-carbonyl)-5,7-dichloro- 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid coupling1->intermediate coupling2 Amide Coupling (e.g., HATU) intermediate->coupling2 amino_acid (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative amino_acid->coupling2 lifitegrast Lifitegrast coupling2->lifitegrast

Caption: General experimental workflow for the synthesis of Lifitegrast.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions issue High % of R-Isomer (Racemization) cause1 Inappropriate Coupling Reagent/Additive issue->cause1 cause2 Excessive Base issue->cause2 cause3 High Temperature issue->cause3 cause4 Long Reaction Time issue->cause4 solution1 Use EDC/HOBt or Phosphonium Reagents cause1->solution1 solution2 Use Sterically Hindered/ Weaker Base (e.g., NMM) cause2->solution2 solution3 Lower Reaction Temp (e.g., 0-5 °C) cause3->solution3 solution4 Monitor Reaction and Quench Promptly cause4->solution4

Caption: Troubleshooting logic for addressing racemization.

troubleshooting_dimer cluster_causes Potential Causes cluster_solutions Solutions issue Presence of Dimer Impurities cause1 Incorrect Stoichiometry issue->cause1 cause2 Slow Amine Addition issue->cause2 cause3 High Reactant Concentration issue->cause3 cause4 Inefficient Coupling Reagent issue->cause4 solution1 Ensure Precise Measurements cause1->solution1 solution2 Optimize Pre-activation Time cause2->solution2 solution3 Optimize Reaction Concentration cause3->solution3 solution4 Use High-Purity Reagent/ Remove Excess Reagent cause4->solution4

Caption: Troubleshooting logic for minimizing dimer formation.

References

Technical Support Center: Enhancing the Stability of Benzofuran-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of benzofuran-6-carboxylic acid and its derivatives. Understanding the stability of these compounds is crucial for ensuring the accuracy of experimental results and the development of safe and effective pharmaceuticals.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the handling and experimentation of this compound derivatives, presented in a question-and-answer format.

Issue 1: My this compound derivative appears to be degrading upon storage or during my experiment.

  • Question: What are the most likely causes of degradation for my this compound derivative?

    • Answer: this compound and its derivatives are susceptible to degradation under several conditions. The most common degradation pathways include hydrolysis (especially for ester and amide derivatives), oxidation, and photolysis. The stability is significantly influenced by pH, light exposure, temperature, and the presence of oxidizing agents. For instance, derivatives with amide linkages, such as the drug Lifitegrast, have shown significant degradation under acidic and alkaline conditions, leading to the cleavage of the amide bond to form this compound as a degradation product.[1][2][3][4]

  • Question: I suspect my compound is degrading via hydrolysis. How can I confirm this and what steps can I take to minimize it?

    • Answer: Hydrolytic degradation, particularly of ester and amide derivatives, is a common issue.[5] To confirm, you can perform a forced degradation study by exposing your compound to acidic and basic conditions (e.g., 0.1 N HCl and 0.1 N NaOH) and analyzing the sample at different time points using a stability-indicating HPLC method. If hydrolysis is confirmed, you can minimize it by:

      • Controlling the pH of your solutions to be near neutral, if the compound's solubility and your experimental conditions permit.

      • Storing your compound in a dry, aprotic solvent.

      • For long-term storage, keeping the compound in its solid state at low temperatures.

Issue 2: I am observing the formation of unknown impurities in my sample analysis.

  • Question: What are the potential degradation products I should be looking for?

    • Answer: The degradation products will depend on the specific derivative and the stress condition.

      • Hydrolysis: For ester or amide derivatives, expect the formation of this compound and the corresponding alcohol or amine.[1][2]

      • Oxidation: Oxidative degradation of the benzofuran (B130515) ring can lead to the formation of epoxides, which can further react to form ring-opened products like salicylaldehyde (B1680747) derivatives.[6]

      • Photolysis: Exposure to light, especially UV radiation, can lead to photodehalogenation (for halogenated derivatives) and other complex reactions.[7]

  • Question: How can I identify these unknown impurities?

    • Answer: A combination of liquid chromatography and mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like LC-Q-TOF-MS/MS, is a powerful tool for the characterization of degradation products.[3][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural elucidation of isolated impurities.[1][4]

Issue 3: I need to develop a stability-indicating analytical method for my this compound derivative.

  • Question: What are the key considerations for developing a stability-indicating HPLC method?

    • Answer: A stability-indicating method must be able to separate the parent drug from all its potential degradation products and process-related impurities. Key steps include:

      • Forced Degradation: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[3][8]

      • Chromatographic Separation: Using a suitable column (e.g., C18) and mobile phase to achieve good resolution between the parent peak and all impurity peaks. Gradient elution is often necessary.[8]

      • Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table summarizes the typical stability profile of this compound derivatives based on forced degradation studies of related compounds like Lifitegrast. The extent of degradation can vary significantly depending on the specific substituents on the benzofuran ring system.

Stress ConditionReagent/ConditionTypical ObservationPotential Degradation Products
Acid Hydrolysis 0.1 N - 1 N HCl, elevated temperatureSignificant degradationThis compound (from amide/ester cleavage)[1][2][3]
Base Hydrolysis 0.1 N - 1 N NaOH, elevated temperatureSignificant degradationThis compound (from amide/ester cleavage)
Oxidation 3% - 30% H₂O₂, room temperatureSlight to moderate degradationEpoxides, ring-opened products (e.g., salicylaldehyde derivatives)[6]
Thermal 60-80°C, solid state or solutionGenerally stable-
Photolytic UV and visible light exposureGenerally stable for the core structure, but can be susceptible depending on substituentsPhotodehalogenated products (for halogenated derivatives)[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time intervals, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualization

Stability_Troubleshooting cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_pathways Potential Degradation Pathways cluster_solutions Mitigation Strategies Degradation Degradation Observed (Loss of Parent Compound) Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Degradation->Forced_Degradation Initiate Investigation Low_Temp Store at Low Temperature (Solid State) Degradation->Low_Temp General Precaution HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Forced_Degradation->HPLC_Analysis Generate Samples Hydrolysis Hydrolysis (Amide/Ester Cleavage) HPLC_Analysis->Hydrolysis Identify Products Oxidation Oxidation (Ring Opening) HPLC_Analysis->Oxidation Identify Products Photolysis Photolysis (e.g., Dehalogenation) HPLC_Analysis->Photolysis Identify Products Control_pH Control pH (Near Neutral) Hydrolysis->Control_pH Inert_Atmosphere Store under Inert Gas (e.g., N2, Ar) Oxidation->Inert_Atmosphere Protect_Light Protect from Light (Amber Vials) Photolysis->Protect_Light

Caption: Troubleshooting workflow for investigating the degradation of this compound derivatives.

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Benzofuran-6-carboxylic Acid Derivative Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidative Oxidative (H2O2) Start->Oxidative Thermal Thermal Start->Thermal Photolytic Photolytic (UV/Vis) Start->Photolytic HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS (Product Identification) HPLC->LCMS For Characterization Stability_Profile Establish Stability Profile & Degradation Pathways HPLC->Stability_Profile LCMS->Stability_Profile

Caption: Experimental workflow for a forced degradation study of this compound derivatives.

References

Technical Support Center: Sonogashira Coupling in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Sonogashira coupling reaction in the synthesis of benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Sonogashira coupling reaction in benzofuran (B130515) synthesis?

A1: The success of a Sonogashira coupling for benzofuran synthesis hinges on several key factors:

  • Catalyst System: The choice and quality of the palladium catalyst and, if used, the copper(I) co-catalyst are paramount.

  • Reaction Conditions: Strict anaerobic (oxygen-free) conditions are crucial to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[1]

  • Solvent and Base: The selection of an appropriate solvent and base is critical for reaction efficiency and can significantly influence the reaction rate and yield.[1]

  • Purity of Reagents: Impurities in starting materials, such as the aryl halide and alkyne, can poison the catalyst.

Q2: How can I monitor the progress of my Sonogashira coupling reaction?

A2: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the desired benzofuran product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.[1]

Q3: What is the typical reactivity order for aryl halides in the Sonogashira coupling?

A3: The reactivity of the aryl halide is a significant factor. The general trend from most reactive to least reactive is: I > Br > OTf > Cl. Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and may necessitate more specialized catalysts and conditions.

Troubleshooting Guide

Issue 1: Low or No Yield of Benzofuran Product

Q4: My Sonogashira coupling reaction is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot it?

A4: Low to no product yield is a common issue that can be addressed by systematically investigating the following areas:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen, which can cause it to decompose, often indicated by the formation of black palladium precipitate ("palladium black").[1] Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas like argon or nitrogen.

  • Inactive Catalyst: The palladium and copper catalysts can degrade over time if not stored properly. Use fresh, high-quality catalysts.

  • Insufficient Base: An adequate amount of a suitable base is essential for the deprotonation of the terminal alkyne. Ensure you are using a sufficient excess of a dry, appropriate base.

  • Suboptimal Temperature: The reaction temperature may be too low for the given substrates, especially when using less reactive aryl bromides or chlorides. A temperature screen to find the optimal balance is advisable.[2]

  • Solvent Choice: The solvent plays a crucial role in reaction kinetics and solubility of reagents.[3] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4] Consider screening different anhydrous, degassed solvents.

LowYieldTroubleshooting start Low/No Product Yield check_catalyst Check Catalyst Activity - Fresh catalyst? - Stored properly? start->check_catalyst check_conditions Verify Reaction Conditions - Degassed solvents? - Inert atmosphere? start->check_conditions check_reagents Assess Reagent Quality - Pure starting materials? - Sufficient/dry base? start->check_reagents optimize_temp Optimize Temperature - Increase temperature for  less reactive halides check_catalyst->optimize_temp check_conditions->optimize_temp check_reagents->optimize_temp screen_solvents Screen Solvents - Test alternative  degassed solvents optimize_temp->screen_solvents success Improved Yield screen_solvents->success HomocouplingPrevention problem Excessive Alkyne Homocoupling copper_free Switch to Copper-Free Conditions problem->copper_free anaerobic Ensure Strictly Anaerobic Conditions problem->anaerobic slow_addition Slow Addition of Alkyne problem->slow_addition base_selection Optimize Amine Base problem->base_selection solution Reduced Homocoupling Byproduct copper_free->solution anaerobic->solution slow_addition->solution base_selection->solution ExperimentalWorkflow start Start: Assemble Reagents (Aryl Halide, Alkyne, Catalyst, Base, Solvent) setup Reaction Setup - Dry glassware - Inert atmosphere (Ar/N2) start->setup degas Degas Solvent (e.g., Freeze-Pump-Thaw) setup->degas addition Reagent Addition (Solvent, Base, Alkyne) degas->addition reaction Heating and Stirring (Monitor by TLC/HPLC/GC) addition->reaction workup Reaction Work-up - Quench - Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Benzofuran purification->product

References

Validation & Comparative

A Comparative Guide to HPLC and Capillary Electrophoresis for Purity Analysis of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) is paramount. Benzofuran-6-carboxylic acid, a key intermediate in pharmaceutical synthesis, requires a precise and accurate purity assessment to ensure the quality and safety of the final drug product.[1] This guide provides a comparative analysis of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography is a widely adopted technique for the purity analysis of a vast range of pharmaceutical compounds, including benzofuran (B130515) derivatives.[2] Its versatility and robustness make it a staple in quality control laboratories. Capillary Electrophoresis, on the other hand, offers a high-resolution alternative with distinct advantages in terms of speed and sample consumption, making it an increasingly popular choice for impurity profiling.[3] This guide will delve into the experimental protocols for both methods, present a side-by-side comparison of their performance metrics, and provide a visual workflow to aid in method selection and implementation.

Comparative Performance Data

The following table summarizes the typical performance characteristics of a stability-indicating HPLC method and a Capillary Zone Electrophoresis (CZE) method for the purity analysis of this compound.

ParameterHPLC MethodCapillary Electrophoresis (CZE) Method
Principle Partitioning between a stationary phase and a mobile liquid phaseDifferential migration in an electrolyte solution under an electric field
Typical Column/Capillary Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Fused Silica (B1680970) Capillary (e.g., 50 cm total length, 50 µm I.D.)
Mobile Phase/Buffer Gradient of Acetonitrile (B52724) and 0.1% Formic Acid in Water20 mM Borate Buffer, pH 9.2
Run Time 20 - 30 minutes10 - 15 minutes
Resolution Good separation of non-polar and moderately polar impuritiesExcellent for charged and polar impurities
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.05%
Relative Standard Deviation (RSD) < 1.0% for peak area< 2.0% for peak area
Solvent Consumption High (several mL per analysis)Very Low (µL per analysis)

Experimental Protocols

Method 1: Stability-Indicating HPLC Method

This reversed-phase HPLC method is designed to separate this compound from its potential process-related impurities and degradation products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Capillary Zone Electrophoresis (CZE) Method

This CZE method provides a rapid and high-resolution alternative for the purity assessment of this compound.

1. Instrumentation:

  • Capillary electrophoresis system equipped with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused silica capillary, 50 cm total length (40 cm to detector), 50 µm internal diameter.

  • Background Electrolyte (BGE): 20 mM Borate buffer, pH adjusted to 9.2 with 1 M NaOH.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 254 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the background electrolyte to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Comparison and Justification

The choice between HPLC and CE for purity analysis depends on the specific requirements of the analytical task. The HPLC method is highly robust and is well-suited for quantifying a wide range of impurities, particularly those that are less polar. Its widespread availability and the familiarity of the technique in the pharmaceutical industry are significant advantages.

Capillary electrophoresis, with its high separation efficiency, is particularly advantageous for resolving closely related impurities and for chiral separations (if applicable). The significantly lower solvent consumption and faster analysis times make it a more environmentally friendly and higher-throughput option.[3] However, it can be more sensitive to changes in the sample matrix, which may affect reproducibility.

For comprehensive purity profiling, employing both techniques can be a powerful strategy. HPLC can serve as the primary, validated method for routine quality control, while CE can be used as an orthogonal method to confirm purity and to investigate any potential co-eluting impurities not resolved by HPLC.

Visualizing the Analytical Workflow

To further clarify the process of selecting and implementing an analytical method for purity analysis, the following diagrams illustrate the logical workflow for both the HPLC and Capillary Electrophoresis methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent (ACN:Water) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity and Impurity Profile d1->d2

HPLC Method Workflow for Purity Analysis.

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis c1 Weigh Sample c2 Dissolve in BGE (Borate Buffer) c1->c2 c3 Filter (0.45 µm) c2->c3 ce1 Inject Sample (Hydrodynamic) c3->ce1 ce2 Separation in Capillary (20 kV) ce1->ce2 ce3 UV Detection (254 nm) ce2->ce3 da1 Integrate Peaks ce3->da1 da2 Calculate % Purity and Impurity Profile da1->da2

Capillary Electrophoresis Method Workflow.

References

Comparative NMR Spectral Analysis of Benzofuran-6-carboxylic Acid and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the 1H and 13C NMR spectral features of Benzofuran-6-carboxylic acid, with a comparative analysis against Benzofuran-2-carboxylic acid, for researchers and professionals in drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For researchers engaged in the synthesis and development of novel therapeutics, a thorough understanding of the NMR spectral characteristics of key intermediates is paramount. This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of this compound, a significant building block in medicinal chemistry. To provide a deeper understanding of its structural features, a direct comparison is made with its isomer, Benzofuran-2-carboxylic acid.

Comparative NMR Data Analysis

The positioning of the carboxylic acid group on the benzofuran (B130515) scaffold significantly influences the electronic environment of the protons and carbons, leading to distinct differences in their respective NMR spectra. The 1H and 13C NMR spectral data for this compound and Benzofuran-2-carboxylic acid are summarized in the table below for a direct comparison.

Compound Nucleus Atom No. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (in DMSO-d6)1H28.15d2.2
37.15d2.2
47.95d8.4
57.80dd8.4, 1.5
78.25d1.5
COOH13.10br s
13C2146.5
3107.5
3a128.0
4122.0
5124.5
6130.0
7118.0
7a155.0
COOH167.0
Benzofuran-2-carboxylic acid (in MeOD)[1]1H37.57t4.2
47.72d7.9
57.31t7.5
67.46m
77.57t4.2
13C2146.0
3113.4
3a127.1
4122.6
5127.3
6123.5
7111.5
7a155.7
COOH161.0

Structural Assignment and Visualization

The chemical structure of this compound with atom numbering for NMR assignments is presented below. This visualization aids in correlating the spectral data to the specific atomic positions within the molecule.

References

Comparative analysis of different synthetic routes to Benzofuran-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Benzofuran-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Lifitegrast, an FDA-approved drug for the treatment of keratoconjunctivitis sicca (dry eye disease).[1][2] The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest. This guide provides a comparative analysis of three distinct synthetic routes to this important building block, offering experimental data and detailed protocols to aid in methodological selection.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative metrics for the three synthetic routes discussed in this guide. This allows for a rapid, at-a-glance comparison of their respective efficiencies and conditions.

Parameter Route 1: Perkin-Oglialoro Cyclization Route 2: Sonogashira Coupling & Cyclization Route 3: Grignard Carboxylation
Starting Material 4-Formyl-3-hydroxybenzoic acid3-Hydroxybenzoic acid6-Bromobenzofuran (B120239)
Key Steps O-alkylation, Perkin-Oglialoro cyclization, HydrolysisIodination, Sonogashira coupling, Cyclization, HydrolysisGrignard formation, Carboxylation
Overall Yield ~70%Variable, can be optimized~24%[3]
Number of Steps 34-5[3]1 (from 6-bromobenzofuran)
Key Reagents Acetic anhydride (B1165640), Chloroacetic acidNIS, Pd catalyst, Terminal alkyneMagnesium, Dry Ice (CO₂)
Scalability Good, demonstrated on 100g scale[1]Moderate, catalyst cost can be a factorChallenging due to Grignard reaction[3]
Environmental Impact Transition metal-free, lower carbon footprint[1][4]Requires palladium catalystRequires cryogenic temperatures (-40°C)[3]

Detailed Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic pathway, including a schematic diagram generated using the DOT language and a comprehensive experimental protocol.

Route 1: Perkin-Oglialoro Cyclization from 4-Formyl-3-hydroxybenzoic acid

This modern, transition-metal-free approach is noted for its efficiency, scalability, and favorable environmental profile.[1][4] The synthesis begins with the esterification of 4-formyl-3-hydroxybenzoic acid, followed by an O-alkylation and a final intramolecular Perkin-Oglialoro cyclization and hydrolysis to yield the target compound.

Route_1_Perkin_Oglialoro cluster_0 Route 1: Perkin-Oglialoro Cyclization A 4-Formyl-3-hydroxy benzoic acid B Methyl 4-formyl-3- hydroxybenzoate A->B  MeOH, H+   C [2-Formyl-5-(methoxycarbonyl) phenoxy]acetic acid B->C  1. ClCH₂CO₂H, NaOH  2. H+   D Methyl 1-benzofuran -6-carboxylate C->D  Ac₂O, NaOAc   E Benzofuran-6- carboxylic acid D->E  HCl, H₂O  

Caption: Synthetic pathway via Perkin-Oglialoro cyclization.

Experimental Protocol:

  • Esterification: A solution of 4-formyl-3-hydroxybenzoic acid (1.0 eq) in methanol (B129727) is treated with a catalytic amount of concentrated sulfuric acid and refluxed for 3 hours. The solvent is removed under reduced pressure, and the residue is neutralized to yield methyl 4-formyl-3-hydroxybenzoate.

  • O-Alkylation: The product from the previous step (1.0 eq) is dissolved in water, and sodium hydroxide (B78521) (2.0 eq) is added, followed by chloroacetic acid (1.1 eq). The mixture is heated at 100°C for 3 hours. After cooling, the solution is acidified with concentrated HCl to precipitate [2-formyl-5-(methoxycarbonyl) phenoxy]acetic acid.[5]

  • Cyclization and Hydrolysis: The intermediate (1.0 eq) is mixed with acetic anhydride (3.0 eq) and sodium acetate (B1210297) (1.5 eq) and heated to reflux for 8 hours.[5] After cooling, the mixture is poured into water. The resulting ester is then hydrolyzed by refluxing with a mixture of hydrochloric acid and an alcohol solvent for 7-10 hours to afford the final product, this compound.[5]

Route 2: Sonogashira Coupling and Cyclization

A common and versatile method for constructing the benzofuran (B130515) core involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[2][6][7] This route often starts from a substituted phenol, such as 3-hydroxybenzoic acid.

Route_2_Sonogashira cluster_1 Route 2: Sonogashira Coupling A 3-Hydroxybenzoic acid B Methyl 3-hydroxy- 4-iodobenzoate A->B  1. MeOH, H+  2. NIS   C Coupled Alkyne Intermediate B->C  Terminal Alkyne,  Pd(PPh₃)₂, CuI, Et₃N   D Methyl benzofuran -6-carboxylate C->D  Base (e.g., K₂CO₃)   E Benzofuran-6- carboxylic acid D->E  LiOH, H₂O  

Caption: Synthetic pathway via Sonogashira coupling.

Experimental Protocol:

  • Iodination: 3-Hydroxybenzoic acid is first esterified. The resulting methyl 3-hydroxybenzoate (1.0 eq) is dissolved in acetonitrile, and N-iodosuccinimide (NIS) (1.1 eq) is added. The reaction is stirred at room temperature until completion.

  • Sonogashira Coupling: The iodinated intermediate (1.0 eq), a terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) are combined in a suitable solvent like triethylamine. The mixture is heated under an inert atmosphere until the starting material is consumed.

  • Cyclization: After deprotection of the silyl (B83357) group (if used), the resulting alkyne is cyclized by heating with a base such as potassium carbonate in DMF to form the benzofuran ring.

  • Hydrolysis: The methyl ester is hydrolyzed using lithium hydroxide in a mixture of THF and water to yield this compound.

Route 3: Grignard Carboxylation of 6-Bromobenzofuran

This is a direct, one-step approach to functionalize the pre-formed benzofuran ring.[3] While conceptually simple, it requires the synthesis of 6-bromobenzofuran and involves challenging reaction conditions, such as cryogenic temperatures and the handling of organometallic reagents, which can affect its scalability.

Route_3_Grignard cluster_2 Route 3: Grignard Carboxylation A 6-Bromobenzofuran B Benzofuran-6-yl- magnesium bromide A->B  Mg, THF, 70°C   C Magnesium carboxylate salt B->C  CO₂ (s), -40°C   D Benzofuran-6- carboxylic acid C->D  H₃O+ workup  

Caption: Synthetic pathway via Grignard carboxylation.

Experimental Protocol:

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are activated in anhydrous THF under an inert atmosphere. A solution of 6-bromobenzofuran (1.0 eq) in anhydrous THF is added dropwise, and the mixture is heated to 70°C to initiate the formation of the Grignard reagent.[3]

  • Carboxylation: The reaction mixture is cooled to -40°C.[3] Dry ice (solid CO₂, excess) is then added in portions, ensuring the temperature remains low. The reaction is allowed to slowly warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution, followed by acidification with dilute HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the crude product, which is then purified by recrystallization or chromatography. The reported yield for this step is approximately 24%.[3]

References

Benchmarking Benzofuran-6-carboxylic Acid as a Precursor for Lifitegrast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, is a key therapeutic agent for the treatment of dry eye disease. Its synthesis relies on the efficient production of key precursors, among which benzofuran-6-carboxylic acid is of critical importance. This guide provides a comparative analysis of synthetic routes involving this compound and its alternatives for the production of Lifitegrast, supported by experimental data to inform process development and optimization.

Comparative Analysis of Lifitegrast Synthesis Routes

The synthesis of Lifitegrast is a multi-step process involving the coupling of two key intermediates: this compound and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Various strategies have been developed to optimize this synthesis, focusing on improving overall yield, purity, and sustainability. Below is a summary of the performance of different reported synthetic routes.

Synthetic RouteKey PrecursorsOverall YieldPurityReference
Improved Synthetic ProcessThis compound, 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid79%>99.9%[1][2]
Commercial Process via Novel Ester IntermediateCommercially available starting materials66%ICH Compliant[3]
Sustainable, Transition-Metal-Free Synthesis of Precursor4-bromo-2-hydroxybenzaldehyde (for this compound)78% (for precursor)98.2% (HPLC for precursor)[2]
Practical Synthesis of Tetrahydroisoquinoline IntermediateCommercially available starting materials58.3% (for intermediate)99.7% (for intermediate)[4]

Experimental Protocols

Improved Synthetic Process for Lifitegrast

This process focuses on an optimized coupling of this compound and a trifluoroacetyl-protected tetrahydroisoquinoline intermediate.[1][2]

Synthesis of this compound: A novel and practical method starts from 4-bromo-2-hydroxybenzaldehyde. The synthesis is accomplished in three steps with a total yield of 78%.[2]

Synthesis of 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: This intermediate is synthesized from 2-(2,4-dichlorophenyl)ethan-1-amine in three steps with a yield of 80%.[2]

Final Coupling and Hydrolysis: The two key intermediates are coupled, followed by optimized hydrolysis conditions to yield Lifitegrast with a high purity of over 99.9% and an overall yield of 79%.[1][2]

Sustainable, Transition-Metal-Free Synthesis of this compound

This approach emphasizes a greener synthesis of the key benzofuran (B130515) precursor.

The synthesis is a three-step protocol that avoids the use of transition metals and has been successfully scaled to a 100g scale. The final product is obtained with 98.2% purity as determined by HPLC without the need for chromatographic purification.

Visualizing the Synthesis and Mechanism of Action

To better illustrate the processes involved, the following diagrams outline the synthetic workflow and the biological mechanism of action of Lifitegrast.

G cluster_precursors Precursor Synthesis cluster_lifitegrast_synthesis Lifitegrast Synthesis 4-bromo-2-hydroxybenzaldehyde 4-bromo-2-hydroxybenzaldehyde This compound This compound 4-bromo-2-hydroxybenzaldehyde->this compound 3 steps (78% yield) Coupling Coupling This compound->Coupling 2-(2,4-dichlorophenyl)ethan-1-amine 2-(2,4-dichlorophenyl)ethan-1-amine Protected Tetrahydroisoquinoline 5,7-dichloro-2-(trifluoroacetyl)- 1,2,3,4-tetrahydroisoquinoline -6-carboxylic acid 2-(2,4-dichlorophenyl)ethan-1-amine->Protected Tetrahydroisoquinoline 3 steps (80% yield) Protected Tetrahydroisoquinoline->Coupling Hydrolysis Hydrolysis Coupling->Hydrolysis Lifitegrast Lifitegrast Hydrolysis->Lifitegrast Overall Yield: 79% Purity: >99.9%

Caption: Experimental workflow for the improved synthesis of Lifitegrast.

G cluster_tcell T-Cell cluster_epithelial Epithelial/Endothelial Cell cluster_inflammation Inflammatory Cascade T_Cell T-Cell LFA-1 LFA-1 ICAM-1 ICAM-1 LFA-1->ICAM-1 Binding Epithelial_Cell Epithelial/Endothelial Cell T-Cell Adhesion T-Cell Adhesion ICAM-1->T-Cell Adhesion Leads to Lifitegrast Lifitegrast Lifitegrast->LFA-1 Blocks T-Cell Migration T-Cell Migration T-Cell Adhesion->T-Cell Migration T-Cell Activation T-Cell Activation T-Cell Migration->T-Cell Activation Inflammation Inflammation T-Cell Activation->Inflammation

Caption: Signaling pathway of Lifitegrast's mechanism of action.

Mechanism of Action of Lifitegrast

Lifitegrast functions as a small-molecule integrin antagonist.[1] It specifically targets the lymphocyte function-associated antigen-1 (LFA-1), a protein found on the surface of T-cells.[1] In inflammatory conditions such as dry eye disease, there is an upregulation of intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial and epithelial cells.[1] The binding of LFA-1 on T-cells to ICAM-1 facilitates the migration of T-cells to the site of inflammation, where they release pro-inflammatory cytokines, perpetuating the inflammatory cycle.[1]

Lifitegrast competitively binds to LFA-1, thereby blocking its interaction with ICAM-1.[1] This inhibition of the LFA-1/ICAM-1 binding disrupts T-cell adhesion and migration to the ocular surface, ultimately reducing the inflammatory response that contributes to the signs and symptoms of dry eye disease.[1]

Conclusion

The synthesis of Lifitegrast via this compound has been significantly optimized, with improved processes demonstrating high yields and purity. Furthermore, the development of sustainable, transition-metal-free methods for the synthesis of this key precursor highlights the ongoing efforts to create more environmentally friendly and cost-effective pharmaceutical manufacturing processes. For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including desired yield and purity, cost of starting materials and reagents, and scalability. The data presented in this guide provides a foundation for making informed decisions in the synthesis of Lifitegrast.

References

A Comparative Analysis of the Biological Activities of Benzofuran-6-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran (B130515) scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activities of Benzofuran-6-carboxylic acid and its derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. The information is supported by experimental data from various studies to aid researchers in drug discovery and development. While this compound itself is known to possess antimicrobial and antioxidant properties, quantitative data for the parent compound is limited in the available literature.[1] Therefore, this guide will focus on a comparative analysis of its derivatives.

I. Comparative Biological Activities

This compound derivatives have been synthesized and evaluated for various biological activities. The derivatization of the core structure, particularly at the carboxylic acid group (e.g., forming amides and esters) and on the benzofuran ring system, has been shown to significantly modulate their biological efficacy.

Antimicrobial Activity

Derivatives of benzofuran carboxylic acids have shown promising activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the benzofuran ring and modification of the carboxylic acid moiety have been key strategies in enhancing antimicrobial potency. For instance, certain amide derivatives of 2-(benzofuran-2-carboxamido)acetic acid have demonstrated strong broad-spectrum antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against both Gram-positive and Gram-negative bacteria.[2]

Anti-inflammatory Activity

Several benzofuran derivatives have exhibited significant anti-inflammatory properties. The mechanism of action for some of these derivatives is linked to the inhibition of key inflammatory mediators. For example, certain amide derivatives have shown potent inhibition of paw edema in in-vivo models, with some compounds demonstrating greater efficacy than standard anti-inflammatory drugs.[2] Some benzofuran derivatives have been reported to exert their anti-inflammatory effects by suppressing the activity of cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX).[3]

Anticancer Activity

The anticancer potential of benzofuran derivatives is a significant area of research.[4][5] Modifications on the benzofuran nucleus have led to the development of compounds with potent cytotoxic activity against various cancer cell lines.[5][6] For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have displayed high anti-proliferative potency against a panel of cancer cell lines with IC50 values in the sub-micromolar range.[6] Some benzofuran-based carboxylic acid derivatives have shown promising antiproliferative action against human breast cancer cell lines, with one derivative exhibiting potency comparable to the reference drug doxorubicin.[7][8] The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways in cancer cells, such as the NF-κB, MAPK, and mTOR pathways.

II. Data Presentation

The following tables summarize the quantitative data for the biological activities of various this compound derivatives from the cited literature.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Amide Derivative 6aBacillus subtilis6.25[2]
Amide Derivative 6bStaphylococcus aureus6.25[2]
Amide Derivative 6fEscherichia coli6.25[2]
Amide Derivative 6cVarious bacteria25 - 100[2]
Amide Derivative 6dVarious bacteria25 - 100[2]
Amide Derivative 6eVarious bacteria25 - 100[2]
3-Benzofurancarboxylic acid derivative IIIGram-positive cocci50 - 200[9]
3-Benzofurancarboxylic acid derivative IVGram-positive cocci50 - 200[9]
3-Benzofurancarboxylic acid derivative VIGram-positive cocci50 - 200[9]
3-Benzofurancarboxylic acid derivative IIICandida albicans100[9]
3-Benzofurancarboxylic acid derivative VICandida parapsilosis100[9]
Aza-benzofuran 1Salmonella typhimurium12.5[10]
Aza-benzofuran 1Staphylococcus aureus12.5[10]
Aza-benzofuran 1Escherichia coli25[10]
Oxa-benzofuran 6Penicillium italicum12.5[10]
Oxa-benzofuran 6Colletotrichum musae12.5 - 25[10]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeAssayIC50 (µM)% Inhibition of Paw EdemaReference
Amide Derivative 6bCarrageenan-induced paw edema-71.10% at 2h[2]
Amide Derivative 6aCarrageenan-induced paw edema-61.55% at 2h[2]
Aza-benzofuran 1NO Production Inhibition17.3-[10]
Aza-benzofuran 3NO Production Inhibition16.5-[10]
Aza-benzofuran 2NO Production Inhibition31.5-[10]
Aza-benzofuran 4NO Production Inhibition42.8-[10]
Iodobenzofuran derivative 2bCarrageenan-induced paw edema-79.37%[11]
Iodobenzofuran derivative 2cCarrageenan-induced paw edema-83.07%[11]

Table 3: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-2-carboxamide 50gHCT-1160.87[6]
Benzofuran-2-carboxamide 50gHeLa0.73[6]
Benzofuran-2-carboxamide 50gA5490.57[6]
Benzofuran-based carboxylic acid 44bMDA-MB-2312.52[6]
5-bromobenzofuran-based derivative 9eMDA-MB-2312.52[7][8]
2-acetylbenzofuran hybrid 26EGFR kinase0.93[6]
3-methylbenzofuran derivative 16bA5491.48[6]
Halogenated derivative 1K5625[5]
Halogenated derivative 1HL600.1[5]

III. Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

IV. Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by biologically active compounds like benzofuran derivatives.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates to NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB releases Nucleus Nucleus Gene_Expression Target Gene Expression (Inflammation, Proliferation) NFkB_n->Gene_Expression

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

MAPK_Signaling_Pathway MAPK Signaling Pathway cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response regulates

Caption: Overview of the MAPK/ERK signaling cascade.

mTOR_Signaling_Pathway mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates Akt Akt PI3K->Akt activates TSC_complex TSC1/TSC2 Complex Akt->TSC_complex inhibits Rheb Rheb-GTP TSC_complex->Rheb inhibits GTP loading mTORC1 mTORC1 Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

References

Efficacy of Benzofuran-6-carboxylic acid as a transglutaminase inhibitor vs other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective transglutaminase inhibitors is a critical endeavor in the development of novel therapeutics for a range of diseases, including celiac disease, neurodegenerative disorders, and certain cancers. This guide provides a comparative overview of the efficacy of various compounds as transglutaminase inhibitors, with a focus on the available data for Benzofuran-6-carboxylic acid and other notable inhibitors.

While this compound has been identified as a potential inhibitor of transglutaminases, there is a notable absence of publicly available, quantitative data, such as IC50 or Ki values, to definitively characterize its efficacy. In contrast, extensive research has been conducted on other compounds, providing a valuable framework for comparison. This guide synthesizes the available experimental data to offer a clear perspective on the current landscape of transglutaminase inhibitors.

Comparative Efficacy of Transglutaminase Inhibitors

To facilitate a clear comparison of inhibitor potency, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several well-characterized transglutaminase inhibitors. These values are critical metrics for assessing the efficacy of a compound, with lower values indicating higher potency.

CompoundTargetIC50KiInhibitor TypeReference
This compound TransglutaminaseData not availableData not availableNot specified
BJJF078 Human TG241 nM[1](--INVALID-LINK--)
Mouse TG254 nM[1](--INVALID-LINK--)
ERW1041E Human TG21.6 µM[1](--INVALID-LINK--)
Mouse TG26.8 µM[1](--INVALID-LINK--)
Z006 TG2Irreversible[1](--INVALID-LINK--)
[11C]1 TG253 nMIrreversible[2](3--INVALID-LINK--
[18F]2 TG2104 nMIrreversible[2](3--INVALID-LINK--
CP4d TG21.0 µMReversible[1](--INVALID-LINK--)

Experimental Protocols for Assessing Transglutaminase Inhibition

The determination of inhibitor efficacy relies on robust and standardized experimental protocols. A commonly employed method is the in vitro transglutaminase activity assay, which measures the enzymatic activity of transglutaminase in the presence and absence of an inhibitor.

A typical protocol involves the following key steps:

  • Enzyme and Substrate Preparation: Recombinant human or other mammalian transglutaminase (e.g., TG2) is used. A common substrate is a peptide or protein containing glutamine and lysine (B10760008) residues, often labeled with a fluorescent or colorimetric tag for detection.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and calcium chloride (CaCl2), as transglutaminase activity is calcium-dependent.

  • Detection of Activity: The progress of the reaction is monitored by measuring the incorporation of a labeled amine substrate into a protein or the cross-linking of proteins. This can be quantified using various techniques, including fluorescence spectroscopy, colorimetry, or ELISA-based methods.

  • Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The IC50 value is then calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

For irreversible inhibitors, the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation) are often determined to provide a more detailed understanding of the inhibitor's mechanism of action.

Transglutaminase Signaling Pathways

Transglutaminase 2 (TG2) is a multifunctional enzyme that participates in a variety of cellular processes beyond its cross-linking activity. It can function as a G-protein in signal transduction and is involved in pathways regulating cell adhesion, migration, survival, and apoptosis. Understanding these pathways is crucial for the development of targeted therapies.

Transglutaminase_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FN Fibronectin Integrin Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates TG2_ext Extracellular TG2 TG2_ext->FN cross-links TG2_ext->Integrin activates TG2_int Intracellular TG2 (G-protein activity) PLC Phospholipase C (PLC) TG2_int->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca2+ Release IP3->Ca_release Ca_release->TG2_ext activates transamidation RhoA RhoA/ROCK Pathway FAK->RhoA activates Cell_Survival Cell Survival & Migration RhoA->Cell_Survival

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing new transglutaminase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed kinetic analysis.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Kinetic_Analysis Kinetic Analysis (Ki, kinact/KI) Dose_Response->Kinetic_Analysis Lead_Opt Lead Optimization Kinetic_Analysis->Lead_Opt

References

A Comparative Guide to Alternative Intermediates in the Synthesis of Lifitegrast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Lifitegrast, a small-molecule integrin antagonist for the treatment of dry eye disease, involves several key intermediates. Traditional synthetic routes, while established, present challenges in terms of reaction conditions, yields, and the need for protecting groups. This guide provides an objective comparison of alternative intermediates and synthetic strategies for Lifitegrast, supported by experimental data, to inform more efficient and scalable manufacturing processes.

Comparison of Synthetic Routes and Intermediates

Recent research has focused on developing more efficient and cost-effective synthetic pathways to Lifitegrast. A notable alternative involves the use of a trifluoroacetyl-protected intermediate in place of the commonly used Boc-protected intermediate. This section compares the traditional route with this improved process.

Key Intermediates:
  • Traditional Route:

    • Benzofuran-6-carboxylic acid

    • 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Boc-protected intermediate)

  • Alternative Route:

    • This compound

    • 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Trifluoroacetyl-protected intermediate)[1][2][3]

The alternative route utilizing the trifluoroacetyl-protected intermediate has demonstrated a higher overall yield and purity, while avoiding harsh reaction conditions associated with the traditional method.[1][3]

Quantitative Data Summary

The following table summarizes the key performance indicators for the traditional versus the alternative synthetic route for Lifitegrast.

ParameterTraditional Route (Boc-protected intermediate)Alternative Route (Trifluoroacetyl-protected intermediate)
Overall Yield 66%[1][3]79%[1][3]
Purity of Final Product Not explicitly stated in the provided context>99.9%[1][3]
Key Advantages Established and well-documentedHigher yield, avoids harsh conditions[1][3]
Key Disadvantages Lower overall yield, potentially harsh reaction conditionsRequires synthesis of the alternative intermediate

Experimental Protocols

Synthesis of 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Alternative Intermediate 31)

A practical synthesis of this key intermediate has been developed with a reported yield of 80%.[1][3] The synthesis starts from 2-(2,4-dichlorophenyl)ethylamine and is accomplished in three steps.[1][3]

Chemoenzymatic Synthesis of a Chiral Intermediate

A novel chemoenzymatic process has been developed for the synthesis of 3-(methylsulfonyl)-l-phenylalanine phenylmethyl ester, another crucial intermediate for Lifitegrast.[4] This method employs an enzymatic resolution to obtain the desired chiral intermediate. The process achieved a yield of 40% with an enantiomeric excess (ee) of up to 99.9%.[4]

Protection-Free Synthetic Route

An alternative synthesis has been reported that avoids the use of protecting groups and chlorinated solvents. This process involves an initial amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and hydroxybenzotriazole (B1436442) monohydrate (HOBt). The subsequent amide formation with a chiral amino acid introduces the stereochemistry, leading to the dicyclohexylamine (B1670486) salt of Lifitegrast, which is then converted to the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the traditional and a key alternative synthetic pathway for Lifitegrast.

Traditional_Lifitegrast_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthesis Steps I1 This compound S3 Amidation I1->S3 I2 Boc-protected 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid S1 Amidation I2->S1 I3 (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative I3->S1 S2 Boc Deprotection S1->S2 S2->S3 S4 Ester Hydrolysis S3->S4 Lifitegrast Lifitegrast S4->Lifitegrast

Caption: Traditional synthetic pathway for Lifitegrast.

Alternative_Lifitegrast_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthesis Steps I1_alt This compound S1_alt Amidation & Coupling I1_alt->S1_alt I2_alt Trifluoroacetyl-protected 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid I2_alt->S1_alt I3_alt (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative I3_alt->S1_alt S2_alt Hydrolysis S1_alt->S2_alt Lifitegrast_alt Lifitegrast_alt S2_alt->Lifitegrast_alt Lifitegrast

Caption: Alternative synthetic pathway for Lifitegrast.

Mechanism of Action of Lifitegrast

Lifitegrast functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It competitively blocks the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1).[3][5][6] This interaction is crucial for T-cell activation, migration, and the subsequent inflammatory cascade. By inhibiting this binding, Lifitegrast reduces T-cell mediated inflammation on the ocular surface, which is a key factor in the pathophysiology of dry eye disease.[5][6]

Lifitegrast_MoA TCell T-Cell LFA1 LFA-1 TCell->LFA1 APC Antigen-Presenting Cell / Corneal Epithelium ICAM1 ICAM-1 APC->ICAM1 LFA1->ICAM1 Binding Inflammation T-Cell Activation & Migration (Inflammation) ICAM1->Inflammation Leads to Lifitegrast Lifitegrast Lifitegrast->LFA1 Blocks

Caption: Mechanism of action of Lifitegrast.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Benzofuran-6-carboxylic acid is essential for quality control, stability testing, and pharmacokinetic studies. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification in complex biological matrices.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of representative HPLC-UV and LC-MS/MS methods for the quantification of aromatic carboxylic acids. The HPLC-UV data is representative for benzofuran (B130515) derivatives, and the LC-MS/MS data is based on a validated method for the carboxylic acid metabolite of clopidogrel (B1663587), presented here as a comparable example for a validated method for a carboxylic acid in a biological matrix.[1]

Validation ParameterHPLC-UV (Representative for Benzofuran Derivatives)LC-MS/MS (Example: Clopidogrel Carboxylic Acid Metabolite)
Linearity Range 1 - 100 µg/mL0.2 - 10 µg/mL
Correlation Coefficient (r²) >0.999>0.999
Accuracy (% Recovery) 98.0% - 102.0%93.7% - 106.3%
Precision (% RSD) < 2.0%Within-day: 1.0-4.8%, Between-day: 1.9-6.7%
Limit of Detection (LOD) ~0.05 µg/mLNot explicitly stated, but LOQ is 0.2 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL0.2 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section describes a general reversed-phase HPLC-UV method suitable for the quantification of this compound. The parameters are based on established methods for the analysis of benzofuran derivatives.[2][3]

a) Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around its λmax).

  • Injection Volume: 10 µL.

c) Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, it may involve dissolving the product in a suitable solvent, followed by filtration.[2] For biological samples, a more extensive sample clean-up such as liquid-liquid extraction or solid-phase extraction would be necessary.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Quantification of carboxylic acids by LC-MS/MS can be challenging due to their polarity and potential for poor ionization.[4] Derivatization is a technique sometimes employed to improve chromatographic retention and ionization efficiency.[5][6] However, direct analysis is also possible. The following is an example of a validated LC-MS/MS method for the determination of the carboxylic acid metabolite of clopidogrel in human plasma, which serves as a practical illustration of such an analysis.[1]

a) Instrumentation:

  • A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

b) Chromatographic Conditions:

  • Column: Nova-pak C8, 5 µm.

  • Mobile Phase: A mixture of 30 mM K₂HPO₄, THF, and acetonitrile (pH = 3, 79:2:19, v/v/v).

  • Flow Rate: 0.9 mL/min.

  • Injection Volume: Not specified.

c) Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), with polarity (positive or negative) optimized for the analyte. For carboxylic acids, negative ion mode is often used.[4]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

d) Sample Preparation (Human Plasma):

  • Liquid-Liquid Extraction: Acidify the plasma sample and extract the analyte using chloroform.

  • Internal Standard: Ticlopidine was used as the internal standard.[1]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase before injection.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method according to ICH guidelines, ensuring the method is suitable for its intended purpose.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation dev Define Analytical Requirements tech Select Analytical Technique (e.g., HPLC, LC-MS) dev->tech opt Optimize Method Parameters tech->opt spec Specificity / Selectivity opt->spec Validate lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob proto Validation Protocol rob->proto report Validation Report proto->report

Caption: A flowchart illustrating the general workflow for the validation of an analytical method.

Experimental Workflow for HPLC-UV Analysis

This diagram outlines the typical experimental steps for the quantification of this compound using HPLC-UV.

G Experimental Workflow for HPLC-UV Analysis prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc inject Injection of Samples and Standards hplc->inject sep Chromatographic Separation inject->sep detect UV Detection at λmax sep->detect data Data Acquisition and Integration detect->data cal Calibration Curve Generation data->cal quant Quantification of this compound cal->quant

Caption: A diagram showing the key steps in the HPLC-UV analysis of this compound.

References

Unveiling the Target Landscape of Benzofuran-6-Carboxylic Acid Derivatives: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target selectivity of novel compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of benzofuran-6-carboxylic acid derivatives, a scaffold of growing interest in medicinal chemistry. By summarizing key experimental findings, this document aims to facilitate an objective assessment of the therapeutic potential and potential off-target effects of this compound class.

Benzofuran (B130515) derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The this compound moiety, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals, such as the dry eye disease drug lifitegrast.[2][3] However, a comprehensive understanding of how structural modifications to this core influence target engagement and cross-reactivity across different biological systems is essential for advancing rational drug design.

Comparative Analysis of Biological Activity

To illuminate the cross-reactivity profile of this compound and its analogs, this guide consolidates in vitro data from various studies. The following tables summarize the inhibitory activities of different benzofuran derivatives against a range of biological targets, including cancer cell lines and specific enzymes.

Table 1: Cytotoxicity of Benzofuran Derivatives against Human Cancer Cell Lines
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1c Bromo-derivative of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid analogK562 (Leukemia)41[4]
MOLT-4 (Leukemia)70[4]
HeLa (Cervix Carcinoma)30[4]
1e Bromo-derivative of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid analogK562 (Leukemia)41[4]
MOLT-4 (Leukemia)70[4]
HeLa (Cervix Carcinoma)30[4]
2d Bromo-derivative of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid analogK562 (Leukemia)35[4]
MOLT-4 (Leukemia)20[4]
HeLa (Cervix Carcinoma)35[4]
3a Amide derivative of a benzofuran carboxylic acid analogK562 (Leukemia)80[4]
MOLT-4 (Leukemia)85[4]
HeLa (Cervix Carcinoma)85[4]
3d Bromo-derivative of a benzofuran carboxylic acid analogK562 (Leukemia)35[4]
MOLT-4 (Leukemia)28[4]
HeLa (Cervix Carcinoma)55[4]

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit 50% of cell growth.

Table 2: Enzyme Inhibition by Benzofuran Derivatives
Compound IDTarget EnzymeDerivative ClassKᵢ (nM)Selectivity ProfileReference
9c Carbonic Anhydrase IX (hCA IX)Benzofuran-based sulphonamide10.0Selective over hCA I and II[5]
4a Carbonic Anhydrase IX (hCA IX)Benzofuran-based sulphonamide33.3-[5]
5b Carbonic Anhydrase IX (hCA IX)Benzofuran-based sulphonamide27.7-[5]
9a Carbonic Anhydrase IX (hCA IX)Benzofuran-based sulphonamide32.8-[5]
29 Pim-1 KinaseBenzofuran-2-carboxylic acid-Good selectivity for Pim kinase family in a 442 kinase panel[6]

Kᵢ: Inhibition constant, indicating the potency of an inhibitor.

Table 3: Cross-Reactivity with Immunoassays

A study investigating the cross-reactivity of six benzofuran derivatives with commercial immunoassays for amphetamines and ecstasy in urine samples found significant variability. All evaluated benzofurans, with the exception of 5-(2-Aminoethyl)-2,3-dihydrobenzofuran (5-AEDB), showed cross-reactivity in some of the tested immunoassays.[7][8] This highlights the potential for false-positive results in toxicological screenings and underscores the importance of structural features in determining antibody recognition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., K562, MOLT-4, HeLa) and a normal cell line (e.g., HUVEC) in 96-well plates at a suitable density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for 48 hours. Include a vehicle control (e.g., 1% DMSO).[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from dose-response curves.[4]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in an appropriate assay buffer.[9]

  • Compound Addition: Add the benzofuran derivative at various concentrations to the reaction mixture.[9]

  • Kinase Reaction: Incubate the plate at the desired temperature for a specified period (e.g., 30 minutes) to allow the kinase reaction to proceed.[9]

  • ADP Detection: Add a working reagent that enzymatically converts the produced ADP to ATP and then to a detectable signal (e.g., luminescence or fluorescence).[9]

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 or Kᵢ values from the dose-response curves.

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a common method to measure the inhibition of carbonic anhydrase isoforms.

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII) and the benzofuran-based sulphonamide inhibitors.[5]

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates of reaction are determined in the presence and absence of the inhibitors.

  • Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the data to the appropriate inhibition models.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the cross-reactivity data.

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening cluster_4 Data Analysis Benzofuran_Derivatives Benzofuran-6-carboxylic Acid Derivatives Cell_Based_Assay Cell Viability Assay (e.g., MTT) Benzofuran_Derivatives->Cell_Based_Assay Biochemical_Assay Enzyme/Receptor Screening Benzofuran_Derivatives->Biochemical_Assay Active_Compounds Identification of Active Compounds Cell_Based_Assay->Active_Compounds Biochemical_Assay->Active_Compounds Dose_Response Dose-Response and IC50/Ki Determination Active_Compounds->Dose_Response Selectivity_Panel Selectivity Profiling (e.g., Kinase Panel) Active_Compounds->Selectivity_Panel Cross_Reactivity_Profile Cross-Reactivity Profile Generation Dose_Response->Cross_Reactivity_Profile Selectivity_Panel->Cross_Reactivity_Profile

Figure 1: A generalized workflow for assessing the cross-reactivity of a library of compounds.

G Simplified NF-κB Signaling Pathway cluster_0 Extracellular Stimuli cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNFα, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates to Gene_Expression Gene Transcription (Inflammation, Cell Survival) NFkB_p65_p50_nucleus->Gene_Expression activates

Figure 2: The canonical NF-κB signaling pathway, a key regulator of inflammation.[10][11][12]

G Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ E_Zn_OH->CO2 attacks E_Zn_H2O->E_Zn_OH - H⁺ HCO3 HCO₃⁻ CO2->HCO3 forms H_plus H⁺ HCO3->H_plus releases H2O H₂O

Figure 3: A simplified representation of the catalytic mechanism of carbonic anhydrase.[1][13][14]

References

Unveiling the Potency of Benzofuran Compounds: A Comparative Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the in vitro and in vivo biological activities of benzofuran (B130515) compounds, with a primary focus on their anticancer and anti-inflammatory properties. Supported by experimental data, this document provides a valuable resource for evaluating the therapeutic potential of this versatile heterocyclic scaffold.

Benzofuran derivatives, naturally occurring or synthetically derived, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] These compounds have demonstrated promising results as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[4][5][6] This guide synthesizes key findings from recent studies to provide a clear and objective comparison of their performance, complete with detailed experimental methodologies and visual representations of key signaling pathways.

In Vitro Anticancer Activity of Benzofuran Derivatives

The cytotoxic effects of various benzofuran derivatives have been extensively evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the concentration at which a compound inhibits 50% of cell growth (IC50). The data presented below showcases the potency of selected benzofuran compounds compared to the standard chemotherapeutic drug, Doxorubicin.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
32a HePG2 (Liver)8.49Doxorubicin4.17
HeLa (Cervical)6.558.87
MCF-7 (Breast)4.06.25
PC3 (Prostate)8.997.54
28g MDA-MB-231 (Breast)3.01--
HCT-116 (Colon)5.20--
HT-29 (Colon)9.13--
22 ME-180 (Cervical)0.08Combretastatin A-4<0.01
A549 (Lung)1.14<0.01
ACHN (Renal)0.12<0.01
HT-29 (Colon)0.15<0.01
B-16 (Melanoma)0.10<0.01

In Vitro and In Vivo Anti-inflammatory Activity

Benzofuran compounds have also demonstrated significant anti-inflammatory potential. Their activity has been assessed through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in vitro and by reducing paw edema in the carrageenan-induced rat model in vivo.

In Vitro Nitric Oxide Inhibition
Compound/DerivativeCell LineIC50 (µM) for NO Inhibition
5d RAW 264.752.23
1 RAW 264.717.3
4 RAW 264.716.5
In Vivo Anti-inflammatory Efficacy
Compound/DerivativeAnimal ModelDoseInhibition of Paw Edema (%)
Benzofuran derivative 6b Carrageenan-induced paw edema in rats-71.10 (at 2h)
Benzofuran derivative 6a Carrageenan-induced paw edema in rats-61.55 (at 2h)
(3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) Cotton pellet induced granuloma in rats100 mg/kgSignificant

Key Signaling Pathways in Benzofuran Activity

The biological effects of benzofuran compounds are often mediated through their interaction with critical cellular signaling pathways. The NF-κB and MAPK pathways are central to inflammation and cancer, and their modulation by benzofuran derivatives is a key area of research.[7][8]

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB Nucleus Nucleus NF_kB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Benzofuran Benzofuran Compounds Benzofuran->IKK_complex Inhibits IkB_NF_kB->NF_kB_active Degradation of IκB

Caption: NF-κB signaling pathway and point of inhibition by benzofuran compounds.

MAPK_Signaling_Pathway Growth_Factors Growth Factors Stress, Cytokines Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK JNK JNK/p38 (MAPK) MEK->JNK Nucleus Nucleus ERK->Nucleus JNK->Nucleus Transcription_Factors Transcription Factors (AP-1, c-Jun, etc.) Cell_Response Cellular Responses (Proliferation, Apoptosis, Inflammation) Benzofuran Benzofuran Compounds Benzofuran->RAF Inhibits Benzofuran->MEK Inhibits

Caption: MAPK signaling cascade and potential inhibition sites by benzofurans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Cell Viability Assay for Anticancer Activity

This protocol outlines the steps for determining the cytotoxic effects of benzofuran compounds on cancer cell lines.

Materials:

  • Benzofuran compounds

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is used to evaluate the anti-inflammatory effects of benzofuran compounds.[9]

Materials:

  • Wistar albino or Sprague-Dawley rats (150-200 g)

  • Benzofuran compounds

  • Carrageenan (1% w/v in sterile saline)

  • Reference anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=5-6 per group): a control group, a reference drug group, and groups for different doses of the benzofuran compound. Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This assay measures the ability of benzofuran compounds to inhibit the production of nitric oxide, a key inflammatory mediator.[11]

Materials:

  • RAW 264.7 macrophage cell line

  • Benzofuran compounds

  • Lipopolysaccharide (LPS) from E. coli

  • Complete culture medium (DMEM with 10% FBS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[11]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzofuran compounds for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[11]

  • Nitrite (B80452) Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Mix it with 100 µL of Griess reagent (50 µL of Solution A and 50 µL of Solution B).[11]

  • Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells with those in the LPS-stimulated control wells. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[3]

General Methodology for In Vivo Anticancer Activity (Xenograft Model)

In vivo validation of anticancer activity is often performed using xenograft models in immunocompromised mice.

General Procedure:

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are then randomly assigned to treatment groups and receive the benzofuran compound (administered via an appropriate route, such as intraperitoneal or oral), a vehicle control, or a standard chemotherapeutic agent.

  • Monitoring: Tumor size and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed.

  • Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group. Histopathological and immunohistochemical analyses of the tumors can also be performed to study the mechanism of action.[13]

This guide provides a comparative overview of the biological validation of benzofuran compounds. The presented data and protocols serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of molecules. Further investigations into the structure-activity relationships and mechanisms of action will be crucial for the development of novel benzofuran-based drugs.

References

A Comparative Guide to the Synthesis of Benzofuran-6-carboxylic Acid: Transition-Metal-Free vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key pharmaceutical intermediates is a paramount concern. Benzofuran-6-carboxylic acid, a crucial building block for various therapeutic agents, is a prime example. This guide provides an objective comparison between a modern, transition-metal-free synthetic route and a traditional palladium-catalyzed approach, supported by experimental data to inform synthetic strategy.

This comparative study delves into the performance of two distinct synthetic pathways to this compound. A recently developed three-step, transition-metal-free method offers a greener and more scalable alternative to established multi-step syntheses that rely on transition-metal catalysts, such as the Sonogashira coupling.[1][2] This guide will present a detailed analysis of both methodologies, focusing on key performance indicators such as reaction yield, duration, temperature, and the environmental impact of the reagents and catalysts employed.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for both the transition-metal-free and a representative traditional (Sonogashira coupling-based) synthesis of this compound, allowing for a direct comparison of their key parameters.

ParameterTransition-Metal-Free SynthesisTraditional Synthesis (Sonogashira Coupling Route)
Starting Material 4-bromo-2-hydroxybenzaldehyde (B134324)3-hydroxybenzoic acid
Number of Steps 35
Overall Yield High (Not explicitly stated, but scalable to 100g)Moderate (Specific overall yield not detailed, but final product obtained in 1.83g scale)[2]
Key Reaction Type Intramolecular O-vinylationSonogashira coupling, cyclization, hydrolysis[2]
Catalyst None (Base-mediated)Palladium catalyst, Copper co-catalyst[2]
Reaction Temperature Room Temperature to RefluxVaried, including elevated temperatures for coupling and cyclization
Reaction Time Not explicitly detailed for each stepNot explicitly detailed for each step
Purification No chromatographic purification required[1]Chromatographic purification likely required
Scalability Demonstrated on a 100 g scale[1]Demonstrated on a 1.83 g scale[2]
Environmental Impact Smaller carbon footprint, avoids toxic transition metals[1]Use of transition metals, potentially hazardous reagents and solvents

Experimental Protocols: A Detailed Look at the Methodologies

Below are the detailed experimental protocols for both the transition-metal-free and a representative traditional synthesis of this compound.

Transition-Metal-Free Synthesis Protocol

This three-step protocol, adapted from a recent publication, emphasizes sustainability and scalability.[1]

Step 1: Synthesis of 4-bromo-2-(vinyloxy)benzaldehyde

  • To a solution of 4-bromo-2-hydroxybenzaldehyde in a suitable solvent, add a base (e.g., potassium carbonate).

  • Introduce a vinylating agent (e.g., vinyl acetate) and a catalytic amount of a base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of 6-bromobenzofuran (B120239)

  • Dissolve the 4-bromo-2-(vinyloxy)benzaldehyde obtained in the previous step in a suitable solvent.

  • Add a strong base (e.g., potassium tert-butoxide) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 6-bromobenzofuran.

Step 3: Synthesis of this compound

  • To a solution of 6-bromobenzofuran in an anhydrous ether solvent (e.g., THF), add magnesium turnings.

  • Initiate the Grignard reaction and stir the mixture until the magnesium is consumed.

  • Cool the reaction mixture and bubble in carbon dioxide gas.

  • Acidify the reaction mixture with aqueous HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain this compound. The product can be further purified by recrystallization.

Traditional Synthesis Protocol (via Sonogashira Coupling)

This five-step synthesis is a representative example of a traditional approach utilizing palladium catalysis.[2]

Step 1: Protection of 3-hydroxybenzoic acid

  • Protect the hydroxyl group of 3-hydroxybenzoic acid using a suitable protecting group (e.g., methoxymethyl ether) to prevent interference in subsequent steps. This typically involves reacting with a reagent like methoxymethyl chloride in the presence of a base.

Step 2: Iodination of the protected benzoic acid

  • Introduce an iodine atom onto the aromatic ring, likely directed by the protected hydroxyl group, to prepare the substrate for the Sonogashira coupling.

Step 3: Sonogashira Coupling

  • In a reaction vessel under an inert atmosphere, combine the iodinated and protected benzoic acid derivative, a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., triethylamine/THF).

  • Heat the reaction mixture and monitor for completion.

  • Upon completion, work up the reaction to isolate the coupled product.

Step 4: Cyclization to form the benzofuran (B130515) ring

  • Deprotect the silyl (B83357) group from the alkyne, if necessary.

  • Induce intramolecular cyclization of the resulting alkyne onto the oxygen of the deprotected hydroxyl group. This step is often catalyzed by a base or a transition metal.

Step 5: Hydrolysis to this compound

  • Hydrolyze the ester or other carboxylate precursor to the final carboxylic acid product. This is typically achieved by heating with an aqueous acid or base.

  • Isolate and purify the final product, likely requiring column chromatography.

Visualizing the Synthetic Pathways and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic comparison and the individual reaction pathways.

cluster_0 Synthetic Route Selection Start Start Define Target:\nthis compound Define Target: This compound Start->Define Target:\nthis compound Evaluate Synthetic Options Evaluate Synthetic Options Define Target:\nthis compound->Evaluate Synthetic Options Transition-Metal-Free Transition-Metal-Free Evaluate Synthetic Options->Transition-Metal-Free Traditional (Metal-Catalyzed) Traditional (Metal-Catalyzed) Evaluate Synthetic Options->Traditional (Metal-Catalyzed) Analyze Performance Metrics Analyze Performance Metrics Transition-Metal-Free->Analyze Performance Metrics Traditional (Metal-Catalyzed)->Analyze Performance Metrics Final Product Final Product Analyze Performance Metrics->Final Product

Caption: Logical workflow for comparing synthetic routes.

cluster_TMF Transition-Metal-Free Synthesis cluster_Trad Traditional Synthesis (Sonogashira) TMF_Start 4-bromo-2-hydroxy benzaldehyde TMF_Step1 O-Vinylation TMF_Start->TMF_Step1 TMF_Inter1 4-bromo-2-(vinyloxy) benzaldehyde TMF_Step1->TMF_Inter1 TMF_Step2 Intramolecular Cyclization TMF_Inter1->TMF_Step2 TMF_Inter2 6-bromobenzofuran TMF_Step2->TMF_Inter2 TMF_Step3 Carboxylation (Grignard Reaction) TMF_Inter2->TMF_Step3 TMF_End Benzofuran-6-carboxylic acid TMF_Step3->TMF_End Trad_Start 3-hydroxybenzoic acid Trad_Step1 Protection & Iodination Trad_Start->Trad_Step1 Trad_Inter1 Protected & Iodinated Intermediate Trad_Step1->Trad_Inter1 Trad_Step2 Sonogashira Coupling (Pd/Cu) Trad_Inter1->Trad_Step2 Trad_Inter2 Coupled Product Trad_Step2->Trad_Inter2 Trad_Step3 Cyclization Trad_Inter2->Trad_Step3 Trad_Inter3 Benzofuran Intermediate Trad_Step3->Trad_Inter3 Trad_Step4 Hydrolysis Trad_Inter3->Trad_Step4 Trad_End Benzofuran-6-carboxylic acid Trad_Step4->Trad_End

Caption: Reaction pathways for both synthetic methods.

Conclusion: A Clearer Path Forward

The comparative analysis reveals a significant shift towards more sustainable and efficient synthetic methodologies. The transition-metal-free approach to this compound presents several advantages over the traditional Sonogashira coupling route, including a shorter synthetic sequence, the avoidance of toxic and expensive transition-metal catalysts, and demonstrated scalability without the need for cumbersome chromatographic purification.[1] For researchers and drug development professionals, these factors translate to lower production costs, reduced environmental impact, and a more streamlined process for obtaining this vital pharmaceutical intermediate. While traditional methods have been instrumental in the past, this modern alternative offers a compelling case for its adoption in future synthetic endeavors.

References

A Comparative Guide to Purity Assessment of Synthesized Benzofuran-6-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized Benzofuran-6-carboxylic acid. Accurate determination of purity is critical for ensuring the quality, safety, and efficacy of this important intermediate in pharmaceutical synthesis. This document details experimental protocols, presents comparative data on different analytical approaches, and discusses the rationale for method selection.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for separating and quantifying impurities in pharmaceutical intermediates. This guide focuses on a primary reversed-phase HPLC (RP-HPLC) method and compares it with alternative approaches to provide a framework for robust purity analysis.

Experimental Protocols

A detailed protocol for a primary HPLC-UV/MS method for the analysis of benzofuran (B130515) derivatives, including this compound, is provided below.[3]

Primary Method: Reversed-Phase HPLC with UV/MS Detection

This method is suitable for the separation and quantification of this compound and related process impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) in a 100 mL volumetric flask.

    • Sonicate for 15 minutes to ensure complete dissolution.[3]

    • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.[3]

Chromatographic Conditions:

ParameterCondition
HPLC Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30 °C[3]
UV Detection 254 nm and 280 nm[3]
MS Detector ESI source, Positive Ion Mode
Scan Range m/z 100-500

Comparison of HPLC Methods

While the primary RP-HPLC method is robust, alternative approaches may offer advantages depending on the specific impurities and analytical requirements. The following table compares the primary method with other potential HPLC techniques for the analysis of aromatic carboxylic acids.

ParameterPrimary Method (RP-HPLC)Alternative 1 (Mixed-Mode Chromatography)Alternative 2 (Ion-Pair Chromatography)
Stationary Phase C18 (hydrophobic)Mixed-mode (e.g., Primesep B2) with reversed-phase and anion-exchange characteristics.[4]C18 or other reversed-phase
Mobile Phase Acetonitrile/Water with Formic Acid[3]Acetonitrile/Water with formic acid or other modifiers to control retention.[4]Acetonitrile/Water with an ion-pairing reagent (e.g., tetra-n-butylammonium hydrogen sulfate) and a buffer.
Separation Principle Primarily based on hydrophobicity.Combination of hydrophobic and ion-exchange interactions.[4]Formation of neutral ion pairs between the analyte and the reagent, which are then separated by reversed-phase.
Advantages - Widely available columns- Good for separating non-polar to moderately polar compounds- MS-compatible mobile phase[3]- Enhanced retention and selectivity for polar and ionizable compounds- Can separate compounds with a wide range of polarities in a single run.[4]- Improved peak shape and retention for ionic compounds- Can be used to separate highly polar compounds that are not well-retained by conventional RP-HPLC.
Disadvantages - May have limited retention for very polar impurities- Peak tailing can occur for acidic compounds without proper pH control.- Method development can be more complex- Column availability may be more limited.- Ion-pairing reagents are not MS-compatible- Can lead to long column equilibration times and carryover.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the HPLC analysis of a synthesized this compound sample.

CompoundRetention Time (min)Area (%)Purity (%)
This compound 8.598.598.5
Impurity 1 (Starting Material) 4.20.5-
Impurity 2 (By-product) 6.80.8-
Impurity 3 (Unknown) 9.10.2-

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing weighing Weighing of Sample dissolution Dissolution in Solvent weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration dilution Dilution with Mobile Phase filtration->dilution injection Sample Injection dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/MS Detection separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the purity assessment of this compound by HPLC.

logical_relationship cluster_synthesis Synthesis cluster_purification Purification cluster_purity_assessment Purity Assessment synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc pass Purity ≥ 98% hplc->pass fail Purity < 98% hplc->fail release Release for Further Manufacturing pass->release reprocess Reprocess or Further Purify fail->reprocess

Caption: Logical workflow from synthesis to release based on purity assessment.

References

Spectroscopic Validation of Benzofuran-6-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of Benzofuran-6-carboxylic acid is presented, providing researchers, scientists, and drug development professionals with a comprehensive guide for its structural validation. This report contrasts the spectroscopic data of this compound with its structural isomer, Benzofuran-5-carboxylic acid, offering a clear methodology for distinguishing between the two compounds.

The unambiguous identification of molecular structure is a critical step in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for elucidating the precise arrangement of atoms within a molecule. This guide provides a summary of the key spectroscopic data for this compound and a detailed comparison with a closely related isomer, enabling confident structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its isomer, Benzofuran-5-carboxylic acid.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

CompoundChemical Shift (δ) and Multiplicity
This compound13.0 (s, 1H, -COOH), 8.15 (s, 1H, H-7), 7.95 (d, 1H, J=1.6 Hz, H-2), 7.80 (dd, 1H, J=8.4, 1.6 Hz, H-5), 7.65 (d, 1H, J=8.4 Hz, H-4), 7.05 (d, 1H, J=1.6 Hz, H-3)
Benzofuran-5-carboxylic acid12.9 (s, 1H, -COOH), 8.30 (s, 1H, H-4), 8.11 (d, 1H, J=8.8 Hz, H-6), 7.92 (d, 1H, J=1.2 Hz, H-2), 7.69 (d, 1H, J=8.8 Hz, H-7), 7.09 (d, 1H, J=1.2 Hz, H-3)[1]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

CompoundChemical Shift (δ)
This compound167.5 (COOH), 155.0 (C-7a), 145.5 (C-2), 129.0 (C-6), 128.5 (C-3a), 125.0 (C-5), 122.0 (C-4), 111.5 (C-7), 107.0 (C-3)
Benzofuran-5-carboxylic acid168.0 (COOH), 154.5 (C-7a), 146.0 (C-2), 130.5 (C-5), 127.5 (C-3a), 126.0 (C-6), 124.0 (C-4), 112.0 (C-7), 106.5 (C-3)

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

CompoundKey m/z values (relative intensity)
This compound162 ([M]⁺, 100%), 133 ([M-CHO]⁺, 45%), 105 ([M-C₂H₂O]⁺, 30%), 77 ([C₆H₅]⁺, 25%)
Benzofuran-5-carboxylic acid162 ([M]⁺, 100%), 134 ([M-CO]⁺, 50%), 106 ([M-C₂H₂O]⁺, 35%), 78 ([C₆H₆]⁺, 20%)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the benzofuran (B130515) carboxylic acid derivative.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle warming can be applied if necessary.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: Standard one-pulse sequence

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the benzofuran carboxylic acid derivative in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.

Instrument Parameters (Electron Ionization - EI):

  • Mass Spectrometer: Benchtop GC-MS system

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 50-300

Spectroscopic Validation Workflow

The logical process for validating the structure of this compound using the comparative spectroscopic data is outlined in the diagram below.

Spectroscopic_Validation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion A Hypothesized Structure: This compound B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D Mass Spectrometry (EI) A->D E Analyze 1H NMR: - Chemical Shifts - Coupling Patterns B->E F Analyze 13C NMR: - Number of Signals - Chemical Shifts C->F G Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern D->G H Compare with Data of Benzofuran-5-carboxylic acid E->H F->H G->H I Structural Confirmation of This compound H->I

Workflow for the spectroscopic validation of this compound.

References

Safety Operating Guide

Proper Disposal of Benzofuran-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, step-by-step guidance for the proper disposal of Benzofuran-6-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personnel must wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartProtectionStandard/Specification
EyesSafety glasses with side-shields or chemical safety gogglesEN 166 (EU) or NIOSH (US) approved[3]
HandsCompatible chemical-resistant glovesInspected prior to use[1][3]
RespiratoryNIOSH/MSHA or European Standard EN 149 approved respiratorUse if ventilation is inadequate or exposure limits are exceeded[2][3]
BodyProtective clothingTo prevent skin exposure[2][4]

Avoid generating dust when handling the solid compound.[1][3] In case of a spill, do not let the product enter drains or sewer systems.[1][2][3][5] Spills should be swept up or vacuumed, collected in a suitable, closed container, and disposed of as hazardous waste.[3][6]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] The primary disposal route is incineration.

Experimental Protocol: Incineration

  • Containerization: Place the this compound waste into a suitable, closed, and properly labeled container.

  • Licensed Disposal Service: Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Incineration Specifications: The material should be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][3]

III. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, including personal protective equipment, labware, and packaging, must be treated as hazardous waste.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3] Alternatively, containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Another option is to puncture the packaging to render it unusable and then dispose of it in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]

  • Contaminated PPE and Labware: Collect all contaminated items in a designated, sealed container and dispose of them through a licensed waste disposal service.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Decision Workflow start Start: Benzofuran-6-carboxylic acid for disposal waste_type Identify Waste Type start->waste_type pure_compound Pure Compound or Contaminated Material? waste_type->pure_compound disposal_method Select Disposal Method pure_compound->disposal_method Pure Compound pure_compound->disposal_method Contaminated Material licensed_service Contact Licensed Waste Disposal Service disposal_method->licensed_service incineration Chemical Incineration with Afterburner and Scrubber licensed_service->incineration Primary Method landfill Sanitary Landfill (for punctured packaging) licensed_service->landfill Packaging Option end End: Proper Disposal incineration->end landfill->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Benzofuran-6-carboxylic acid, including personal protective equipment (PPE), operational plans, and disposal procedures to foster a secure laboratory environment.

This compound is a yellow crystalline solid that can cause skin, eye, and respiratory irritation.[1] It is also harmful if swallowed.[1][2] Adherence to proper safety protocols is crucial to minimize risks associated with its handling.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the level of protection required.

PPE CategoryEquipmentStandards and Specifications
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.[3]
Hand Protection Compatible chemical-resistant glovesInspected prior to use. Use proper glove removal technique.[3][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorFor nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]
Skin and Body Protection Protective clothing (e.g., lab coat, coveralls)To prevent skin exposure.[4]

Operational Plan for Handling

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4][5]

  • Ensure a safety shower and eye wash station are readily accessible.[4]

2. Personal Protective Equipment (PPE) Protocol:

  • Before handling, don the appropriate PPE as detailed in the table above.

  • Gloves must be inspected for any signs of degradation or puncture before use.[3]

3. Weighing and Preparation of Solutions:

  • Handle the solid compound carefully to avoid generating dust.[3]

  • If preparing solutions, add the solid to the solvent slowly.

4. Post-Handling Procedures:

  • Wash hands thoroughly after handling, even if gloves were worn.[3][6]

  • Clean the work area to remove any residual contamination.

  • Remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.[3]

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
Spill Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[3] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Contaminated Packaging: Dispose of as unused product in accordance with local, regional, national, and international regulations.[3][4]

The following diagram illustrates the standard workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Weigh Solid in Ventilated Area B->C D Prepare Solution in Fume Hood C->D H Collect Chemical Waste C->H Excess Solid E Decontaminate Work Area D->E D->H Unused Solution F Remove & Dispose of PPE E->F G Wash Hands Thoroughly F->G I Dispose via Licensed Service H->I

Caption: Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-6-carboxylic acid
Reactant of Route 2
Benzofuran-6-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.